Product packaging for Ethylone(Cat. No.:CAS No. 1112937-64-0)

Ethylone

Cat. No.: B12757671
CAS No.: 1112937-64-0
M. Wt: 221.25 g/mol
InChI Key: MJEMIOXXNCZZFK-UHFFFAOYSA-N

Description

Ethylone, systematically named 3,4-methylenedioxy-N-ethylcathinone (MDEC), is a synthetic compound belonging to the cathinone class . It is recognized in research for its role as a psychoactive substance and its mechanism of action as a mixed reuptake inhibitor and releasing agent for the monoamine neurotransmitters serotonin, norepinephrine, and dopamine . This pharmacological profile, which underlies its stimulant and entactogenic effects, makes it a compound of interest in specific, legitimate research fields . Researchers utilize this compound in fundamental neuropharmacology studies to investigate the transport and regulation of neurotransmitters in the brain . In the pharmaceutical industry, it serves as a reference standard or tool compound in the early-stage research and development of new chemical entities . Furthermore, its chemical structure provides a core template for analytical chemistry and forensic science programs aimed at identifying novel psychoactive substances . This product is provided strictly "For Research Use Only" (RUO) . It is not intended for direct use in diagnostic procedures, medical treatments, or for any human or animal consumption. It is the responsibility of the researcher to ensure all activities comply with their institution's guidelines and local, state, and national regulations governing the handling and use of such substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B12757671 Ethylone CAS No. 1112937-64-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1112937-64-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one

InChI

InChI=1S/C12H15NO3/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8,13H,3,7H2,1-2H3

InChI Key

MJEMIOXXNCZZFK-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Characterization of Ethylone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Ethylone is a controlled psychoactive substance. The synthesis of this compound is illegal in many jurisdictions and this guide will not provide detailed instructions for its synthesis. The following information is intended for researchers, scientists, and drug development professionals for forensic, analytical, and research purposes only.

This compound, also known as 3,4-methylenedioxy-N-ethylcathinone (MDEC), is a synthetic cathinone (B1664624) with psychoactive properties.[1][2][3][4] As a controlled substance, its analysis and characterization are crucial for forensic laboratories and in understanding its pharmacological and toxicological profiles. This guide provides a comprehensive overview of the analytical techniques used to characterize this compound hydrochloride.

Polymorphism of this compound Hydrochloride

A significant aspect of this compound hydrochloride characterization is the existence of two distinct polymorphs.[1][2][3] These polymorphs are different crystalline forms of the same compound that can exhibit different physical properties. While they are identical by mass spectrometry and nuclear magnetic resonance (NMR) in solution, they can be distinguished by techniques that probe the solid state, such as Fourier-transform infrared spectroscopy (FTIR), FT-Raman spectroscopy, X-ray diffraction (XRD), and solid-state NMR.[5] The presence of different polymorphs can complicate identification if a laboratory is not aware of these variations.[2]

Characterization Techniques

A variety of analytical methods are employed for the comprehensive characterization of this compound hydrochloride.

Spectroscopic Methods:

  • Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are instrumental in distinguishing between the two known polymorphs of this compound hydrochloride.[1][2][4] The different crystal lattice arrangements of the polymorphs result in distinct vibrational modes, leading to unique spectral fingerprints.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state (¹H and ¹³C) and solid-state (¹³C CPMAS) NMR are used. While solution-state NMR confirms the molecular structure, solid-state NMR can differentiate between the polymorphs.[1][2][4]

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (ESI-MS/MS) are used to determine the molecular weight and fragmentation patterns of this compound, confirming its chemical structure.[1][4] High-resolution mass spectrometry (HRMS) can provide highly accurate mass data for elemental composition determination.[4]

Chromatographic Methods:

  • Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), GC is a standard method for separating this compound from other substances in a mixture and for its identification.[4]

Other Methods:

  • X-ray Diffraction (XRD): Powder XRD is a powerful technique for identifying crystalline compounds and is particularly useful for distinguishing between the different polymorphic forms of this compound hydrochloride.[1][2][4]

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₁₂H₁₅NO₃ • HCl[5]
Formula Weight 257.7 g/mol [5]
UVmax (in Methanol) 234, 280, 317 nm[5][6]
Purity (as reference standard) ≥98%[5]

Experimental Protocols

Sample Preparation for GC-MS Analysis

A common procedure involves dissolving approximately 1-2 mg of the seized material in a suitable solvent. For synthetic cathinones like this compound, a basic extraction may improve peak shape. This involves dissolving the sample in water, basifying the solution to approximately pH 11 with a base like 1N NaOH, and then extracting with an organic solvent.[7]

NMR Sample Preparation

For ¹H NMR, a sample of about 10 mg is typically dissolved in a deuterated solvent such as deuterium (B1214612) oxide (D₂O) containing a reference standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for chemical shift calibration.[6]

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_separation Separation & Identification cluster_confirmation Structural Confirmation cluster_solid_state Solid-State Analysis ATR_FTIR ATR-FTIR GC_MS GC-MS ATR_FTIR->GC_MS If positive PXRD Powder XRD ATR_FTIR->PXRD For Polymorph Determination Solid_State_NMR Solid-State NMR ATR_FTIR->Solid_State_NMR FT_Raman FT-Raman ATR_FTIR->FT_Raman NMR NMR Spectroscopy (¹H, ¹³C) GC_MS->NMR HRMS High-Resolution MS GC_MS->HRMS Final_Report Final Analytical Report NMR->Final_Report HRMS->Final_Report Polymorph_ID Polymorph Identification PXRD->Polymorph_ID Solid_State_NMR->Polymorph_ID FT_Raman->Polymorph_ID Seized_Sample Seized Material Seized_Sample->ATR_FTIR Presumptive Test Polymorph_ID->Final_Report

Caption: Experimental workflow for the characterization of a seized sample suspected to be this compound hydrochloride.

polymorphism_differentiation cluster_polymorphs Polymorphic Forms cluster_techniques Differentiating Techniques cluster_indistinguishable Indistinguishable By Ethylone_HCl This compound Hydrochloride Polymorph_A Polymorph A Ethylone_HCl->Polymorph_A Polymorph_B Polymorph B Ethylone_HCl->Polymorph_B Solution_NMR Solution NMR Ethylone_HCl->Solution_NMR MS Mass Spectrometry Ethylone_HCl->MS Vibrational_Spectroscopy Vibrational Spectroscopy (FTIR, FT-Raman) Polymorph_A->Vibrational_Spectroscopy Solid_State_NMR Solid-State NMR Polymorph_A->Solid_State_NMR XRD X-ray Diffraction Polymorph_A->XRD Polymorph_B->Vibrational_Spectroscopy Polymorph_B->Solid_State_NMR Polymorph_B->XRD

Caption: Logical relationship between this compound hydrochloride polymorphs and the analytical techniques for their differentiation.

References

Pharmacological Profile of Ethylone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylone, also known as 3,4-methylenedioxy-N-ethylcathinone (MDEC) or bk-MDEA, is a synthetic cathinone (B1664624) of the phenethylamine (B48288) chemical class.[1][2] It is the β-keto analogue of 3,4-methylenedioxy-N-ethylamphetamine (MDEA).[1] First identified in illicit markets around 2011, this compound has been sold as a recreational designer drug, often as a substitute for substances like MDMA or mthis compound.[3] Structurally and pharmacologically, it shares similarities with other scheduled amphetamines and cathinones.[4][5] This guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used for its characterization.

Pharmacodynamics

Mechanism of Action

This compound's primary mechanism of action involves the modulation of monoamine neurotransmitter systems in the brain.[3][6] It functions as a mixed reuptake inhibitor and releasing agent for dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) by interacting with their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][7]

  • Transporter Inhibition: this compound binds to DAT, NET, and SERT, blocking the reuptake of their respective neurotransmitters from the synaptic cleft.[6][7] This action increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced neurotransmission.[3] In vitro studies have shown that this compound is a non-selective monoamine uptake inhibitor.[8] Its inhibitory effects at DAT are notably more potent than at NET.[6][9]

  • Neurotransmitter Release: In addition to blocking reuptake, this compound also acts as a substrate for these transporters, particularly SERT, inducing the release of neurotransmitters.[7][8][10] This dual action as both a reuptake inhibitor and a releaser characterizes it as a "cocaine-MDMA-mixed" cathinone.[7] However, some evidence suggests its activity profile is more akin to a reuptake inhibitor like methylphenidate than a potent releaser like amphetamine, though it retains significant releasing capabilities.[2]

Ethylone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, NE, 5-HT) Neurotransmitter Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) Vesicle->Neurotransmitter Release Transporter Monoamine Transporter (DAT, NET, SERT) Ethylone_in This compound Ethylone_in->Transporter Binds & Inhibits Reuptake Ethylone_in->Transporter Induces Release (Substrate) Neurotransmitter->Transporter Reuptake (Blocked) Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binds & Activates

Caption: Mechanism of this compound at a monoaminergic synapse.
Quantitative Pharmacological Data

The potency of this compound at monoamine transporters has been quantified in various in vitro assays. These studies typically use rat brain synaptosomes or human embryonic kidney (HEK) cells transfected to express specific human transporters.

ParameterDATNETSERTReference
Uptake Inhibition IC₅₀ (nM) ~120>1000250 - 5700[9][11]
Release EC₅₀ (µM) --9.9[11]
Relative Affinity ~3x lower affinity for SERT compared to mthis compound[2]

Note: IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values can vary between studies based on experimental conditions.

Central Nervous System Effects

This compound is a central nervous system stimulant with entactogenic properties.[3][12]

  • Preclinical Evidence: In animal models, this compound administration leads to a dose-dependent increase in locomotor activity.[4][6] Drug discrimination studies in rats have shown that this compound fully substitutes for the discriminative stimulus effects of methamphetamine, cocaine, and MDMA, suggesting a similar potential for abuse.[4][7]

  • Reported Human Effects: User reports describe stimulant effects such as increased energy, excitation, and feelings of euphoria.[3][13] The onset of effects is reported to be slower and the potency lower when compared to its relative, mthis compound.[13]

  • Adverse Effects: Adverse effects associated with this compound abuse include agitation, hypertension, tachycardia, hyperthermia, and in some cases, death.[5][7]

Pharmacokinetics

Metabolism

This compound undergoes extensive metabolism in both rats and humans.[1][13] The primary metabolic pathways involve modifications to the methylenedioxy ring and the β-keto group.

The major metabolic routes are:

  • Demethylenation: The methylenedioxy ring is opened, followed by O-methylation to form isomeric 4-hydroxy-3-methoxy- and 3-hydroxy-4-methoxy-N-ethylcatinone metabolites.[4][13][14]

  • Conjugation: The resulting hydroxylated metabolites can then undergo Phase II conjugation (e.g., glucuronidation or sulfation).[4][13]

Minor metabolic routes include:

  • N-deethylation: Removal of the N-ethyl group to form the primary amine.[1][13]

  • Keto-reduction: Reduction of the β-keto group to the corresponding alcohol.[1][13]

Despite extensive metabolism, the parent this compound compound often appears more abundant in human urine than any of its identified metabolites.[13]

Ethylone_Metabolism cluster_major Major Pathways cluster_minor Minor Pathways This compound This compound Demethylenation Demethylenation (CYP2D6, CYP2C19) This compound->Demethylenation NDeethylation N-Deethylation This compound->NDeethylation KetoReduction Keto-Reduction This compound->KetoReduction OMethylation O-Methylation (COMT) Demethylenation->OMethylation Metabolite_Major 4-hydroxy-3-methoxy- & 3-hydroxy-4-methoxy- N-ethylcatinones OMethylation->Metabolite_Major Conjugation Phase II Conjugation (Glucuronidation/Sulfation) Metabolite_Conjugated Conjugated Metabolites Conjugation->Metabolite_Conjugated Metabolite_Major->Conjugation Metabolite_NDeethyl Primary Amine Metabolite NDeethylation->Metabolite_NDeethyl Metabolite_Keto Alcohol Metabolite KetoReduction->Metabolite_Keto

Caption: Primary metabolic pathways of this compound.
Toxicological Concentrations

This compound has been detected in numerous forensic investigations, including postmortem and driving under the influence of drugs (DUID) cases. Blood concentrations can vary widely.

Case TypeBlood Concentration Range (ng/mL)Mean Blood Concentration (ng/mL)Reference
Postmortem 1.2 - 11,0001,020[4][6]
Postmortem 38 - 2,572-[15]
DUID 17 - 3,600942[4][6]

Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol is a generalized method for determining the potency of a compound to inhibit monoamine transporter activity, based on common practices in the field.[8][9][16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound at DAT, NET, and SERT.

Materials:

  • Biological System: Rat brain synaptosomes or HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled Substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test Compound: this compound hydrochloride dissolved in assay buffer.

  • Assay Buffer: Krebs-Ringer-HEPES buffer or similar.

  • Apparatus: Microplate scintillation counter, rapid filtration harvesting system.

Methodology:

  • Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, cortex for NET, hippocampus for SERT) via homogenization and centrifugation, or culture transfected HEK-293 cells to confluence in 24- or 96-well plates.

  • Pre-incubation: Wash the cells/synaptosomes with assay buffer. Pre-incubate them with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Add a fixed concentration of the appropriate radiolabeled substrate (e.g., [³H]dopamine for DAT assays) to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the reaction by rapidly washing the cells/synaptosomes with ice-cold assay buffer to remove unincorporated radiolabel. This is often done using a cell harvester that lyses the cells and transfers the contents onto filter mats.

  • Quantification: Measure the radioactivity retained on the filter mats using a microplate scintillation counter. This value represents the amount of radiolabeled substrate taken up by the transporters.

  • Data Analysis: Plot the percentage of inhibition of uptake against the logarithm of this compound concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Experimental_Workflow_Uptake_Assay Start Start: Prepare Transfected Cells or Synaptosomes Preincubation Pre-incubate with This compound (various conc.) at 37°C Start->Preincubation AddRadioligand Add Radiolabeled Substrate ([³H]DA, [³H]NE, or [³H]5-HT) Preincubation->AddRadioligand Incubate Incubate at 37°C (allows uptake) AddRadioligand->Incubate Terminate Terminate Uptake (Rapid ice-cold wash & filtration) Incubate->Terminate Measure Measure Radioactivity (Scintillation Counting) Terminate->Measure Analyze Data Analysis: Plot Inhibition vs. Concentration Measure->Analyze End Calculate IC₅₀ Value Analyze->End

Caption: Workflow for an in vitro transporter uptake inhibition assay.
In Vivo Locomotor Activity Assessment

This protocol assesses the stimulant effects of this compound in rodents.[17]

Objective: To evaluate the dose-dependent effect of this compound on locomotor activity in mice.

Materials:

  • Test Animals: Male Swiss-Webster mice or similar strain.

  • Test Compound: this compound hydrochloride dissolved in sterile saline.

  • Apparatus: Open-field activity monitoring system with photobeam arrays to track horizontal and vertical movement.

Methodology:

  • Acclimation: Acclimate animals to the housing facility for at least one week. On the day of the experiment, acclimate mice to the individual activity chambers for a period (e.g., 30-60 minutes) to establish a baseline activity level.

  • Administration: Administer this compound via a specified route (e.g., intraperitoneal injection) at various doses (e.g., 1, 3, 10, 30 mg/kg). A control group receives the vehicle (saline) only.

  • Monitoring: Immediately after injection, place each mouse back into its activity chamber and record locomotor activity continuously for a set duration (e.g., 2-4 hours).

  • Data Collection: The system software records beam breaks over time, which are converted into metrics like distance traveled, vertical counts (rearing), and stereotyped movements. Data is typically binned into time intervals (e.g., 5-10 minutes).

  • Data Analysis: Analyze the data using a two-way analysis of variance (ANOVA) with dose and time as factors. Use post-hoc tests to compare individual dose groups to the vehicle control at each time point to determine the onset, peak effect, and duration of action. The effective dose 50 (ED₅₀) for stimulating locomotion can also be calculated.[4]

Disclaimer: this compound is a controlled substance in many jurisdictions. Its handling and use are restricted to licensed research facilities. This document is for informational and educational purposes only and does not endorse or encourage the use of this substance.

References

Ethylone's Interaction with Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylone (3,4-methylenedioxy-N-ethylcathinone) is a synthetic cathinone (B1664624) that has emerged as a widely abused psychoactive substance. Its pharmacological effects are primarily mediated by its interaction with the plasma membrane monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). This technical guide provides an in-depth analysis of the mechanism of action of this compound on these transporters, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes. This compound exhibits a "hybrid" mechanism, acting as a reuptake inhibitor at DAT and NET, while functioning as a substrate or releaser at SERT. This dual action contributes to its complex psychostimulant and empathogenic effects. Understanding the nuances of this compound's interaction with monoamine transporters is crucial for predicting its pharmacological and toxicological profile and for the development of potential therapeutic interventions for substance use disorders.

Introduction

Synthetic cathinones, often colloquially known as "bath salts," represent a large and evolving class of new psychoactive substances (NPS). These compounds are structurally related to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis). Like classical psychostimulants such as cocaine and amphetamine, synthetic cathinones exert their effects by targeting the monoamine transporters DAT, SERT, and NET. These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby regulating the magnitude and duration of monoaminergic neurotransmission.

This compound has been identified as a prominent synthetic cathinone in illicit drug markets. Its unique pharmacological profile, characterized by a hybrid mechanism of action, distinguishes it from many other stimulants. This guide will provide a detailed examination of this compound's effects on each of the three key monoamine transporters.

Mechanism of Action at Monoamine Transporters

This compound's interaction with monoamine transporters is not uniform. It displays distinct mechanisms at dopaminergic and noradrenergic transporters compared to its action at the serotonin transporter.

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): Uptake Inhibition

At the dopamine and norepinephrine transporters, this compound functions as a reuptake inhibitor . It binds to the transporter protein, blocking the reabsorption of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic signaling. This mechanism is similar to that of cocaine. The increased levels of dopamine are associated with the rewarding and reinforcing effects of the drug, while elevated norepinephrine contributes to its stimulant properties, such as increased heart rate and blood pressure.

Serotonin Transporter (SERT): Substrate-Mediated Release

In contrast to its action at DAT and NET, this compound acts as a substrate at the serotonin transporter. This means that this compound is recognized by SERT and transported into the presynaptic neuron. Once inside the neuron, this compound disrupts the vesicular storage of serotonin and promotes a reversal of the transporter's function, causing a non-vesicular release or "efflux" of serotonin from the presynaptic terminal into the synaptic cleft. This mechanism is akin to that of amphetamine-like substances, such as MDMA. The substantial increase in synaptic serotonin is thought to mediate the empathogenic and prosocial effects reported by users. This "hybrid" activity, combining inhibitor and releaser mechanisms, is a key feature of this compound's pharmacology.[1][2][3][4][5]

Quantitative Data: Binding Affinity and Uptake Inhibition

The potency of this compound at each monoamine transporter has been quantified in various in vitro studies. The most common measures are the inhibition constant (Ki) from radioligand binding assays, which reflects the affinity of the drug for the transporter, and the half-maximal inhibitory concentration (IC50) from uptake inhibition assays, which indicates the concentration of the drug required to block 50% of monoamine uptake.

TransporterParameterValue (nM)Reference
DAT IC50281[6]
Ki640[6]
IC50~120[1][3]
SERT IC50640[6]
Ki8,500[6]
IC50-[7]
NET IC50700[6]
Ki1,870[6]
IC50-[1][3]

Note: Values can vary between studies due to different experimental conditions and preparations (e.g., rat brain synaptosomes vs. HEK cells expressing human transporters).

Experimental Protocols

The characterization of this compound's mechanism of action relies on well-established in vitro assays. The following are detailed methodologies for the key experiments cited.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Materials:

  • Human embryonic kidney (HEK) 293 cells stably expressing human DAT, SERT, or NET.

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled substrates: [3H]dopamine, [3H]serotonin, or [3H]norepinephrine.

  • Test compound (this compound) dissolved in an appropriate vehicle.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: HEK cells expressing the transporter of interest are cultured to confluence in appropriate multi-well plates.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with KRH buffer. The cells are then pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: The uptake reaction is initiated by adding the radiolabeled monoamine substrate to each well.

  • Incubation: The plates are incubated for a short period (e.g., 5-15 minutes) at the appropriate temperature to allow for transporter-mediated uptake.

  • Termination of Uptake: The uptake is terminated by rapidly aspirating the buffer and washing the cells with ice-cold KRH buffer to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific transporter by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes prepared from HEK cells expressing the transporter of interest or from brain tissue (e.g., rat striatum for DAT).

  • Radioligand with high affinity for the transporter (e.g., [125I]RTI-55).

  • Test compound (this compound).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of this compound in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation or gamma counter.

  • Data Analysis: The concentration of this compound that displaces 50% of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Release Assay

This assay is used to determine if a compound acts as a substrate (releaser) for a monoamine transporter.

Materials:

  • Rat brain synaptosomes or HEK cells expressing the transporter of interest.

  • Radiolabeled substrate for preloading (e.g., [3H]serotonin for SERT).

  • KRH buffer.

  • Test compound (this compound).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preloading: Synaptosomes or cells are incubated with a radiolabeled monoamine to load the cytoplasm with the tracer.

  • Washing: The preparation is washed to remove the extracellular radiolabel.

  • Induction of Release: The preloaded synaptosomes or cells are incubated with varying concentrations of this compound or vehicle control.

  • Sample Collection: At specified time points, the supernatant is collected to measure the amount of radiolabel released into the extracellular medium.

  • Scintillation Counting: The radioactivity in the supernatant is quantified using a liquid scintillation counter.

  • Data Analysis: The amount of release is expressed as a percentage of the total intracellular radioactivity. The EC50 value (the concentration that produces 50% of the maximal release) can be calculated.

Visualizations

Signaling Pathways

Ethylone_Mechanism cluster_DAT_NET DAT and NET cluster_SERT SERT Extracellular_DN Dopamine (DA) & Norepinephrine (NE) DAT_NET DAT / NET Extracellular_DN->DAT_NET Binds Presynaptic_Neuron_DN Presynaptic Neuron DAT_NET->Presynaptic_Neuron_DN Normal Reuptake Increased_Synaptic_DN Increased Synaptic DA & NE Ethylone_Inhibitor This compound (Inhibitor) Ethylone_Inhibitor->DAT_NET Blocks Reuptake_Blocked Reuptake Blocked Extracellular_5HT Serotonin (5-HT) SERT SERT Presynaptic_Neuron_5HT Presynaptic Neuron Increased_Synaptic_5HT Increased Synaptic 5-HT Ethylone_Substrate This compound (Substrate) Ethylone_Substrate->SERT Transported In Vesicles Vesicles Ethylone_Substrate->Vesicles Disrupts Storage Presynaptic_Neuron_5HT->Vesicles 5-HT Storage Cytosolic_5HT Cytosolic 5-HT Vesicles->Cytosolic_5HT Release into Cytosol Cytosolic_5HT->SERT Reverse Transport Efflux 5-HT Efflux Uptake_Inhibition_Workflow start Start cell_culture Culture HEK cells expressing DAT, SERT, or NET start->cell_culture pre_incubation Pre-incubate cells with This compound (various concentrations) cell_culture->pre_incubation add_radiolabel Add radiolabeled monoamine ([3H]DA, [3H]5-HT, or [3H]NE) pre_incubation->add_radiolabel incubation Incubate to allow uptake add_radiolabel->incubation terminate_uptake Terminate uptake and wash cells incubation->terminate_uptake lysis_counting Lyse cells and measure intracellular radioactivity terminate_uptake->lysis_counting data_analysis Analyze data and determine IC50 lysis_counting->data_analysis end End data_analysis->end Inhibitor_vs_Substrate compound Test Compound (e.g., this compound) binds_to_transporter Binds to Monoamine Transporter compound->binds_to_transporter is_transported Is the compound transported into the neuron? binds_to_transporter->is_transported inhibitor Mechanism: INHIBITOR (Blocks reuptake) is_transported->inhibitor No substrate Mechanism: SUBSTRATE (Promotes release) is_transported->substrate Yes

References

In Vitro Pharmacological Profile of Ethylone at Dopamine and Serotonin Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro interactions of ethylone (also known as eutylone (B1425526) or bk-EBDB) with dopamine (B1211576) (DAT) and serotonin (B10506) (5-HTT) transporters. The document summarizes key quantitative data, details common experimental protocols for assessing these interactions, and visualizes the underlying pharmacological mechanisms and workflows.

Executive Summary

This compound is a synthetic cathinone (B1664624) that has emerged as a widely used psychoactive substance.[1] In vitro studies have been crucial in elucidating its mechanism of action at the molecular level. These studies reveal that this compound acts as a "hybrid" monoamine transporter ligand, functioning as a potent uptake inhibitor at the dopamine and norepinephrine (B1679862) transporters (DAT and NET, respectively) while acting as a substrate and partial releasing agent at the serotonin transporter (SERT).[1][2][3][4][5] This dual activity profile—combining cocaine-like effects at DAT with MDMA-like effects at SERT—underpins its complex psychostimulant properties.[5][6][7]

Quantitative Data: Transporter Inhibition Potency

The following tables summarize the in vitro potency of this compound and related compounds to inhibit neurotransmitter uptake at DAT and SERT. The data is primarily derived from studies using rat brain synaptosomes or HEK 293 cells expressing the human transporters.[1][6][7]

Table 1: Inhibition of Dopamine Uptake (IC50 Values)

CompoundIC50 at DAT (nM)Source Species
This compound (Eutylone) ~120Rat
Mthis compound>1000Rat
Pentylone~120Rat
Dibutylone~120Rat
Cocaine~211Human

IC50 values represent the concentration of the drug that inhibits 50% of the specific neurotransmitter uptake.[1]

Table 2: Inhibition of Serotonin Uptake (IC50 Values)

CompoundIC50 at SERT (nM)Source Species
This compound (Eutylone) ~215Rat
Mthis compound~300Rat
Pentylone~300Rat
Dibutylone>10,000Rat
Cocaine~313Human

Lower IC50 values indicate greater potency.[1]

Pharmacological Mechanism of Action

This compound's interaction with monoamine transporters is multifaceted. At DAT, it functions as a pure uptake inhibitor, blocking the reuptake of dopamine from the synaptic cleft.[1] This mechanism is similar to that of cocaine. In contrast, at SERT, this compound acts as a substrate, meaning it is transported into the presynaptic neuron by SERT. This process can lead to transporter-mediated release of serotonin, a mechanism shared with compounds like MDMA.[1][5][6][7][8] However, studies indicate that this compound is a partial releasing agent at SERT, achieving about 50% of the maximal response compared to full releasers.[1][2][3][4]

Ethylone_Mechanism cluster_dat Dopaminergic Synapse cluster_sert Serotonergic Synapse DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Release DA_synapse->DAT Reuptake Ethylone_DAT This compound Ethylone_DAT->DAT Blocks SERT Serotonin Transporter (SERT) 5HT_vesicle Serotonin Vesicles 5HT_synapse Synaptic Serotonin 5HT_vesicle->5HT_synapse Release 5HT_synapse->SERT Reuptake Ethylone_SERT This compound Ethylone_SERT->SERT Substrate for Reverse Transport

This compound's dual mechanism at DAT and SERT.

Experimental Protocols

The characterization of this compound's activity at DAT and SERT relies on established in vitro assays. The two primary methods are neurotransmitter uptake inhibition assays and radioligand binding assays.

Neurotransmitter Uptake Inhibition Assay

This functional assay directly measures a compound's ability to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for inhibition of dopamine or serotonin uptake.

Materials:

  • Biological System: Rat brain synaptosomes or HEK 293 cells stably expressing human DAT or SERT.[1][6][7]

  • Radiolabeled Substrates: [³H]dopamine or [³H]serotonin ([³H]5-HT).[1][9]

  • Test Compound: this compound hydrochloride, dissolved to create a range of concentrations.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.[10]

  • Control Inhibitors: A known potent inhibitor for each transporter to define non-specific uptake (e.g., cocaine for DAT, paroxetine (B1678475) for SERT).[9]

  • Instrumentation: Scintillation counter, 96-well plates, cell harvester/filtration apparatus.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (this compound) and control inhibitors.

  • Pre-incubation: In a 96-well plate, add the biological system (synaptosomes or cells) and the test compound at various concentrations. Incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C.[10][11]

  • Initiation of Uptake: Add the radiolabeled substrate ([³H]dopamine or [³H]5-HT) to each well to initiate the uptake reaction.[9]

  • Incubation: Incubate for a defined period (e.g., 10 minutes) to allow for transporter-mediated uptake.[10][11]

  • Termination: Rapidly terminate the uptake process by washing the cells with ice-cold assay buffer and filtering through glass fiber filters using a cell harvester. This separates the cells/synaptosomes containing internalized radiolabel from the buffer containing the free radiolabel.[12][13]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total uptake is measured in the absence of any inhibitor.

    • Non-specific uptake is measured in the presence of a high concentration of a known potent inhibitor.

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.[12]

Uptake_Assay_Workflow A Prepare Serial Dilutions of this compound C Pre-incubate with this compound A->C B Plate Cells/Synaptosomes in 96-well plate B->C D Add [3H]Dopamine or [3H]Serotonin (Initiate Uptake) C->D E Incubate (e.g., 10 min at 37°C) D->E F Terminate via Rapid Filtration (Wash with ice-cold buffer) E->F G Measure Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition and Determine IC50 Value G->H

Workflow for the Neurotransmitter Uptake Inhibition Assay.
Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the transporter binding site. It is used to determine the binding affinity (Ki) of the compound.

Objective: To determine the inhibitor constant (Ki) of a test compound for the dopamine or serotonin transporter.

Materials:

  • Biological System: Crude membrane preparations from cells expressing DAT or SERT, or from specific brain regions (e.g., striatum for DAT).[12]

  • Radioligand: A high-affinity radiolabeled ligand that binds specifically to the transporter of interest (e.g., [³H]WIN 35,428 for DAT).[12]

  • Test Compound: this compound hydrochloride.

  • Control Ligand: A known unlabeled ligand to define non-specific binding (e.g., cocaine).[12]

  • Assay Buffer and Instrumentation are similar to the uptake assay.

Procedure:

  • Preparation: Prepare membrane homogenates and serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration, and the test compound at various concentrations.

  • Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Termination and Separation: Terminate the binding by rapid filtration through glass fiber filters, washing away the unbound radioligand.[12]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value from the competition curve as described for the uptake assay.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[12]

Conclusion

In vitro studies conclusively demonstrate that this compound is a potent ligand at both dopamine and serotonin transporters. Its distinct "hybrid" mechanism, characterized by uptake inhibition at DAT and substrate activity at SERT, differentiates it from classic psychostimulants like cocaine or MDMA.[1][5] The quantitative data derived from neurotransmitter uptake and binding assays are essential for understanding its pharmacological profile, predicting its in vivo effects, and informing public health and drug development efforts. The detailed protocols provided herein serve as a guide for researchers aiming to characterize the interactions of novel psychoactive substances with these critical monoamine transporters.

References

An In-Depth Technical Guide on the Neurochemical Effects of Ethylone Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylone (3,4-methylenedioxy-N-ethylcathinone or MDEC) is a synthetic cathinone (B1664624) and a substituted amphetamine analog that has emerged as a novel psychoactive substance. Structurally similar to other cathinones like mthis compound and stimulants such as MDMA, this compound primarily exerts its effects by interacting with monoamine neurotransmitter systems in the brain. This technical guide provides a comprehensive overview of the neurochemical effects of this compound administration in rodent models, synthesizing available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. The information presented is intended to serve as a resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Introduction

Synthetic cathinones, often colloquially referred to as "bath salts," represent a large and evolving class of novel psychoactive substances. This compound is a second-generation synthetic cathinone that shares a core phenethylamine (B48288) structure with amphetamines but is distinguished by a β-keto group. Its structural similarity to compounds like MDMA and mthis compound suggests a mechanism of action involving the modulation of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) neurotransmission. Understanding the precise neurochemical profile of this compound is crucial for assessing its abuse potential, neurotoxicity, and for the development of potential therapeutic interventions in cases of intoxication. This guide focuses on the effects of this compound as observed in rodent models, which are instrumental in preclinical evaluation.

Neurochemical Effects of this compound

The primary mechanism of action for this compound involves its interaction with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. By interfering with this reuptake, this compound increases the extracellular concentrations of these monoamines, leading to its characteristic stimulant and entactogenic effects.

Interaction with Monoamine Transporters

In vitro studies using rat brain synaptosomes and cells expressing human monoamine transporters have elucidated the specific actions of this compound. It functions as a hybrid agent, acting as a reuptake inhibitor at DAT and NET, while also serving as a substrate and partial releasing agent at SERT.[1][2]

Table 1: In Vitro Effects of this compound on Monoamine Transporters

TransporterActionIC50 (nM)Reference
Dopamine Transporter (DAT)Uptake Inhibition120[1]
Norepinephrine Transporter (NET)Uptake Inhibition120[1]
Serotonin Transporter (SERT)Uptake Inhibition & Partial Release-[1]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the transporter's uptake of its respective radiolabeled neurotransmitter.

In Vivo Neurochemical Changes

While direct quantitative data from in vivo microdialysis or fast-scan cyclic voltammetry studies specifically for this compound in rodents is limited in the currently available scientific literature, the effects of structurally similar cathinones provide a strong basis for its expected in vivo profile. For instance, mthis compound, a close analog, has been shown to produce significant elevations in extracellular dopamine and serotonin in the nucleus accumbens of rats.[3][4] It is highly probable that this compound administration would lead to a dose-dependent increase in extracellular levels of dopamine and serotonin in key brain regions associated with reward and reinforcement, such as the nucleus accumbens and prefrontal cortex. The hybrid action of this compound suggests a more pronounced effect on serotonin release compared to pure dopamine reuptake inhibitors.

Neurotoxicity

The potential for neurotoxicity is a significant concern with synthetic cathinones. Studies on related compounds like mthis compound have shown that repeated, high-dose administration can lead to transient changes in dopaminergic and serotonergic markers, indicative of neuronal damage, particularly when administered at elevated ambient temperatures.[5][6] These effects can include reductions in transporter density and evidence of astrogliosis. While specific studies quantifying neurotoxic markers following this compound administration are not yet widely available, its mechanism of action, particularly its potent interaction with the serotonin system, suggests a potential for neurotoxic effects similar to those observed with other serotonergic stimulants.

Behavioral and Physiological Effects

The neurochemical alterations induced by this compound manifest in a range of behavioral and physiological responses in rodents.

Locomotor Activity

This compound administration produces a dose-dependent increase in locomotor activity in mice.[1] This psychostimulant effect is a hallmark of drugs that enhance central dopamine signaling.

Table 2: Locomotor Stimulant Effects of this compound in Mice

ParameterValueAnimal ModelAdministration RouteReference
ED50~2 mg/kgMiceSubcutaneous (s.c.)[1]

Note: ED50 is the dose that produces 50% of the maximal locomotor stimulant effect.

Rewarding Effects

The rewarding properties of this compound have been assessed using the conditioned place preference (CPP) paradigm in rats. In this model, animals learn to associate a specific environment with the effects of a drug. Studies have shown that this compound can induce a conditioned place preference, indicating that it has rewarding effects and, therefore, a potential for abuse.[1][5]

Thermoregulation

While specific data on the thermoregulatory effects of this compound are limited, many synthetic cathinones are known to cause hyperthermia, a potentially life-threatening side effect. This effect is thought to be mediated by the drug's action on central serotonin and dopamine systems that regulate body temperature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the neurochemical effects of this compound and related compounds.

In Vitro Monoamine Transporter Binding and Uptake Assays

These assays are fundamental for determining a compound's affinity for and functional effect on monoamine transporters.

Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Homogenize rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or cultured cells expressing the transporter of interest in a cold lysis buffer.

  • Centrifugation: Centrifuge the homogenate to pellet the cell membranes containing the transporters. Wash the pellet by resuspension and recentrifugation.

  • Incubation: Incubate the prepared membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound (this compound).

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert IC50 to Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol: Neurotransmitter Uptake Assay

  • Preparation of Synaptosomes or Cells: Prepare fresh rat brain synaptosomes or use cultured cells expressing the transporter of interest.

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound (this compound).

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer and filtration.

  • Scintillation Counting: Lyse the cells or synaptosomes and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals.

Protocol: In Vivo Microdialysis in Rats

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.

  • Probe Insertion and Habituation: On the day of the experiment, insert a microdialysis probe through the guide cannula. Place the animal in a testing chamber and allow it to habituate while the probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Baseline Sample Collection: Collect several baseline dialysate samples to establish the basal neurotransmitter levels.

  • Drug Administration: Administer this compound via a chosen route (e.g., intraperitoneal or subcutaneous injection).

  • Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals for a predetermined period after drug administration.

  • Sample Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage change from the baseline.

Conditioned Place Preference (CPP)

This behavioral paradigm is used to assess the rewarding or aversive properties of a drug.

Protocol: Conditioned Place Preference in Rats

  • Apparatus: Use a multi-compartment apparatus with distinct visual and tactile cues in each compartment.

  • Pre-Conditioning (Habituation and Baseline Preference): Allow the animals to freely explore all compartments of the apparatus to determine any initial preference for one compartment over the others.

  • Conditioning: Over several days, pair the administration of the test drug (this compound) with confinement to one of the compartments (e.g., the initially non-preferred compartment). On alternate days, administer a vehicle (e.g., saline) and confine the animal to the other compartment.

  • Test Day: Place the animal in a neutral starting area of the apparatus with free access to all compartments and record the time spent in each compartment over a set period.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment on the test day compared to the pre-conditioning baseline indicates a conditioned place preference.

Visualizations

Signaling Pathways and Experimental Workflows

Ethylone_Monoamine_Interaction This compound's Interaction with Monoamine Transporters This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits & Promotes Release Dopamine_Uptake Dopamine Reuptake DAT->Dopamine_Uptake Mediates Norepinephrine_Uptake Norepinephrine Reuptake NET->Norepinephrine_Uptake Mediates Serotonin_Uptake Serotonin Reuptake SERT->Serotonin_Uptake Mediates Serotonin_Release Serotonin Release SERT->Serotonin_Release Mediates (Reverse Transport) Microdialysis_Workflow In Vivo Microdialysis Experimental Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Surgery Guide Cannula Implantation Recovery Animal Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Habituation Habituation & Equilibration Probe_Insertion->Habituation Baseline Baseline Sample Collection Habituation->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Drug_Sampling Post-Drug Sample Collection Drug_Admin->Post_Drug_Sampling HPLC HPLC-ECD Analysis Post_Drug_Sampling->HPLC Histology Histological Verification Post_Drug_Sampling->Histology Data_Analysis Data Analysis (% Change from Baseline) HPLC->Data_Analysis CPP_Workflow Conditioned Place Preference (CPP) Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning Habituation Habituation to Apparatus Baseline_Test Baseline Preference Test Habituation->Baseline_Test Drug_Pairing This compound + Paired Chamber Baseline_Test->Drug_Pairing Vehicle_Pairing Vehicle + Unpaired Chamber Baseline_Test->Vehicle_Pairing Test_Session Free Access to All Chambers Drug_Pairing->Test_Session Vehicle_Pairing->Test_Session Data_Analysis Compare Time Spent in Chambers Test_Session->Data_Analysis

References

Ethylone: A Technical Guide to Metabolism and Urinary Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathways of ethylone (3,4-methylenedioxy-N-ethylcathinone), a synthetic cathinone (B1664624), and the analytical methodologies for the identification of its metabolites in urine. The information is targeted toward researchers, toxicologists, and drug development professionals requiring a detailed understanding of the compound's fate in the human body and the means for its detection.

Introduction to this compound

This compound, also known as MDEC or βk-MDEA, is the β-keto analogue of 3,4-methylenedioxy-N-ethylamphetamine (MDEA or "Eve").[1] As a member of the phenethylamine, amphetamine, and cathinone chemical classes, it functions as a central nervous system stimulant.[1][2] Its structural similarity to other controlled substances like MDMA and mthis compound has led to its emergence as a designer drug. Understanding its metabolic profile is critical for forensic toxicology, clinical diagnostics, and comprehending its pharmacological and toxicological effects.

This compound Metabolism

Once ingested, this compound undergoes extensive Phase I and Phase II metabolism before excretion. The primary metabolic routes involve modifications to the methylenedioxy ring, the β-keto group, and the N-ethyl side chain.[2][3] In human urine, the unchanged parent drug is often more abundant than any single identified metabolite.[3][4]

Phase I Metabolic Pathways

Phase I metabolism of this compound is characterized by several key reactions:

  • Demethylenation and O-Methylation: This is a major metabolic pathway for this compound and other synthetic cathinones with a methylenedioxy group.[4][5] The process begins with the opening of the methylenedioxy ring, mediated by cytochrome P450 enzymes like CYP2D6 and CYP2C19, to form a dihydroxy metabolite.[6] This intermediate is then O-methylated by catechol-O-methyltransferase (COMT) to yield isomeric 4-hydroxy-3-methoxy- and 3-hydroxy-4-methoxy-N-ethylcathinones.[3][6]

  • β-Keto Reduction: The ketone group on the beta carbon is reduced to a secondary alcohol, forming a dihydrothis compound metabolite.[3][7][8] This is considered a minor metabolic route.[3][5]

  • N-Dealkylation: The N-ethyl group is removed to form the primary amine metabolite, N-deethyl-ethylone.[1][7] This is also a minor pathway.[3][5]

  • Aliphatic Hydroxylation: Hydroxylation can occur on the ethyl side chain, another metabolic transformation identified in vitro.[7]

Phase II Metabolism

The hydroxylated metabolites formed during Phase I can undergo subsequent Phase II conjugation reactions. These processes, primarily glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their renal excretion.[3][6]

Ethylone_Metabolism This compound This compound Demethylenation Demethylenation (CYP2D6, CYP2C19) This compound->Demethylenation Major Pathway KetoReduction β-Keto Reduction This compound->KetoReduction Minor Pathway NDealkylation N-Dealkylation This compound->NDealkylation Minor Pathway Hydroxylation Aliphatic Hydroxylation This compound->Hydroxylation Minor Pathway Dihydroxy Dihydroxy-N-ethylcathinone Demethylenation->Dihydroxy OMethylation O-Methylation (COMT) Dihydroxy->OMethylation MethoxyMetabolites 4-Hydroxy-3-methoxy-N-ethylcathinone 3-Hydroxy-4-methoxy-N-ethylcathinone OMethylation->MethoxyMetabolites PhaseII Phase II Conjugation (Glucuronidation, Sulfation) MethoxyMetabolites->PhaseII ReducedMetabolite Reduced this compound (Alcohol metabolite) KetoReduction->ReducedMetabolite ReducedMetabolite->PhaseII PrimaryAmine N-deethyl-ethylone NDealkylation->PrimaryAmine PrimaryAmine->PhaseII HydroxylatedMetabolite Hydroxylated this compound Hydroxylation->HydroxylatedMetabolite HydroxylatedMetabolite->PhaseII Excretion Urinary Excretion PhaseII->Excretion

Figure 1. Metabolic pathways of this compound.

Identification of Metabolites in Urine

The detection of this compound and its metabolites in urine is typically accomplished using mass spectrometry-based techniques. The choice of method depends on the required sensitivity and whether quantification is necessary.

Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of synthetic cathinones.[5][9] Analysis of this compound and its polar metabolites by GC-MS generally requires a derivatization step to improve their thermal stability and chromatographic properties.[3][5] Trifluoroacetic anhydride (B1165640) (TFA) is a common derivatizing agent.[3][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often analyze metabolites without derivatization.[3][10] Techniques like Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are particularly powerful for identifying unknown metabolites through accurate mass measurements.[7][11]

Experimental Protocols

The following sections detail common experimental procedures for the extraction and analysis of this compound metabolites from urine samples.

Protocol 1: GC-MS Analysis with Liquid-Liquid Extraction and Derivatization

This protocol is adapted from methodologies used for the analysis of synthetic cathinones in urine.[5]

  • Enzymatic Hydrolysis (Optional): To analyze for conjugated (Phase II) metabolites, urine samples can be incubated with a β-glucuronidase enzyme solution to deconjugate the metabolites.[3]

  • Sample Alkalinization: Add 1 g of a solid buffer (e.g., NaHCO₃/Na₂CO₃, 3:2) to 2 mL of urine to raise the pH.[5]

  • Liquid-Liquid Extraction (LLE): Add 6 mL of an organic solvent such as methyl-tert-butyl ether (MtBE), vortex, and centrifuge to separate the layers.[5]

  • Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[5]

  • Derivatization: Reconstitute the dry residue in 100 µL of ethyl acetate (B1210297) and 100 µL of trifluoroacetic anhydride (TFA). Heat the mixture at 65°C for 15 minutes.[5]

  • Final Evaporation and Reconstitution: Evaporate the solvent and excess reagent. Reconstitute the final residue in 100 µL of ethyl acetate for injection into the GC-MS system.[5]

Protocol 2: LC-QTOF-MS Analysis with Supported Liquid Extraction

This protocol is based on a method developed for the quantification and metabolic profiling of eutylone (B1425526) (an isomer of this compound, with similar analytical behavior).[7][11]

  • Sample Pre-treatment: Add internal standards to the urine sample.

  • Supported Liquid Extraction (SLE): Load the pre-treated urine sample onto an SLE cartridge and allow it to absorb.

  • Elution: Elute the analytes from the cartridge using an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

  • Analysis: Inject the sample into an LC-QTOF-MS system for analysis, using full scan and product ion scan modes to identify metabolites based on accurate mass and fragmentation patterns.[7]

Experimental_Workflow UrineSample Urine Sample Hydrolysis Optional: Enzymatic Hydrolysis UrineSample->Hydrolysis Extraction Extraction Hydrolysis->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE for GC-MS SLE Supported Liquid Extraction (SLE) Extraction->SLE for LC-MS/MS Evaporation Evaporation to Dryness LLE->Evaporation SLE->Evaporation Derivatization Derivatization (e.g., with TFA) Evaporation->Derivatization Reconstitution_LC Reconstitution Evaporation->Reconstitution_LC GC_Branch LC_Branch Reconstitution_GC Reconstitution Derivatization->Reconstitution_GC GCMS GC-MS Analysis Reconstitution_GC->GCMS LCMSMS LC-MS/MS Analysis Reconstitution_LC->LCMSMS

Figure 2. General experimental workflow for urine analysis.

Data Presentation: Identified Metabolites

Based on in vivo and in vitro studies, several key metabolites of this compound have been identified. The detection of these metabolites can serve as biomarkers of this compound consumption, potentially extending the detection window compared to the parent drug alone.[7][8]

Table 1: Summary of Identified this compound Metabolites in Urine

Metabolite ClassSpecific Metabolites IdentifiedMetabolic Pathway(s)Analytical Method
Demethylenated & O-Methylated 4-hydroxy-3-methoxy-N-ethylcathinone, 3-hydroxy-4-methoxy-N-ethylcathinoneDemethylenation, O-MethylationGC-MS, LC-MS/MS[3]
β-Keto Reduced Dihydrothis compound (Alcohol metabolite)β-Keto ReductionGC-MS, LC-MS/MS[3][7]
N-Dealkylated N-deethyl-ethyloneN-DealkylationLC-QTOF-MS[7]
Aliphatically Hydroxylated Hydroxylated this compoundAliphatic HydroxylationLC-QTOF-MS[7]
Combination Metabolites β-Keto reduced, demethylenated, and O-methylated metaboliteβ-Keto Reduction, Demethylenation, O-MethylationLC-QTOF-MS[7][8]

Table 2: Quantitative Insights from Metabolite Analysis

While specific concentrations of this compound and its metabolites can vary widely based on dosage, individual metabolism, and time since ingestion, several key quantitative observations have been made.

AnalyteFindingSignificanceReference
Parent this compound Often more abundant in urine than any single metabolite.The parent drug is a primary target for routine screening.[3][4]
Key Metabolites Demethylenation/O-methylation, β-keto reduction, and combination metabolites are proposed as the most appropriate biomarkers.These metabolites can expand the detection window and provide confirmatory evidence of use.[7][8]
Metabolism Extent Cathinones with a methylenedioxy ring metabolize by carbonyl reduction to a lesser extent than other cathinones.This contributes to the parent drug being a major urinary component.[4]

This guide synthesizes current knowledge on this compound metabolism and detection. As new analytical techniques and research emerge, our understanding of the biotransformation and toxicological profile of this and other synthetic cathinones will continue to evolve.

References

Toxicological profile of Ethylone and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Toxicological Profile of Ethylone and its Analogues

Introduction

This compound (3,4-methylenedioxy-N-ethylcathinone, MDEC) is a synthetic cathinone (B1664624) of the phenethylamine (B48288) class, structurally and pharmacologically similar to substances like MDMA, mthis compound, and pentylone (B609909).[1][2][3] As a member of the new psychoactive substances (NPS) often deceptive labeled as "bath salts" or "plant food," this compound and its analogues have emerged on the recreational drug market, posing significant public health risks due to a lack of comprehensive toxicological data.[4][5][6] These substances are known for their psychostimulant effects, but their use is also associated with severe adverse events, including emergency department visits, intoxications, and fatalities.[1][7][8] This guide provides a detailed technical overview of the toxicological profile of this compound and its structural isomers, focusing on their pharmacology, metabolism, multifaceted toxicity, and the experimental protocols used for their evaluation.

Pharmacology and Mechanism of Action

The primary mechanism of action for this compound and its analogues involves interaction with monoamine transporters in the brain.[7] They modulate the levels of key neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—by inhibiting their reuptake and, in some cases, promoting their release.[1][3][9]

This compound is characterized as a hybrid transporter compound.[10] It functions as an uptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET), similar to cocaine.[2][11] Concurrently, it acts as a substrate, or a partial releasing agent, at the serotonin transporter (SERT), an action more akin to MDMA.[1][10] This dual activity profile underlies its complex psychostimulant and entactogenic effects.[3] In vitro studies show its effects on DAT are approximately 10-fold more potent than its effects on NET.[10]

Its structural isomers, pentylone and dibutylone (B1660615), exhibit similar but distinct pharmacological profiles. Eutylone and pentylone inhibit uptake at SERT, whereas dibutylone does not.[7][10]

Quantitative Data: Monoamine Transporter Interactions

The potency of this compound and its analogues at monoamine transporters has been quantified through in vitro neurotransmitter uptake inhibition assays using rat brain synaptosomes or heterologous expression systems.[10][12]

CompoundTransporterIC₅₀ (nM) [Inhibition]EC₅₀ (nM) [Release]
This compound DAT~120[10]>10,000
NET~1290>10,000
SERT~870~3100 (Partial)[10]
Pentylone DAT~120>10,000
NET~1350>10,000
SERT~1100~3200 (Partial)[10]
Dibutylone DAT~130>10,000
NET~1600>10,000
SERT>10,000>10,000

Data synthesized from studies on rat brain synaptosomes.[10]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft This compound This compound DAT DAT This compound->DAT Inhibits (Potent) NET NET This compound->NET Inhibits SERT SERT This compound->SERT Promotes Efflux (Partial Releaser) DA DA DAT->DA NE NE NET->NE HT 5-HT SERT->HT DA_vesicle Dopamine Vesicle DA_vesicle->DAT Reuptake NE_vesicle Norepinephrine Vesicle NE_vesicle->NET Reuptake HT_vesicle Serotonin Vesicle HT_vesicle->SERT Reuptake Increase Increased Neurotransmitter Concentration

This compound's interaction with monoamine transporters.

Pharmacokinetics and Metabolism

The metabolism of this compound has been studied in both rats and humans.[13] The primary metabolic pathways involve enzymatic modification of its structure. Major routes include the demethylenation of the methylenedioxy ring, which is followed by O-methylation and subsequent conjugation with glucuronic acid or sulfate.[14][15][16] Minor metabolic pathways consist of N-deethylation to its primary amine and the reduction of the β-keto group to the corresponding alcohol.[13][14][17] In human urine, the parent compound, free this compound, is often more abundant than any of its identified metabolites.[13]

cluster_major Major Pathways cluster_minor Minor Pathways This compound This compound Demethylenation Demethylenation (CYP2D6, CYP2C19) This compound->Demethylenation N_Deethylation N-Deethylation This compound->N_Deethylation Keto_Reduction β-Keto Reduction This compound->Keto_Reduction OMethylation O-Methylation (COMT) Demethylenation->OMethylation Conjugation Conjugation (Glucuronidation/Sulfation) OMethylation->Conjugation

Metabolic pathways of this compound.

Toxicological Profile

The toxicity of this compound and its analogues is multifaceted, affecting multiple organ systems, with the central nervous and cardiovascular systems being primary targets.

Neurotoxicity

Synthetic cathinones can induce neuronal damage through several mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis (programmed cell death).[11][18] In vitro studies using neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, are instrumental in elucidating these toxicological pathways.[18] Cathinone phthalimide, for example, has been shown to induce cell death and alter mitochondrial function in pheochromocytoma cells.[11] While specific quantitative cytotoxicity data for this compound is limited in the available literature, studies on related cathinones demonstrate a concentration-dependent increase in cell death.[11][19]

Psychostimulant Effects and Behavioral Toxicity

This compound and its analogues produce potent psychostimulant effects, which are evaluated in preclinical models using locomotor activity assessments in rodents.[10][20][21] These compounds typically cause a dose-dependent increase in locomotor activity, indicative of their stimulant properties and abuse potential.[10][22] Eutylone, in particular, was found to be the most potent and efficacious in stimulating locomotion among its tested isomers.[10][22]

CompoundAnimal ModelED₅₀ (mg/kg)Route
This compound Mice~2.0[10]s.c.
Pentylone Mice~11.0[10]s.c.
Dibutylone Mice~11.0[10]s.c.
Cardiotoxicity

A significant risk associated with this compound use is cardiotoxicity.[23] As a central nervous system stimulant, this compound can cause a sharp increase in heart rate (tachycardia) and blood pressure (hypertension), placing considerable strain on the cardiovascular system.[1][24] These effects increase the risk of acute cardiac events, especially in individuals with pre-existing cardiovascular conditions.[24] Case reports have documented cardiac arrest following this compound use.[25]

Hyperthermia

Hyperthermia, or a dangerous increase in body temperature, is a well-documented and life-threatening effect of many synthetic cathinones.[6][24] This condition can exacerbate other toxic effects, including neurotoxicity, and can lead to severe complications such as rhabdomyolysis and multi-organ failure.[11]

Human Toxicology and Fatalities

Toxicological analysis in postmortem cases has confirmed the involvement of this compound in numerous fatalities.[4][5][26] Blood concentrations of this compound in these cases vary widely, often confounded by the presence of other substances.[4][27] However, several fatalities have been attributed primarily to this compound intoxication.[8][28]

Case TypeThis compound Blood Concentration RangeNotes
Postmortem/Fatal Cases 38 - 2,572 ng/mL[4][5][27]Often detected with other drugs like cannabinoids, ethanol, or opioids.[4]
1.2 - 11,000 ng/mL[15]Data from 67 forensic investigations.[15]
4,290 ng/g (cardiac blood)[8][28]Fatal intoxication from a single use of eutylone.[8][28]
Driving Under the Influence 17 - 3,600 ng/mL[15]Data from 7 DUID cases.[15]

Experimental Protocols

Evaluating the toxicological profile of novel psychoactive substances requires standardized and validated experimental procedures. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Neurotoxicity Assays

These assays are crucial for screening the cytotoxic potential of this compound and its analogues on neuronal cells.

5.1.1 Cell Culture Human neuroblastoma SH-SY5Y cells are commonly used. They are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[18] Cells are maintained at 37°C in a humidified 5% CO₂ incubator. For experiments, cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[18]

5.1.2 MTT Assay Protocol (Metabolic Viability)

  • Treatment: After cell adherence, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control is included. Cells are incubated for 24 hours.[18]

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[18]

  • Incubation: The plate is incubated for 4 hours at 37°C.[18]

  • Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[18]

  • Measurement: Absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

5.1.3 LDH Assay Protocol (Membrane Integrity)

  • Treatment: Cells are seeded and treated as described for the MTT assay. Three controls are prepared: Vehicle Control, High Control (maximum LDH release using lysis buffer), and Background Control (medium only).[18]

  • Supernatant Collection: After the 24-hour treatment, 50 µL of the cell culture supernatant is carefully transferred from each well to a new 96-well plate.[18]

  • Reaction: The LDH assay reaction mixture (from a commercial kit) is added to each well according to the manufacturer's instructions.

  • Incubation: The plate is incubated for up to 30 minutes at room temperature, protected from light.

  • Measurement: Absorbance is measured at 490 nm. Cytotoxicity is calculated based on the LDH released into the medium.

cluster_setup Setup cluster_treatment Treatment cluster_assays Cytotoxicity Measurement cluster_mtt MTT Assay cluster_ldh LDH Assay P1 Seed SH-SY5Y cells in 96-well plate P2 Allow cells to adhere overnight P1->P2 P3 Treat cells with This compound analogues (various concentrations) P2->P3 P4 Incubate for 24 hours P3->P4 MTT1 Add MTT solution P4->MTT1 LDH1 Transfer supernatant to new plate P4->LDH1 MTT2 Incubate 4h MTT1->MTT2 MTT3 Add DMSO to dissolve formazan MTT2->MTT3 MTT4 Read Absorbance (570 nm) MTT3->MTT4 LDH2 Add LDH reagent LDH1->LDH2 LDH3 Incubate 30 min LDH2->LDH3 LDH4 Read Absorbance (490 nm) LDH3->LDH4

Workflow for in vitro cytotoxicity assessment.
In Vivo Locomotor Activity Assessment

This assay measures the stimulant effects of compounds in rodents.

  • Animals: Swiss-Webster mice or Sprague-Dawley rats are used.[20][21] Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Apparatus: An open-field arena equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.[29]

  • Procedure:

    • Acclimation: Animals are placed in the open-field arenas for a 30-60 minute acclimation period before any injections.[10]

    • Injection: Animals are administered the test compound (e.g., this compound at doses ranging from 1-50 mg/kg) or vehicle (e.g., saline) via a specific route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.).[10][21]

    • Data Recording: Locomotor activity is recorded immediately after injection for a period ranging from 2 to 8 hours, typically in 5- or 10-minute bins.[21][29]

  • Data Analysis: Key parameters include total distance traveled, number of horizontal beam breaks (ambulation), and number of vertical beam breaks (rearing).[30] Data are analyzed using ANOVA to compare dose effects against the vehicle control. ED₅₀ values are calculated to determine potency.[29]

A1 Select Rodent Model (e.g., Swiss-Webster Mice) A2 Acclimate mice to open-field arena (30-60 min) A1->A2 A3 Administer Drug or Vehicle (e.g., this compound, s.c.) A2->A3 A4 Immediately place mouse back into arena A3->A4 A5 Record Locomotor Activity (e.g., for 2-8 hours) A4->A5 A6 Analyze Data: - Total distance - Ambulatory counts - Rearing counts A5->A6 A7 Perform Statistical Analysis (ANOVA, ED₅₀ calculation) A6->A7

Workflow for in vivo locomotor activity assessment.

Conclusion

This compound and its analogues are potent psychostimulant compounds that pose a significant toxicological threat. Their primary mechanism of action, a hybrid inhibition and release of monoamine neurotransmitters, drives their abuse potential but also contributes to their toxicity. The toxicological profile is characterized by neurotoxicity, cardiotoxicity, hyperthermia, and a clear potential for fatal overdose, as evidenced by numerous postmortem reports. The detailed experimental protocols provided herein offer a framework for the continued investigation and hazard characterization of emerging synthetic cathinones, which is critical for informing public health policy, clinical toxicology, and forensic science.

References

The Emergence and Pharmacological Profile of Ethylone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and History

Ethylone, also known as 3,4-methylenedioxy-N-ethylcathinone (MDEC) or βk-MDEA, is a synthetic cathinone (B1664624) of the phenethylamine (B48288) and amphetamine chemical classes. It is the β-keto analogue of 3,4-methylenedioxy-N-ethylamphetamine (MDEA, "Eve"). As a member of the new psychoactive substances (NPS) family, this compound has a relatively short history of human use.

Its emergence on the illicit drug market was first noted in the United States in late 2011.[1] Data from the National Forensic Laboratory Information System (NFLIS) shows a significant increase in law enforcement encounters with this compound, rising from 14 reports in 2011 to a peak of 8,625 reports in 2015. It has often been marketed as or sold as a replacement for "Molly" (MDMA) and mthis compound.

This compound's legal status has evolved in response to its proliferation. In the United States, it is controlled as a Schedule I substance under the Controlled Substances Act, being a positional isomer of butylone.[2] Internationally, it is classified as a Schedule II psychotropic substance under the 1971 UN Convention. Various countries, including the UK (Class B), Brazil (Class F2), Germany (Anlage I), and China (controlled since 2015), have also implemented controls on the substance.[1]

It is important to distinguish this compound from eutylone (B1425526) (bk-EBDB), a structural isomer that saw a surge in prevalence after 2019 following bans on similar compounds. While structurally related, their pharmacological profiles may differ.

Chemical Properties and Synthesis

This compound is formally named (RS)-1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one. It exists as a racemic mixture. Research has identified that this compound hydrochloride can exist as two distinct conformational polymorphs, which can be distinguished using analytical techniques such as FTIR, FT-Raman, and powder XRD.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name(RS)-1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one
SynonymsMDEC, βk-MDEA
Chemical FormulaC₁₂H₁₅NO₃
Molar Mass221.256 g·mol⁻¹
CAS Number1112937-64-0
AppearanceTypically a white or off-white powder/crystalline solid
Synthesis of this compound Hydrochloride

The chemical synthesis of cathinones like this compound is generally a two-step process. The following diagram illustrates a common synthetic pathway for producing this compound hydrochloride.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Salt Formation Precursor 1-(1,3-Benzodioxol-5-yl)propan-1-one Intermediate 2-Bromo-1-(1,3-benzodioxol-5-yl)propan-1-one Precursor->Intermediate Br₂ / Acetic Acid Product_base This compound (freebase) Intermediate->Product_base Amine Ethylamine (B1201723) (C₂H₅NH₂) Amine->Product_base Product_HCl This compound Hydrochloride Product_base->Product_HCl HCl in ether

Caption: General synthetic pathway for this compound Hydrochloride.
Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a generalized representation based on common cathinone synthesis methods and should be performed by qualified personnel in a controlled laboratory setting.

  • α-Bromination:

    • Dissolve the precursor, 1-(1,3-benzodioxol-5-yl)propan-1-one, in a suitable solvent such as glacial acetic acid.

    • Slowly add an equimolar amount of bromine (Br₂) to the solution while stirring. The reaction is typically performed at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is poured into water, and the resulting precipitate, 2-bromo-1-(1,3-benzodioxol-5-yl)propan-1-one, is filtered, washed, and dried.

  • Nucleophilic Substitution (Amination):

    • Dissolve the α-brominated intermediate in a suitable organic solvent like dichloromethane (B109758) or acetonitrile.

    • Add an excess (typically 2-3 equivalents) of ethylamine to the solution.

    • Stir the mixture at room temperature for several hours until the reaction is complete, as indicated by TLC.

    • Wash the reaction mixture with water and then with a mild acid to remove excess ethylamine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield this compound freebase.

  • Salt Formation:

    • Dissolve the crude this compound freebase in a non-polar solvent such as diethyl ether.

    • Slowly add a solution of hydrochloric acid in ether while stirring.

    • The this compound hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to obtain the final product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for purification.

Pharmacology

This compound is a central nervous system stimulant that exerts its effects by interacting with monoamine transporters. Its pharmacological profile has been described as a "cocaine-MDMA-mixed" type.[2]

Pharmacodynamics: Interaction with Monoamine Transporters

This compound acts as a non-selective inhibitor of the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, which blocks the reuptake of these neurotransmitters from the synaptic cleft.[2] Additionally, similar to MDMA, it functions as a serotonin releasing agent.[2] This dual action as both a reuptake inhibitor and a releaser, particularly at SERT, is thought to underpin its psychoactive effects.

Table 2: In Vitro Monoamine Transporter Inhibition by this compound

TransporterAssay TypePotency (IC₅₀ in µM)Reference
Dopamine (DAT)Uptake Inhibition2.5 - 5.7[1]
Norepinephrine (NET)Uptake Inhibition2.5 - 5.7[1]
Serotonin (SERT)Uptake Inhibition2.5 - 5.7[1]

Note: The referenced study provides a non-selective potency range. More specific IC₅₀ values for each transporter are needed for a complete profile.

G cluster_DAT Dopaminergic Synapse cluster_SERT Serotonergic Synapse This compound This compound DAT DAT This compound->DAT Inhibits SERT SERT This compound->SERT Inhibits & Promotes Release DA_Reuptake Reuptake DAT->DA_Reuptake DA_Synapse Dopamine (in synapse) S_Reuptake Reuptake SERT->S_Reuptake S_Release Release SERT->S_Release S_Synapse Serotonin (in synapse)

Caption: this compound's mechanism of action at DAT and SERT.
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ values of a test compound like this compound at monoamine transporters using transfected cell lines.

  • Cell Culture:

    • Culture Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter in appropriate media and conditions until confluent.

  • Assay Preparation:

    • Plate the cells in multi-well plates (e.g., 96-well) and allow them to adhere.

    • On the day of the experiment, wash the cells with a Krebs-HEPES buffer (pH 7.4).

  • Drug Incubation:

    • Prepare serial dilutions of this compound in the buffer.

    • Pre-incubate the cells with varying concentrations of this compound (or a reference inhibitor for control wells) for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Uptake Initiation and Termination:

    • Initiate neurotransmitter uptake by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well.

    • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer.

  • Quantification and Data Analysis:

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Quantify the amount of radioactivity in the cell lysate using a scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

    • Calculate the specific uptake at each this compound concentration and plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of specific uptake) using non-linear regression analysis.

Pharmacokinetics and Metabolism

Studies in both rats and humans indicate that this compound is metabolized through several key pathways.[1] The parent compound is often found in higher concentrations in urine than its metabolites.

The primary metabolic routes are:

  • Demethylenation: The methylenedioxy ring is opened.

  • O-methylation: Following demethylenation, the resulting catechol is methylated to form 4-hydroxy-3-methoxy and 3-hydroxy-4-methoxy metabolites.

  • Conjugation: The hydroxylated metabolites undergo phase II conjugation with glucuronic acid and/or sulfates.

Minor metabolic pathways include:

  • N-deethylation: Removal of the N-ethyl group to form the primary amine.

  • β-Keto Reduction: Reduction of the ketone group to a secondary alcohol.

G cluster_major Major Pathways cluster_minor Minor Pathways This compound This compound Demethylenation Demethylenation This compound->Demethylenation N_Deethylation N-deethylation This compound->N_Deethylation Keto_Reduction β-Keto Reduction This compound->Keto_Reduction Catechol Dihydroxy Metabolite (Catechol Intermediate) Demethylenation->Catechol Methylation O-Methylation (COMT) Catechol->Methylation HydroxyMethoxy 4-Hydroxy-3-methoxy & 3-Hydroxy-4-methoxy Metabolites Methylation->HydroxyMethoxy Conjugation Conjugation (Glucuronidation/Sulfation) HydroxyMethoxy->Conjugation Excretion1 Excreted Metabolites Conjugation->Excretion1 Primary_Amine Primary Amine Metabolite N_Deethylation->Primary_Amine Alcohol_Metabolite Alcohol Metabolite Keto_Reduction->Alcohol_Metabolite Excretion2 Excreted Metabolites Primary_Amine->Excretion2 Alcohol_Metabolite->Excretion2 G Start Blood Sample (1 mL) Spike Spike with Internal Standard (this compound-d₅) Start->Spike SPE_Load Load Sample Spike->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol, H₂O, Buffer) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (H₂O, Acid, Methanol) SPE_Load->SPE_Wash SPE_Dry Dry Cartridge SPE_Wash->SPE_Dry SPE_Elute Elute Analyte (Ammoniated Solvent) SPE_Dry->SPE_Elute Evaporate1 Evaporate to Dryness SPE_Elute->Evaporate1 Derivatize Derivatize with PFPA Evaporate1->Derivatize Evaporate2 Evaporate to Dryness Derivatize->Evaporate2 Reconstitute Reconstitute in Ethyl Acetate Evaporate2->Reconstitute GCMS Inject into GC-MS Reconstitute->GCMS

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the legal status, pharmacological properties, and key experimental protocols related to the synthetic cathinone (B1664624), Ethylone (3,4-methylenedioxy-N-ethylcathinone). It is intended to serve as a resource for researchers, scientists, and drug development professionals in the United States and Europe. The guide details the controlled substance scheduling of this compound in these jurisdictions, outlines the necessary steps for regulatory compliance in a research setting, and presents a summary of its known pharmacodynamic and metabolic properties. Furthermore, it includes detailed methodologies for relevant in vitro and in vivo assays and provides visual representations of key pathways and workflows to facilitate a deeper understanding of its scientific and regulatory landscape.

Legal Status for Research Purposes

The legal framework governing the use of this compound in research is stringent in both the United States and Europe, reflecting its classification as a substance with a high potential for abuse and no accepted medical use.

United States

In the United States, this compound is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA). This is the most restrictive category, reserved for substances with a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.

Initially, this compound was controlled as a positional isomer of butylone (B606430) and pentylone, both of which are Schedule I hallucinogens. The Drug Enforcement Administration (DEA) has since issued final rules to specifically list this compound in Schedule I, assigning it its own DEA code number (7547). This administrative change did not alter its controlled status but clarified its regulation.

Implications for Researchers:

Any researcher wishing to possess, synthesize, or use this compound for research purposes must obtain a Schedule I registration from the DEA . The application process is rigorous and requires:

  • A detailed research protocol.

  • Approval from an Institutional Review Board (IRB) for studies involving human subjects.

  • Proof of adequate security measures for storage and handling of the substance.

  • A comprehensive background check of the principal investigator and any authorized personnel.

Europe

The legal status of this compound in Europe is multifaceted, involving international conventions, European Union (EU) level regulations, and the national legislation of individual member states.

International Control:

This compound is listed in Schedule II of the 1971 United Nations Convention on Psychotropic Substances . Signatory countries are obligated to implement control measures for substances listed in this schedule, including licensing for manufacture, trade, and distribution, as well as provisions for medical prescriptions (though this compound has no recognized medical use).

European Union Framework:

The European Union monitors new psychoactive substances (NPS) through the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). While there isn't a single EU-wide "schedule" in the same way as the US system, the EU has mechanisms to assess the risks of NPS and can decide to subject them to control measures across all member states. Many synthetic cathinones are controlled under national laws, often through generic or analogue legislation.

National Legislation:

Researchers must comply with the specific laws of the country in which they operate. For example:

  • Germany: this compound is controlled under Anlage I of the Betäubungsmittelgesetz (BtMG), meaning it is a non-marketable narcotic, and its use is restricted to authorized scientific purposes.

  • United Kingdom: this compound is classified as a Class B drug under the Misuse of Drugs Act 1971, due to a generic definition of cathinone derivatives.

  • Sweden: this compound has been a controlled substance since 1992.

Implications for Researchers:

Researchers in Europe must navigate the specific regulatory landscape of their country. This typically involves:

  • Applying for a license from the national competent authority for narcotics and psychotropic substances.

  • Adhering to strict protocols for procurement, storage, handling, and disposal of the substance.

  • Maintaining detailed records of all research activities involving this compound.

Due to the variation in national laws, it is crucial for researchers to consult their respective national authorities before commencing any research with this compound.

Quantitative Pharmacological Data

The primary mechanism of action of this compound is the modulation of monoamine neurotransmitter systems. It acts as a non-selective monoamine transporter inhibitor, with some releasing activity, particularly at the serotonin (B10506) transporter.

Parameter DAT (Dopamine Transporter) NET (Norepinephrine Transporter) SERT (Serotonin Transporter) Reference(s)
Uptake Inhibition (IC50) ~120 nMPotent Inhibition (less than DAT)Moderate Inhibition[1][2]
Neurotransmitter Release Weak to negligibleWeak to negligiblePartial Releaser[1][3]

Metabolism

The metabolism of this compound in humans and rats involves several key pathways:

Metabolic Pathway Description Resulting Metabolites Reference(s)
Demethylenation and O-methylation The primary metabolic route, involving the opening of the methylenedioxy ring followed by methylation.4-hydroxy-3-methoxy-N-ethylcathinone and 3-hydroxy-4-methoxy-N-ethylcathinone isomers.[4][5]
N-deethylation A minor pathway involving the removal of the ethyl group from the nitrogen atom.Primary amine metabolite.[6]
Keto Reduction A minor pathway where the ketone group is reduced to a hydroxyl group.Corresponding alcohol metabolite.[4][6]

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a method to determine the potency of this compound to inhibit the uptake of monoamine neurotransmitters into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing the human dopamine (B1211576) transporter (hDAT), norepinephrine (B1679862) transporter (hNET), or serotonin transporter (hSERT).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Krebs-Henseleit buffer).

  • Radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

  • Known transporter inhibitors for determining non-specific uptake (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

  • This compound hydrochloride.

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate medium until they reach approximately 80-90% confluency.

  • Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Preparation of Solutions: Prepare serial dilutions of this compound and the reference inhibitors in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound or the reference inhibitor for 10-20 minutes at room temperature.

  • Initiation of Uptake: Add the assay buffer containing the respective radiolabeled monoamine to initiate the uptake reaction. Incubate for a short period (e.g., 5-15 minutes) at room temperature.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis in Rats

This protocol describes a method to measure extracellular levels of dopamine in the nucleus accumbens of rats following the administration of this compound.

Materials:

  • Adult male Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Anesthesia (e.g., isoflurane).

  • Microdialysis guide cannula and probes.

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound hydrochloride.

  • HPLC system with electrochemical detection for dopamine analysis.

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens. Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the nucleus accumbens of the awake and freely moving rat.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump. Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.

  • Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

  • This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

  • Post-administration Sample Collection: Continue to collect dialysate samples at regular intervals for several hours to monitor the effect of this compound on extracellular dopamine levels.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-administration dopamine levels as a percentage of the average baseline concentration and plot the results over time.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Visualizations

Legal Classification Workflow of this compound in the USA

substance This compound (bk-MDEA) isomer Positional Isomer of Butylone/Pentylone substance->isomer is a csa Controlled Substances Act (CSA) isomer->csa controlled under schedule1 Schedule I Controlled Substance csa->schedule1 classifies as dea_rule DEA Final Rule (Specific Listing) schedule1->dea_rule formalized by research Research Application schedule1->research impacts dea_reg DEA Schedule I Registration Required research->dea_reg requires

Caption: Legal classification workflow of this compound in the United States.

Overview of this compound's Legal Control in Europe

un UN Convention on Psychotropic Substances (1971) schedule2 Schedule II un->schedule2 lists this compound in eu European Union (EU) schedule2->eu influences emcdda EMCDDA Monitoring eu->emcdda via national National Legislation (Member States) eu->national informs control Controlled Substance national->control classifies as research Research Use control->research restricts license National License Required research->license requires

Caption: Overview of the legal control framework for this compound in Europe.

This compound's Mechanism of Action at the Synapse

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine, Serotonin, Norepinephrine) monoamines Monoamines vesicle->monoamines Release dat Dopamine Transporter (DAT) sert Serotonin Transporter (SERT) net Norepinephrine Transporter (NET) monoamines->dat Reuptake monoamines->sert Reuptake monoamines->net Reuptake receptors Postsynaptic Receptors monoamines->receptors Binding This compound This compound This compound->dat Inhibits This compound->sert Inhibits & Partially Reverses This compound->net Inhibits

Caption: this compound's primary mechanism of action at the monoaminergic synapse.

Experimental Workflow for Monoamine Transporter Uptake Assay

start Start cell_culture Culture Transporter- Expressing Cells start->cell_culture plating Plate Cells in 96-Well Plate cell_culture->plating pre_incubation Pre-incubate with This compound plating->pre_incubation uptake Add Radiolabeled Monoamine pre_incubation->uptake termination Terminate Uptake (Wash) uptake->termination lysis Cell Lysis termination->lysis counting Scintillation Counting lysis->counting analysis Data Analysis (Calculate IC50) counting->analysis end End analysis->end

Caption: Experimental workflow for a monoamine transporter uptake inhibition assay.

References

Unveiling the Crystalline Secrets of Ethylone Hydrochloride: A Technical Guide to its Polymorphs and Analytical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

OTTAWA, Ontario – In the dynamic landscape of pharmaceutical development and forensic science, a thorough understanding of the solid-state properties of active pharmaceutical ingredients (APIs) and novel psychoactive substances is paramount. This technical guide delves into the polymorphism of ethylone hydrochloride, a synthetic cathinone, detailing the discovery and characterization of its two known polymorphic forms and the profound implications for analytical identification.

This compound hydrochloride, a compound that has seen increased prevalence in illicit drug markets, has been found to exist in two distinct crystalline forms, or polymorphs, designated as Form 1A and Form 1B.[1][2][3] These polymorphs, while chemically identical, exhibit different physical properties due to variations in their crystal lattice arrangements. This divergence holds significant analytical importance, as the presence of different polymorphs can complicate identification processes in forensic laboratories and impact the stability and bioavailability of pharmaceutical preparations.[1][3]

This guide provides a comprehensive overview of the synthesis and characterization of these two conformational polymorphs. It summarizes the key analytical techniques that can be employed to differentiate between Form 1A and Form 1B, including Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy, FT-Raman Spectroscopy, and Powder X-ray Diffraction (PXRD). Detailed experimental protocols for these methods are provided to aid researchers and scientists in their own investigations.

The Two Faces of this compound Hydrochloride: A Comparative Analysis

The existence of two polymorphic forms of this compound hydrochloride was first confirmed through rigorous synthesis and characterization studies.[1][2][3] These forms, 1A and 1B, arise from different crystallization conditions and can be readily distinguished by a suite of analytical techniques that probe their unique solid-state structures.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data obtained from the analytical characterization of this compound hydrochloride polymorphs 1A and 1B.

Table 1: Comparative ATR-FTIR Data for this compound Hydrochloride Polymorphs

PolymorphKey Differentiating Peak Wavenumbers (cm⁻¹)
Form 1A 1673 (C=O stretch), 1607 (C=C ring vibration)
Form 1B 1686 (C=O stretch), 1613 (C=C ring vibration)

Table 2: Comparative FT-Raman Data for this compound Hydrochloride Polymorphs

PolymorphKey Differentiating Peak Wavenumbers (cm⁻¹)
Form 1A 1673 (C=O stretch), 1607 (C=C ring vibration)
Form 1B 1686 (C=O stretch), 1613 (C=C ring vibration)

Table 3: Comparative Powder X-ray Diffraction (PXRD) Data for this compound Hydrochloride Polymorphs (Key 2θ Values)

PolymorphProminent 2θ Angles (°)
Form 1A 15.8, 18.3, 20.6, 22.9, 24.0, 25.2, 26.5, 28.3, 29.2
Form 1B 10.5, 16.2, 17.9, 21.1, 22.5, 23.5, 24.8, 26.0, 27.2

Analytical Significance: Why Polymorphism Matters

The discovery of polymorphism in this compound hydrochloride has significant ramifications for both the pharmaceutical industry and forensic science.

  • Drug Development: In a pharmaceutical context, different polymorphs of an API can exhibit variations in crucial properties such as solubility, dissolution rate, and stability. These differences can directly impact the bioavailability and therapeutic efficacy of a drug product. Therefore, the ability to identify and control the polymorphic form of an API is a critical aspect of drug development and manufacturing.

  • Forensic Analysis: For forensic scientists, the existence of multiple polymorphs of a controlled substance can complicate identification.[1][3] Standard analytical techniques, such as infrared spectroscopy, may yield different spectra for different polymorphs of the same compound.[1][3] This can lead to confusion or misidentification if reference libraries do not contain data for all possible polymorphic forms. The data presented in this guide will assist forensic laboratories in the accurate identification of this compound hydrochloride, regardless of its crystalline form.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical relationships in the characterization of this compound hydrochloride polymorphs.

Polymorph_Relationship cluster_synthesis Synthesis & Crystallization cluster_analysis Analytical Characterization This compound Precursor This compound Precursor This compound HCl Solution This compound HCl Solution This compound Precursor->this compound HCl Solution Polymorph 1A Polymorph 1A This compound HCl Solution->Polymorph 1A Crystallization Condition A Polymorph 1B Polymorph 1B This compound HCl Solution->Polymorph 1B Crystallization Condition B Distinct Spectra A Distinct Spectra A Polymorph 1A->Distinct Spectra A Distinct Spectra B Distinct Spectra B Polymorph 1B->Distinct Spectra B Identification Identification Distinct Spectra A->Identification Distinct Spectra B->Identification

Relationship between synthesis, polymorphism, and analysis.

Analytical_Workflow Sample Sample ATR-FTIR ATR-FTIR Sample->ATR-FTIR FT-Raman FT-Raman Sample->FT-Raman PXRD PXRD Sample->PXRD Data Analysis Data Analysis ATR-FTIR->Data Analysis FT-Raman->Data Analysis PXRD->Data Analysis Polymorph Identification Polymorph Identification Data Analysis->Polymorph Identification

Workflow for the analytical identification of polymorphs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound hydrochloride polymorphs.

Synthesis of this compound Hydrochloride Polymorphs

Polymorph 1A:

  • Dissolve this compound freebase in a minimal amount of isopropanol (B130326).

  • Add a solution of hydrochloric acid in isopropanol dropwise with stirring.

  • Allow the solution to stand at room temperature for slow evaporation.

  • Collect the resulting crystals by vacuum filtration and wash with cold isopropanol.

  • Dry the crystals under vacuum.

Polymorph 1B:

  • Follow the same procedure as for Polymorph 1A.

  • Induce crystallization by rapid cooling of the solution in an ice bath.

  • Collect and dry the crystals as described for Polymorph 1A.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument: A Fourier Transform Infrared spectrometer equipped with a single-reflection diamond ATR accessory.

  • Sample Preparation: A small amount of the crystalline powder is placed directly onto the diamond ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is brought into firm contact with the crystal using a pressure clamp to ensure good contact.

    • The sample spectrum is recorded over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is baseline corrected and analyzed for characteristic absorption bands.

FT-Raman Spectroscopy
  • Instrument: A Fourier Transform Raman spectrometer equipped with a near-infrared laser excitation source (e.g., 1064 nm).

  • Sample Preparation: A small amount of the crystalline powder is placed in a glass capillary tube or an aluminum well plate.

  • Data Acquisition:

    • The laser is focused on the sample.

    • Raman scattering is collected over a spectral range of approximately 3500 to 100 cm⁻¹ Raman shift.

    • Laser power is adjusted to avoid sample degradation (typically 100-300 mW).

    • A sufficient number of scans (e.g., 128 or more) are accumulated to achieve a good signal-to-noise ratio.

  • Data Analysis: The spectrum is analyzed for characteristic Raman shifts, paying close attention to the fingerprint region.

Powder X-ray Diffraction (PXRD)
  • Instrument: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

  • Sample Preparation:

    • The crystalline powder is gently ground with a mortar and pestle to ensure a random orientation of the crystallites.

    • The powdered sample is packed into a flat sample holder.

  • Data Acquisition:

    • The sample is irradiated with the X-ray beam.

    • The diffraction pattern is recorded over a 2θ range of 5° to 40°.

    • A step size of 0.02° and a dwell time of 1-2 seconds per step are typically used.

  • Data Analysis: The resulting diffractogram is analyzed for the positions (2θ angles) and relative intensities of the diffraction peaks.

This in-depth guide provides the necessary tools and data for researchers, scientists, and drug development professionals to confidently identify and differentiate the polymorphic forms of this compound hydrochloride. A thorough understanding of these crystalline structures is crucial for ensuring the quality and safety of pharmaceutical products and for the accurate identification of controlled substances in forensic investigations.

References

An In-depth Technical Guide to the Pharmacological Relationship of Ethylone to MDMA and MDEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed comparative analysis of ethylone (3,4-methylenedioxy-N-ethylcathinone, bk-MDEA), 3,4-methylenedioxymethamphetamine (MDMA), and 3,4-methylenedioxy-N-ethylamphetamine (MDEA). It focuses on the core pharmacological attributes, including chemical structure, receptor interactions, and metabolic pathways, to elucidate their structure-activity relationships.

Structural and Chemical Relationships

This compound is the β-keto analog of MDEA, meaning it shares the core phenethylamine (B48288) structure but possesses a ketone group at the beta position of the side chain.[1] This structural modification distinguishes it as a substituted cathinone, whereas MDMA and MDEA are substituted amphetamines.[2][3] MDMA and MDEA are closely related, with MDEA being the N-ethyl analog of MDMA's N-methyl group. This seemingly minor difference in alkyl chain length, along with the β-keto substitution in this compound, results in significant alterations to their pharmacological profiles.

G mdma mdea mdma->mdea This compound mdea->this compound

Caption: Structural relationships between MDMA, MDEA, and this compound.

Pharmacodynamics: Interaction with Monoamine Transporters

The primary mechanism of action for these compounds involves interaction with plasma membrane transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET).[4][5] They function as transporter substrates, leading to the non-exocytotic release of neurotransmitters by reversing the normal direction of transporter flux.[5][6][7] However, their potencies and selectivities differ significantly.

MDMA is a potent serotonin releaser, with comparatively lower activity at dopamine and norepinephrine transporters.[8] this compound also functions as a releaser, particularly at SERT, but is generally less potent than MDMA.[3][9] The presence of the β-keto group in this compound reduces its overall potency compared to its amphetamine analog, MDEA.

The following tables summarize quantitative data from in-vitro studies, comparing the potencies of this compound, MDMA, and MDEA at inhibiting transporter uptake (IC₅₀) and inducing neurotransmitter release (EC₅₀). Lower values indicate higher potency.

Table 1: Monoamine Transporter Uptake Inhibition (IC₅₀, nM)

Compound SERT (IC₅₀ nM) DAT (IC₅₀ nM) NET (IC₅₀ nM) SERT/DAT Ratio
MDMA 390 1,230 610 0.32
MDEA 710 2,420 1,020 0.29

| This compound | 910 | 3,110 | 1,060 | 0.29 |

Data compiled from Simmler et al. (2013) and other sources for illustrative comparison. Absolute values may vary between experimental setups.

Table 2: Monoamine Release Potency (EC₅₀, nM)

Compound Serotonin (EC₅₀ nM) Dopamine (EC₅₀ nM) Norepinephrine (EC₅₀ nM)
MDMA 96 269 111
MDEA 204 707 185

| This compound | 467 | 1,080 | 679 |

Data compiled from Simmler et al. (2013) and other sources for illustrative comparison. Absolute values may vary between experimental setups.

From the data, it is evident that MDMA is the most potent releaser at all three transporters. The addition of the N-ethyl group (MDEA) and further addition of the β-keto group (this compound) progressively decreases potency. All three compounds display a preference for SERT over DAT, a hallmark of "entactogenic" substances.[4]

G General Signaling Pathway for Monoamine Releasers subst This compound / MDMA / MDEA (Substrate) transporter Monoamine Transporter (SERT, DAT, NET) subst->transporter Binds & enters neuron neuron Presynaptic Neuron synapse Synaptic Cleft neuron->synapse Reverses transporter flux (Release) vesicle Synaptic Vesicle neurotransmitter 5-HT, DA, or NE vesicle->neurotransmitter Stores receptor Postsynaptic Receptor synapse->receptor Binds

Caption: Monoamine transporter interaction and neurotransmitter release.

Metabolism

Metabolism of these compounds primarily occurs in the liver via cytochrome P450 (CYP) enzymes.

  • MDMA and MDEA: The primary metabolic pathway is N-dealkylation, followed by demethylenation of the methylenedioxy ring to form catechols, which are then O-methylated by catechol-O-methyltransferase (COMT).[10] The methylenedioxy group itself can inhibit certain CYP enzymes, leading to non-linear pharmacokinetics, particularly with MDMA.[4]

  • This compound: this compound follows similar pathways, including demethylenation and subsequent O-methylation.[11][12] However, it has two additional minor pathways: N-deethylation and, importantly, the reduction of the β-keto group to its corresponding alcohol.[1][11][12]

G mdma MDMA / MDEA n_dealkyl N-Dealkylated Metabolite mdma->n_dealkyl CYP-mediated demethylenated Demethylenated (Catechol) mdma->demethylenated CYP-mediated This compound This compound ethylone_demethyl Demethylenated This compound->ethylone_demethyl Major Pathway (CYP-mediated) n_deethyl N-Deethylated This compound->n_deethyl Minor Pathway keto_reduced β-Keto Reduced (Alcohol) This compound->keto_reduced Minor Pathway o_methyl O-Methylated (COMT) demethylenated->o_methyl ethylone_omethyl O-Methylated ethylone_demethyl->ethylone_omethyl

Caption: Comparative metabolic pathways of MDMA/MDEA and this compound.

Experimental Protocols

This protocol outlines a standard method for assessing a compound's ability to induce neurotransmitter release from isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

  • Euthanize adult Sprague-Dawley rats via CO₂ narcosis and decapitation.[13]

  • Rapidly dissect brain regions of interest (e.g., striatum for DAT, whole brain minus striatum for SERT/NET).[7]

  • Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) buffer using a glass-Teflon homogenizer.[14][15]

  • Perform differential centrifugation:

    • Centrifuge homogenate at 1,000 x g for 10 min to pellet nuclei and debris (P1).[14]

    • Centrifuge the supernatant (S1) at 10,000-15,000 x g for 20 min to pellet the crude synaptosomal fraction (P2).[14]

  • Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-phosphate buffer) for use in assays.[13]

2. Neurotransmitter Release Assay (Superfusion Method):

  • Preload synaptosomes by incubating them with a low concentration (e.g., 5-10 nM) of a radiolabeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE) for 15-30 minutes at 37°C.[7]

  • Transfer the preloaded synaptosomes to a superfusion apparatus, which continuously washes the cells with fresh buffer at a constant rate (e.g., 0.5-1.0 mL/min).

  • Collect baseline fractions of the superfusate to measure basal (spontaneous) neurotransmitter release.

  • Introduce the test compound (e.g., this compound, MDMA) into the superfusion buffer at various concentrations.

  • Continue collecting fractions to measure drug-evoked release.

  • At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

  • Quantify radioactivity in each fraction using liquid scintillation counting.

3. Data Analysis:

  • Express release as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period.

  • Subtract basal release from drug-evoked release to determine the net effect.

  • Plot concentration-response curves and calculate EC₅₀ values using non-linear regression analysis.

G start Start: Rat Brain Tissue homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant (S1) centrifuge1->supernatant1 centrifuge2 Centrifuge (12,000 x g) supernatant1->centrifuge2 pellet2 Collect Pellet (P2) (Crude Synaptosomes) centrifuge2->pellet2 resuspend Resuspend in Assay Buffer pellet2->resuspend preload Preload with [³H]Neurotransmitter resuspend->preload superfuse Superfusion: Measure Basal Release preload->superfuse add_drug Add Test Compound (e.g., this compound) superfuse->add_drug measure_release Measure Evoked Release add_drug->measure_release analyze Data Analysis: Calculate EC₅₀ measure_release->analyze end End analyze->end

Caption: Experimental workflow for an in vitro neurotransmitter release assay.

Conclusion

This compound's relationship to MDMA and MDEA is defined by clear structure-activity principles. As the β-keto analog of MDEA, this compound retains the characteristic monoamine-releasing mechanism and selectivity for the serotonin transporter. However, the β-keto modification systematically reduces its potency as a substrate for SERT, DAT, and NET compared to both MDEA and the benchmark compound, MDMA. This reduction in potency is a critical differentiator, likely influencing its psychoactive profile and abuse liability. The metabolic pathways are largely conserved, though this compound possesses an additional minor pathway of β-keto reduction. Understanding these nuanced pharmacological differences is essential for predicting the effects of emerging synthetic cathinones and for the development of novel therapeutic agents targeting the monoamine transport system.

References

Stability of Ethylone in Biological Samples: A Technical Guide for Forensic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylone (3,4-methylenedioxy-N-ethylcathinone) is a synthetic cathinone (B1664624) that has emerged as a widely abused psychoactive substance. Accurate toxicological analysis of this compound in biological specimens is crucial for forensic investigations, clinical toxicology, and understanding its pharmacokinetic properties. However, the stability of this compound in biological matrices such as blood and urine is a critical factor that can significantly impact the accuracy and reliability of analytical results. This technical guide provides a comprehensive overview of the stability of this compound in biological samples under various storage conditions, details experimental protocols for its analysis, and illustrates the key analytical workflows and degradation pathways.

Data Presentation: Factors Influencing this compound Stability

The stability of this compound in biological samples is primarily influenced by storage temperature and the pH of the matrix.[1][2] Generally, lower temperatures and acidic conditions favor the stability of cathinones.[2][3]

Table 1: Stability of this compound in Whole Blood under Various Storage Conditions
Storage TemperatureObservationsHalf-life (Estimated)Reference
32°C (Elevated)Significant degradation observed.13 hours[2]
20°C (Ambient)Moderate degradation.1.8 days[2]
4°C (Refrigerated)Relatively stable for short-term storage.3.2 days[2]
-20°C (Frozen)Considered stable for long-term storage.> 6 months[4]
Table 2: Stability of this compound in Urine under Various Storage Conditions and pH
Storage TemperaturepHObservationsReference
32°C8 (Alkaline)Significant losses (>20%) observed within hours for most cathinones.[3]
20°C8 (Alkaline)Unstable.[3]
4°C8 (Alkaline)Moderate degradation.[3]
-20°C8 (Alkaline)Some degradation observed over long-term storage.[5]
32°C4 (Acidic)More stable than at alkaline pH.[3]
20°C4 (Acidic)Relatively stable.[3]
4°C4 (Acidic)Stable for the duration of a 6-month study.[3]
-20°C4 (Acidic)Stable for the duration of a 6-month study.[3]

Experimental Protocols

Accurate quantification of this compound in biological samples requires robust and validated analytical methods. The following sections detail common experimental protocols for sample preparation and analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine Samples

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological matrices.

Materials:

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood or urine in a glass tube, add the internal standard. Vortex to mix. For blood samples, a protein precipitation step with a solvent like acetonitrile may be performed, followed by centrifugation to pellet the precipitated proteins. The supernatant is then used for SPE.

  • Column Conditioning: Condition the SPE cartridge by sequentially passing methanol and then water through the column.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence might include water followed by an acidic organic solvent.

  • Elution: Elute the analyte of interest using a suitable solvent mixture, such as acetonitrile with a small percentage of ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[6]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of drugs in biological fluids.[7][8]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).[8]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

  • Typical MRM transitions for this compound: The specific m/z transitions will depend on the instrument and optimization, but a common precursor ion is [M+H]+.

Mandatory Visualization

Forensic Analysis Workflow for this compound

Forensic_Analysis_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Sample Collection (Blood/Urine) Sample_Storage Sample Storage (-20°C recommended) Sample_Collection->Sample_Storage Sample_Accessioning Sample Accessioning & Documentation Sample_Storage->Sample_Accessioning Sample_Preparation Sample Preparation (e.g., SPE) Sample_Accessioning->Sample_Preparation Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Technical_Review Technical & Peer Review Data_Processing->Technical_Review Reporting Reporting of Results Technical_Review->Reporting

Caption: A logical workflow for the forensic analysis of this compound.

Proposed Degradation Pathways of this compound in Biological Samples

Ethylone_Degradation cluster_metabolic Metabolic Pathways cluster_chemical Chemical Degradation (pH & Temp dependent) This compound This compound Demethylenation Demethylenation This compound->Demethylenation CYP450 N_deethylation N-deethylation This compound->N_deethylation Keto_reduction Keto-reduction This compound->Keto_reduction Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Metabolites Metabolites (e.g., 4-hydroxy-3-methoxy-N-ethylcathinone) Demethylenation->Metabolites N_deethylation->Metabolites Keto_reduction->Metabolites Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways of this compound in biological matrices.

Conclusion

The stability of this compound in biological samples is a critical consideration for accurate forensic and clinical toxicological analysis. This guide highlights that proper sample storage, particularly at frozen temperatures (-20°C) and, for urine, at an acidic pH, is paramount to minimize degradation.[2][3] The provided experimental protocols for sample preparation and LC-MS/MS analysis offer a robust framework for the reliable quantification of this compound. Understanding the potential for both metabolic and chemical degradation is essential for the correct interpretation of analytical results, ensuring the integrity of toxicological findings in legal and medical contexts.

References

Reinforcing Potency and Efficacy of Ethylone in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylone (3,4-methylenedioxy-N-ethylcathinone or bk-MDEA) is a synthetic cathinone (B1664624) that has emerged as a widely abused psychoactive substance. Understanding its reinforcing properties is critical for assessing its abuse liability and developing potential therapeutic interventions. This document provides a comprehensive technical overview of the reinforcing potency and efficacy of this compound as demonstrated in various animal models. We present quantitative data from key preclinical studies, detail the experimental protocols used to generate this data, and visualize the underlying neurobiological mechanisms and experimental workflows. The evidence collectively indicates that this compound possesses significant abuse potential, functioning as a potent psychostimulant with effects comparable to substances like cocaine, methamphetamine, and MDMA.

Neuropharmacological Profile: Mechanism of Action

This compound's psychoactive effects are primarily mediated by its interaction with monoamine transporters in the brain.[1][2][3][4] It functions as a "hybrid" agent, exhibiting distinct mechanisms at different transporters.[3][5][6]

  • Dopamine (B1211576) Transporter (DAT) and Norepinephrine (B1679862) Transporter (NET): this compound acts as a reuptake inhibitor at DAT and NET.[2][3][6] By blocking these transporters, it increases the extracellular concentrations of dopamine and norepinephrine, leading to enhanced stimulant effects.

  • Serotonin (B10506) Transporter (SERT): In contrast to its action at DAT and NET, this compound acts as a substrate releaser at SERT.[3][4][6][7] This means it is transported into the presynaptic neuron and induces the reverse transport (efflux) of serotonin into the synaptic cleft, contributing to its MDMA-like subjective effects.

This dual action—inhibiting dopamine/norepinephrine reuptake while promoting serotonin release—underpins its mixed stimulant and entactogenic profile.[4]

Signaling Pathway Diagram

Ethylone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Ethylone_ext This compound DAT DAT Ethylone_ext->DAT Blocks NET NET Ethylone_ext->NET Blocks SERT SERT Ethylone_ext->SERT Enters via Transporter DA_syn ↑ Dopamine NE_syn ↑ Norepinephrine Ethylone_int This compound DA_vesicle DA Vesicles DA_vesicle->DAT DA Reuptake NE_vesicle NE Vesicles NE_vesicle->NET NE Reuptake SER_vesicle 5-HT Vesicles SER_vesicle->SERT 5-HT Reuptake SER_syn ↑ Serotonin SER_vesicle->SER_syn Release Ethylone_int->SER_vesicle Induces Release receptors Postsynaptic Receptors DA_syn->receptors Binds NE_syn->receptors SER_syn->receptors Stimulant_Effects Stimulant Effects receptors->Stimulant_Effects Activates Rewarding_Effects Rewarding Effects receptors->Rewarding_Effects Activates

Caption: Proposed mechanism of this compound at the monoamine synapse.

Quantitative Data Summary

The reinforcing potency and efficacy of this compound have been quantified using several standard preclinical behavioral paradigms.

Monoamine Transporter Interactions

In vitro studies using human embryonic kidney (HEK) cells expressing human transporters have clarified this compound's affinity and uptake inhibition potency.

TransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
Dopamine (DAT)640281
Norepinephrine (NET)1,870640
Serotonin (SERT)8,5008,800
Data sourced from a 2021 World Health Organization report.[8]

These data show that this compound has the highest potency for the dopamine transporter, followed by the norepinephrine and serotonin transporters.[8]

Locomotor Activity

Locomotor stimulation is a key indicator of a substance's psychostimulant effects. This compound produces robust, dose-dependent increases in locomotor activity in mice.

Dose (mg/kg)Onset of ActionDuration of ActionKey FindingsAnimal ModelSource
10Within 10 mins120–160 minsSignificant stimulant effectSwiss-Webster MiceGatch et al., 2017[9]
25Within 10 mins120–160 minsSignificant stimulant effectSwiss-Webster MiceGatch et al., 2017[9]
50Delayed (40 mins)~4 hoursSignificant, but delayed, stimulant effectSwiss-Webster MiceGatch et al., 2017[9]
0, 3, 10, 30 (s.c.)Dose-dependentNot specifiedED50 = 2 mg/kg; more potent and efficacious than isomers pentylone (B609909) and dibutylone.C57BL/6 MiceGlatfelter et al., 2021[2][8]

This compound typically produces an inverted-U shaped dose-effect curve, a common characteristic of psychostimulants.[9][10]

Reinforcing Efficacy: Conditioned Place Preference (CPP)

CPP studies assess the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the substance.

Dose (mg/kg)EffectKey FindingsAnimal ModelSource
10, 32Induced CPPEutylone (B1425526) produced dose-dependent rewarding effects.C57BL/6 MiceCornett et al., 2023[5][11]
20, 40, 60Induced CPPRewarding effect observed; 40 mg/kg was sufficient to reinstate extinguished CPP. Abuse liability ranked as NEP > eutylone > pentylone.ZebrafishChen et al., 2023[12]
Reinforcing Efficacy: Intravenous Self-Administration (IVSA)

IVSA is the gold standard for assessing a drug's reinforcing efficacy, as it models voluntary drug-taking behavior.

Dose (mg/kg/infusion)ScheduleKey FindingsAnimal ModelSource
0.4Fixed-Ratio (FR1)This dose was used for behavioral economic evaluation, indicating it is an effective reinforcer.Sprague-Dawley RatsLai et al., 2022[13]
Subjective Effects: Drug Discrimination

This paradigm assesses the interoceptive (subjective) effects of a drug by training animals to recognize and respond to its presence. This compound shows subjective effects similar to known drugs of abuse.

Training DrugResultED50 (mg/kg)Animal ModelSource
MethamphetamineFull SubstitutionNot specifiedSprague-Dawley RatsGatch et al., 2017[9][14]
CocaineFull SubstitutionNot specifiedSprague-Dawley RatsGatch et al., 2017[9][14]
±-MDMAFull Substitution4.57Sprague-Dawley RatsGatch et al., 2019[15]

Detailed Experimental Protocols

Detailed and standardized protocols are essential for the replication and interpretation of findings.

Locomotor Activity Assay
  • Objective: To measure the stimulant or depressant effects of this compound on spontaneous movement.

  • Subjects: Swiss-Webster or C57BL/6 mice are commonly used.[9][11]

  • Apparatus: An open-field arena, which is a square or circular enclosure equipped with infrared beams or video tracking software to automatically record movement (e.g., distance traveled, ambulation counts).

  • Procedure:

    • Habituation: Mice are first habituated to the test environment for a set period (e.g., 30-60 minutes) to reduce novelty-induced hyperactivity.

    • Administration: Animals are administered this compound (e.g., 10, 25, 50 mg/kg) or a vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[8][9]

    • Testing: Immediately following injection, mice are placed back into the open-field arena, and their locomotor activity is recorded continuously for an extended period (e.g., 2-4 hours).

    • Data Analysis: Activity is typically binned into time intervals (e.g., 5 or 10 minutes) to generate a time-course of the drug's effect. Dose-response curves are generated by analyzing activity during the period of peak effect.[9]

Conditioned Place Preference (CPP)
  • Objective: To assess the rewarding or aversive properties of this compound by pairing its effects with a distinct environment.

  • Subjects: Male C57BL/6 mice or Sprague-Dawley rats are standard models.[11]

  • Apparatus: A two- or three-compartment chamber. The conditioning compartments are distinguished by multiple cues (e.g., wall color, floor texture, odor).[16]

  • Procedure:

    • Pre-Test (Habituation & Baseline): On Day 1, animals are placed in the central compartment and given free access to all compartments for 15-20 minutes to determine any initial preference for one side. A biased design uses the initially non-preferred side for drug pairing, while an unbiased design assigns the sides randomly.[16][17]

    • Conditioning: This phase typically lasts 4-8 days. On alternating days, animals receive an injection of this compound (e.g., 10 or 32 mg/kg, i.p.) and are confined to one compartment for 30 minutes. On the other days, they receive a vehicle injection and are confined to the opposite compartment.[11][16]

    • Post-Test (Preference Test): 24 hours after the final conditioning session, animals are again placed in the central compartment in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.

    • Data Analysis: A preference score is calculated (time in drug-paired side minus time in vehicle-paired side). A significant positive score indicates a conditioned place preference, reflecting the drug's rewarding properties.[18]

Intravenous Self-Administration (IVSA)
  • Objective: To directly measure the reinforcing effects of a drug by assessing if an animal will perform a task (i.e., press a lever) to receive it.

  • Subjects: Male Sprague-Dawley rats are typically used.[13][19]

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump connected to the animal via a catheter.[20]

  • Procedure:

    • Surgery: Rats are surgically implanted with an indwelling intravenous (i.v.) catheter, typically in the jugular vein.

    • Acquisition/Training: Rats are placed in the chamber and learn to press an "active" lever to receive an infusion of a reinforcing drug (often cocaine or methamphetamine initially), paired with a light and tone cue.[13][19] Presses on the "inactive" lever have no consequence. Training continues until stable responding is established.

    • Substitution: Once responding is stable, the training drug is replaced with saline to ensure responding extinguishes. Then, different doses of this compound are substituted to generate a full dose-response curve.

    • Data Analysis: The primary measure is the number of infusions earned per session at each dose. A significantly higher number of infusions for this compound compared to saline indicates that the drug serves as a reinforcer.[19]

Experimental Workflow Visualization

Conditioned Place Preference (CPP) Workflow

CPP_Workflow cluster_phase1 Phase 1: Habituation & Pre-Test cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Preference Test start Day 1: Animal placed in central compartment explore Free exploration of all compartments (15-20 min) start->explore baseline Record baseline time spent in each compartment explore->baseline day_even Even Days (2, 4, 6, 8): Inject this compound Confine to Drug-Paired Side baseline->day_even Assign Drug-Paired Compartment day_odd Odd Days (3, 5, 7): Inject Saline Confine to Vehicle-Paired Side test_day Day 9 (Drug-Free): Animal placed in central compartment day_odd->test_day test_explore Free exploration of all compartments (15-20 min) test_day->test_explore record Record time spent in each compartment test_explore->record analysis Calculate Preference Score: (Time_drug - Time_vehicle) record->analysis

Caption: Standard workflow for a Conditioned Place Preference experiment.

Conclusion

The data from animal models provides compelling and consistent evidence for the reinforcing potency and efficacy of this compound. It functions as a potent psychostimulant by modulating dopamine, norepinephrine, and serotonin systems. This compound reliably induces locomotor activity, serves as a positive reinforcer in self-administration paradigms, produces conditioned place preference, and has subjective effects that generalize to known stimulants like cocaine, methamphetamine, and MDMA. These preclinical findings strongly indicate that this compound possesses a high potential for abuse in humans, corroborating reports from clinical and forensic toxicology. This technical guide summarizes the foundational data and methodologies crucial for ongoing research and the development of strategies to address the public health challenges posed by synthetic cathinones.

References

Methodological & Application

Application Note: Quantification of Ethylone in Whole Blood by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantitative analysis of ethylone in human whole blood samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a liquid-liquid extraction (LLE) for sample cleanup and concentration, followed by chemical derivatization to enhance the chromatographic performance of the analyte. The subsequent GC-MS analysis provides high selectivity and sensitivity for the accurate determination of this compound. This method is intended for use in forensic toxicology, clinical chemistry, and drug monitoring applications.

Introduction

This compound (3,4-methylenedioxy-N-ethylcathinone) is a synthetic cathinone (B1664624) and a psychoactive substance that has been associated with intoxications and fatalities worldwide. Accurate and reliable detection methods for this compound in biological matrices are crucial for forensic investigations and clinical diagnostics. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely accepted technique for the identification and quantification of drugs of abuse in biological samples due to its high sensitivity and specificity.[1] This application note provides a detailed protocol for the analysis of this compound in whole blood, including sample preparation, derivatization, and GC-MS parameters.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Mthis compound-d3)

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Ammonium (B1175870) hydrogen carbonate (0.5 M)

  • Pentafluoropropionic anhydride (B1165640) (PFPA)

  • Drug-free human whole blood

  • Deionized water

  • Sodium chloride

Instrumentation
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Capillary Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is employed to isolate this compound from the whole blood matrix.[2][3][4][5]

  • Sample Aliquoting: To a 1 mL aliquot of whole blood calibrator, control, or unknown sample in a glass tube, add the internal standard.

  • Alkalinization: Add 200 µL of 0.5 M ammonium hydrogen carbonate to the sample.[6][7] For a more basic extraction, a saturated aqueous solution of K2CO3 (pH = 12) can be used.[1]

  • Extraction: Add 2 mL of ethyl acetate as the extraction solvent.[6][7]

  • Mixing: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[7]

  • Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

Derivatization

To improve the volatility and thermal stability of this compound for GC-MS analysis, a derivatization step is performed.[8][9]

  • Reagent Addition: To the dried extract, add 25 µL of ethyl acetate and 25 µL of pentafluoropropionic anhydride (PFPA).[6][7]

  • Incubation: Cap the tube and heat at 70°C for 15 minutes.[6][7]

  • Final Evaporation: Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 50 µL of ethyl acetate.[6][7] The sample is now ready for injection into the GC-MS system.

GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of the derivatized this compound.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.2 mL/min
Oven ProgramInitial temperature 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 10 min.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier IonTo be determined from the mass spectrum of the derivatized this compound standard
Qualifier IonsTo be determined from the mass spectrum of the derivatized this compound standard

Results and Discussion

Method Validation

The method should be validated according to international guidelines to ensure its reliability for routine use. Key validation parameters are summarized in the table below. The provided values are examples based on similar analytes and should be determined experimentally for this compound.

Validation ParameterTypical Performance
Linearity Range10 - 500 ng/mL[10]
Correlation Coefficient (r²)> 0.99[10][11]
Limit of Detection (LOD)5 ng/mL[11]
Limit of Quantification (LOQ)10 ng/mL[12]
Recovery> 80%
Precision (%RSD)< 15%
Accuracy (%Bias)Within ±15%
Chromatogram

A representative chromatogram should be obtained for a derivatized this compound standard to determine its retention time and peak shape. The use of derivatizing agents like PFPA has been shown to produce good chromatographic results for synthetic cathinones.[8]

Experimental Workflow

GCMS_Workflow GC-MS Workflow for this compound Detection in Blood cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Whole Blood Sample (1 mL) Add_IS 2. Add Internal Standard Sample->Add_IS Alkalinize 3. Add 0.5M Ammonium Hydrogen Carbonate Add_IS->Alkalinize Add_Solvent 4. Add Ethyl Acetate (2 mL) Alkalinize->Add_Solvent Vortex 5. Vortex (5 min) Add_Solvent->Vortex Centrifuge 6. Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Transfer 7. Transfer Organic Layer Centrifuge->Transfer Evaporate1 8. Evaporate to Dryness Transfer->Evaporate1 Add_PFPA 9. Add PFPA & Ethyl Acetate Evaporate1->Add_PFPA LLE Complete Incubate 10. Incubate (70°C, 15 min) Add_PFPA->Incubate Evaporate2 11. Evaporate to Dryness Incubate->Evaporate2 Reconstitute 12. Reconstitute in Ethyl Acetate Evaporate2->Reconstitute Inject 13. Inject 1 µL into GC-MS Reconstitute->Inject Derivatization Complete Acquire 14. Data Acquisition (SIM Mode) Inject->Acquire Process 15. Data Processing & Quantification Acquire->Process

Caption: Workflow for this compound Analysis in Blood by GC-MS.

Conclusion

The described GC-MS method provides a selective and sensitive approach for the quantification of this compound in whole blood samples. The protocol, which includes a liquid-liquid extraction and a pentafluoropropionic anhydride derivatization, is suitable for forensic and clinical applications where accurate determination of this compound is required. Proper method validation is essential before implementation in a laboratory setting.

References

Application Note: Quantification of Ethylone and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of ethylone and its primary metabolites in biological matrices, such as urine and blood, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound (3,4-methylenedioxy-N-ethylcathinone, MDEC) is a synthetic cathinone (B1664624) that has been identified as a designer drug of abuse. Monitoring its metabolic fate is crucial for toxicological assessments and clinical diagnostics. The described method is intended for research and forensic applications.

Introduction

This compound is a psychoactive substance belonging to the synthetic cathinone class, structurally related to MDMA.[1][2] Its increasing prevalence in the illicit drug market necessitates robust analytical methods for its detection and quantification in biological specimens.[3][4] Understanding the metabolic profile of this compound is essential for interpreting toxicological findings and extending the detection window for confirming exposure.

The primary metabolic pathways for this compound in humans include the demethylenation of the methylenedioxy ring, which is then followed by O-methylation.[3][5][6] Other significant metabolic routes are N-deethylation and the reduction of the β-keto group.[2][3][5] Consequently, the parent drug and its metabolites can be present in biological samples. This protocol focuses on the simultaneous quantification of this compound and its key metabolites.

Experimental Protocol

This protocol outlines a method for the extraction and analysis of this compound and its metabolites from urine samples.

1. Materials and Reagents

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of urine, add the internal standard solution.

  • Add 2 mL of phosphate buffer (pH 6) and vortex.

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of acidic methanol.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation. For better separation of isomers, a biphenyl (B1667301) stationary phase can be utilized.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-8 min: Linearly increase to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Collision Gas: Argon.

    • Key MRM Transitions: (Precursor Ion > Product Ion)

      • This compound: m/z 222.1 > 162.1, 135.1

      • 4-hydroxy-3-methoxy-N-ethylcathinone: m/z 226.1 > 166.1

      • Keto-reduced this compound: m/z 224.1 > 164.1

      • This compound-d5 (Internal Standard): m/z 227.1 > 167.1

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of this compound.

AnalyteLinearity RangeLimit of Quantification (LOQ)Recovery (%)Reference
This compound1 - 500 ng/mL1 ng/mL85 - 95[4]
This compound0.01 - 0.5 mg/L0.01 mg/LNot Reported[8]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine/Blood Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data_Acq Data Acquisition MSMS->Data_Acq Quant Quantification Data_Acq->Quant Report Reporting Quant->Report

Caption: Experimental workflow from sample preparation to data analysis.

metabolic_pathway cluster_pathways Metabolic Pathways This compound This compound Demethylenation Demethylenation This compound->Demethylenation N_Deethylation N-Deethylation This compound->N_Deethylation Keto_Reduction β-Keto Reduction This compound->Keto_Reduction OMethylation O-Methylation Demethylenation->OMethylation Metabolite1 4-hydroxy-3-methoxy- N-ethylcathinone OMethylation->Metabolite1 Metabolite2 3-hydroxy-4-methoxy- N-ethylcathinone OMethylation->Metabolite2 Metabolite3 Primary Amine Metabolite N_Deethylation->Metabolite3 Metabolite4 Keto-Reduced Metabolite Keto_Reduction->Metabolite4

Caption: Major metabolic pathways of this compound.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound and its major metabolites in biological samples. This protocol can be adapted and validated for use in various laboratory settings, aiding in forensic investigations, clinical toxicology, and research on the pharmacokinetics of synthetic cathinones. The inclusion of metabolites in the analytical method enhances the ability to confirm this compound consumption, even after the parent compound has been cleared from the body.

References

In vivo microdialysis procedure for studying Ethylone's effects on neurotransmitters

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylone (3,4-methylenedioxy-N-ethylcathinone) is a synthetic cathinone (B1664624) that has emerged as a widely abused psychoactive substance. Understanding its mechanism of action and effects on neurotransmitter systems is crucial for developing effective treatment strategies for addiction and overdose. In vivo microdialysis is a powerful technique for studying the neurochemical effects of psychoactive substances in the brains of awake, freely moving animals. This document provides a detailed protocol for utilizing in vivo microdialysis to investigate the effects of this compound on the extracellular levels of key neurotransmitters, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).

This compound acts as a hybrid monoamine transporter inhibitor and releaser.[1][2] It primarily targets the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the synaptic concentrations of these neurotransmitters.[1][2] This disruption of normal neurotransmission is believed to underlie the stimulant and empathogenic effects of the drug.

Data Presentation: Effects of Synthetic Cathinones on Neurotransmitter Levels

The following table summarizes the expected changes in extracellular neurotransmitter levels in the nucleus accumbens following the administration of this compound or its close analog, mthis compound. This data is derived from in vivo microdialysis studies in rats.

CompoundNeurotransmitterBasal Level (pg/µL)Peak Percent Change from BaselineTime to Peak Effect (minutes)Reference
Mthis compoundDopamine (DA)805.3 ± 16.9200%10[3]
This compound (projected)Dopamine (DA)Data not availableExpected to be similar to Mthis compoundData not available
This compound (projected)Serotonin (5-HT)Data not availableExpected significant increaseData not available
This compound (projected)Norepinephrine (NE)Data not availableExpected significant increaseData not available

Experimental Protocols

This section outlines the detailed methodology for conducting an in vivo microdialysis experiment to assess the effects of this compound on neurotransmitter levels in the rat brain.

I. Animal Model and Surgical Preparation
  • Species: Male Sprague-Dawley rats (250-300 g) are a suitable model.

  • Anesthesia: Anesthetize the rat with isoflurane (B1672236) (5% for induction, 2-3% for maintenance) or a ketamine/xylazine mixture. Monitor and maintain body temperature at 37°C.[4][5]

  • Stereotaxic Surgery:

    • Place the anesthetized rat in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region. For the nucleus accumbens, typical coordinates relative to bregma are: Anteroposterior (AP): +1.6 mm, Mediolateral (ML): ±1.5 mm, Dorsoventral (DV): -7.8 mm from the skull surface.[4]

    • Implant a guide cannula for the microdialysis probe to the desired depth.

    • Secure the guide cannula to the skull using dental cement and skull screws.[5]

    • Insert a dummy probe into the guide cannula to maintain patency.

    • Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.[5]

II. In Vivo Microdialysis Procedure
  • Probe Preparation and Calibration:

    • Use a microdialysis probe with a suitable membrane length (e.g., 2-4 mm) and molecular weight cutoff (e.g., 20 kDa).

    • Prior to implantation, calibrate the probe in vitro to determine its relative recovery for the neurotransmitters of interest.

  • Experimental Setup:

    • On the day of the experiment, place the rat in a microdialysis cage that allows for free movement.

    • Gently restrain the animal and replace the dummy probe with the microdialysis probe.

    • Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.[6]

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.0-2.0 µL/min).[5][7]

  • Sample Collection:

    • Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline of neurotransmitter levels.[5]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

    • Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

    • Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 3-4 hours) to monitor the time course of this compound's effects.

III. Sample Analysis by HPLC-ECD
  • Instrumentation: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for quantifying monoamines in microdialysates.[8]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A buffered solution (e.g., sodium phosphate, citric acid) containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: Typically 0.5-1.0 mL/min.

  • Electrochemical Detection:

    • Set the electrode potential at an optimal voltage for the oxidation of dopamine, serotonin, and norepinephrine (e.g., +0.65 V).[5]

  • Quantification:

    • Generate a standard curve using known concentrations of DA, 5-HT, and NE.

    • Inject a fixed volume of the dialysate samples into the HPLC system.

    • Identify and quantify the neurotransmitter peaks based on their retention times and peak areas relative to the standards.

    • Express the results as a percentage change from the baseline levels.

Visualizations

Signaling Pathway of this compound's Action

ethylone_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound dat DAT This compound->dat Inhibits Reuptake net NET This compound->net Inhibits Reuptake sert SERT This compound->sert Inhibits Reuptake & Partial Releaser vesicle Synaptic Vesicle (DA, NE, 5-HT) da_out DA vesicle->da_out Release ne_out NE vesicle->ne_out Release ht_out 5-HT vesicle->ht_out Release da_in Dopamine ne_in Norepinephrine ht_in Serotonin da_out->dat Reuptake da_receptor Dopamine Receptors da_out->da_receptor ne_out->net Reuptake ne_receptor Norepinephrine Receptors ne_out->ne_receptor ht_out->sert Reuptake ht_receptor Serotonin Receptors ht_out->ht_receptor downstream Downstream Signaling da_receptor->downstream ne_receptor->downstream ht_receptor->downstream

Caption: this compound's mechanism of action on monoamine transporters.

Experimental Workflow for In Vivo Microdialysis

microdialysis_workflow cluster_prep Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis surgery Stereotaxic Surgery & Guide Cannula Implantation recovery Post-operative Recovery (48-72 hours) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion equilibration System Equilibration (60-120 mins) probe_insertion->equilibration baseline Baseline Sample Collection (≥ 60 mins) equilibration->baseline drug_admin This compound Administration baseline->drug_admin post_drug_collection Post-Drug Sample Collection (3-4 hours) drug_admin->post_drug_collection hplc HPLC-ECD Analysis of Dialysates post_drug_collection->hplc data_analysis Data Quantification and Analysis hplc->data_analysis

Caption: Workflow for the in vivo microdialysis procedure.

References

Application Notes and Protocols for Determining Ethylone's Activity at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) is a synthetic cathinone (B1664624) that has emerged as a widely abused psychoactive substance. Its pharmacological effects are primarily mediated by its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2] Understanding the precise activity of this compound at these transporters is crucial for elucidating its mechanism of action, predicting its physiological and behavioral effects, and developing potential therapeutic interventions for its abuse.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound at DAT, NET, and SERT. The described methods include neurotransmitter uptake inhibition assays, radioligand binding assays, and substrate-mediated release assays.

Data Presentation: Quantitative Analysis of this compound's Activity

The following table summarizes the in vitro activity of this compound at human monoamine transporters as determined by neurotransmitter uptake inhibition assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

TransporterAssay TypeThis compound IC50 (nM)Reference
Dopamine Transporter (DAT)[³H]Dopamine Uptake Inhibition~120[2][3]
Norepinephrine Transporter (NET)[³H]Norepinephrine Uptake Inhibition~1200[2][3]
Serotonin Transporter (SERT)[³H]Serotonin Uptake Inhibition~1300[2][3]

Experimental Protocols

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Materials:

  • HEK 293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Krebs-HEPES buffer)

  • Radiolabeled monoamine substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compound (this compound)

  • Reference inhibitors (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Protocol:

  • Cell Culture: Culture HEK 293 cells expressing the transporter of interest in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

  • Pre-incubation: Add 50 µL of assay buffer containing various concentrations of this compound or a reference inhibitor to the wells. For control wells, add assay buffer alone. Incubate the plate for 10-15 minutes at 37°C.[4]

  • Uptake Initiation: Add 50 µL of assay buffer containing the radiolabeled monoamine substrate (e.g., 20 nM [³H]dopamine for DAT) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a specific duration (e.g., 1-3 minutes for DAT and NET, 1 minute for SERT) at room temperature or 37°C.[5]

  • Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells twice with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific uptake (IC50 value) by performing a non-linear regression analysis of the concentration-response curve.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a monoamine transporter by competing with the binding of a specific radioligand.

Materials:

  • Cell membranes prepared from HEK 293 cells expressing human DAT, NET, or SERT

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • Test compound (this compound)

  • Non-specific binding control (e.g., 10 µM cocaine for DAT)

  • 96-well plates

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation: Prepare cell membranes from transporter-expressing HEK 293 cells by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at room temperature or 37°C.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of a known ligand) from the total binding. Determine the IC50 value for this compound and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Substrate-Mediated Release Assay

This assay determines if a test compound acts as a substrate for the transporter, inducing the release of a pre-loaded radiolabeled monoamine. This is particularly relevant for assessing this compound's activity at SERT.[1]

Materials:

  • HEK 293 cells stably expressing human SERT

  • Assay buffer (e.g., Krebs-HEPES buffer)

  • Radiolabeled substrate: [³H]serotonin ([³H]5-HT) or [³H]1-methyl-4-phenylpyridinium ([³H]MPP+)

  • Test compound (this compound)

  • Reference releaser (e.g., p-chloroamphetamine for SERT)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Protocol:

  • Cell Plating: Seed SERT-expressing HEK 293 cells into 96-well plates and allow them to adhere overnight.

  • Pre-loading: Wash the cells with assay buffer and then incubate them with the radiolabeled substrate (e.g., 5 nM [³H]5-HT) for 30-60 minutes at 37°C to allow for uptake and accumulation.[1]

  • Washing: After pre-loading, wash the cells multiple times with assay buffer to remove extracellular radiolabel.

  • Release Initiation: Add assay buffer containing various concentrations of this compound or a reference releaser to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Sample Collection: At the end of the incubation, collect the supernatant (extracellular medium) from each well.

  • Cell Lysis: Lyse the remaining cells in the wells with a lysis buffer.

  • Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of release as (radioactivity in supernatant) / (radioactivity in supernatant + radioactivity in cell lysate) x 100. Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal release.

Visualizations

Monoamine Transporter Signaling Pathway

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Storage MAT Monoamine Transporter (DAT, NET, SERT) Monoamine->MAT Reuptake MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism Extracellular_Monoamine Extracellular Monoamine Monoamine->Extracellular_Monoamine Release VMAT2 VMAT2 MAT->Monoamine Efflux (Release) Ethylone_uptake This compound (Substrate) Ethylone_uptake->MAT Transport Ethylone_block This compound (Inhibitor) Ethylone_block->MAT Inhibition Extracellular_Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Extracellular_Monoamine->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation

Caption: Mechanism of this compound at monoamine transporters.

Experimental Workflow for Monoamine Transporter Assays

Experimental_Workflow start Start cell_culture Cell Culture (HEK 293 expressing DAT, NET, or SERT) start->cell_culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells pre_incubation Pre-incubation with this compound plate_cells->pre_incubation initiate_reaction Initiate Reaction (Add Radiolabeled Ligand/Substrate) pre_incubation->initiate_reaction incubation Incubation initiate_reaction->incubation terminate_reaction Terminate Reaction (Wash or Filter) incubation->terminate_reaction quantification Quantification (Scintillation Counting) terminate_reaction->quantification data_analysis Data Analysis (IC50 / Ki / EC50 Determination) quantification->data_analysis end End data_analysis->end

Caption: General workflow for cell-based monoamine transporter assays.

Logical Relationship of this compound's Dual Activity

Ethylone_Activity cluster_dat_net DAT & NET cluster_sert SERT This compound This compound Uptake_Inhibition Uptake Inhibition This compound->Uptake_Inhibition Substrate_Release Substrate-Mediated Release This compound->Substrate_Release Increase_Synaptic_DA_NE Increased Synaptic Dopamine & Norepinephrine Uptake_Inhibition->Increase_Synaptic_DA_NE Stimulant_Effects Psychostimulant Effects Increase_Synaptic_DA_NE->Stimulant_Effects Increase_Synaptic_5HT Increased Synaptic Serotonin Substrate_Release->Increase_Synaptic_5HT Empathogenic_Effects Empathogenic/Entactogenic Effects Increase_Synaptic_5HT->Empathogenic_Effects

Caption: Dual activity of this compound at monoamine transporters.

References

Application Notes and Protocols for Locomotor Activity Testing in Rats Following Ethylone Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effects of Ethylone, a synthetic cathinone, on locomotor activity in rats. The protocol is designed for use in preclinical research settings to evaluate the stimulant properties of psychoactive compounds.

Introduction

This compound is a psychoactive substance that acts as a central nervous system stimulant. Understanding its impact on locomotor activity is crucial for characterizing its pharmacological profile and abuse potential. The open field test is a standard behavioral assay used to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.[1][2] This protocol outlines the procedure for conducting an open field test in rats following the administration of this compound.

Key Experimental Protocols

Materials and Apparatus
  • Animals: Adult male Sprague-Dawley rats are commonly used for this type of study.[3]

  • This compound Hydrochloride: To be dissolved in a sterile saline solution (0.9% NaCl).

  • Vehicle Control: Sterile saline solution (0.9% NaCl).

  • Open Field Arena: A square or circular arena with high walls, typically constructed from a non-porous material like Plexiglas or PVC. For rats, a common dimension is 100 x 100 x 40 cm. The arena may be equipped with an automated tracking system using infrared beams or a video camera mounted above for recording and analysis.[1][4]

  • Animal Scale: For accurate weighing of animals to ensure correct dosage.

  • Syringes and Needles: For intraperitoneal (i.p.) injections.

  • Cleaning Solution: 70% ethanol (B145695) or a similar disinfectant to clean the arena between trials.[1]

Experimental Procedure
  • Acclimation: House the rats in the testing facility for at least one week prior to the experiment to allow them to acclimate to the new environment. On the day of testing, move the animals to the testing room at least 30-60 minutes before the start of the experiment to habituate them to the room's ambient conditions (e.g., lighting, temperature, and background noise).[1]

  • Habituation to Injection: To minimize stress from the injection procedure itself, handle the rats and administer a saline injection for a few days leading up to the experiment.

  • Drug Preparation and Administration: Prepare fresh solutions of this compound in saline on the day of the experiment. A range of doses should be tested to establish a dose-response relationship. Based on existing literature, doses of 10, 25, and 50 mg/kg are appropriate for initial studies.[5] Administer this compound or the vehicle control via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 1 ml/kg).

  • Open Field Test:

    • Immediately after the injection, gently place the rat in the center of the open field arena.

    • Begin recording the animal's activity using the automated tracking system.

    • The duration of the test session should be sufficient to capture the onset, peak, and decline of the drug's effects. A duration of 120 to 240 minutes is recommended, with data analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the effects.[5]

    • After each trial, thoroughly clean the arena with a 70% ethanol solution to remove any olfactory cues from the previous animal.[1]

Data Collection and Analysis

The primary dependent variable is locomotor activity, which can be quantified by several parameters:

  • Total Distance Traveled: The total distance the animal moves within the arena.

  • Horizontal Activity: The number of times the animal crosses grid lines or infrared beams on the horizontal plane.

  • Vertical Activity (Rearing): The number of times the animal stands on its hind legs.

  • Time Spent in Center vs. Periphery: This can be used as an indicator of anxiety-like behavior.

Statistical analysis should be performed using appropriate methods, such as a two-way analysis of variance (ANOVA) with dose and time as factors, followed by post-hoc tests to compare individual groups.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound and a similar synthetic cathinone, N-ethylpentylone (NEP), on locomotor activity in rats.

Table 1: Effect of this compound on Locomotor Activity in Rats [5]

Dose (mg/kg)Onset of Stimulant EffectsDuration of Stimulant Effects
10Within 10 minutes120 - 160 minutes
25Within 10 minutes120 - 160 minutes
50Delayed until 40 minutes post-administrationUp to 4 hours

Table 2: Acute Effects of N-ethylpentylone (NEP) on Locomotor Activity in Rats [3]

Treatment GroupAverage Distance Traveled (relative to saline)
Saline1x
NEP (5 mg/kg)Significantly Increased
NEP (20 mg/kg)~18x higher than saline
NEP (50 mg/kg)Significantly Increased
Methamphetamine (5 mg/kg)Positive Control

Note: NEP at all tested doses significantly promoted locomotor activity, with the 20 mg/kg dose showing the highest activity.[3] An inverted U-shaped dose-effect curve was observed.[3]

Visualization

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimation Animal Acclimation (≥ 1 week) handling Handling and Habituation to Injections acclimation->handling drug_prep Drug Preparation (this compound in Saline) handling->drug_prep injection Intraperitoneal Injection (this compound or Vehicle) drug_prep->injection open_field Open Field Test (120-240 min) injection->open_field data_collection Data Collection (Automated Tracking) open_field->data_collection data_analysis Data Analysis (ANOVA) data_collection->data_analysis

Caption: Experimental workflow for locomotor activity testing.

Simplified Signaling Pathway of this compound

G cluster_transporters Monoamine Transporters cluster_effects Neurochemical Effects This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits SERT Serotonin Transporter (SERT) This compound->SERT Inhibits inc_da Increased Extracellular Dopamine DAT->inc_da inc_ne Increased Extracellular Norepinephrine NET->inc_ne inc_se Increased Extracellular Serotonin SERT->inc_se locomotor_activity Increased Locomotor Activity inc_da->locomotor_activity inc_ne->locomotor_activity

Caption: this compound's inhibitory action on monoamine transporters.

References

Application Notes and Protocols for Drug Discrimination Studies of Ethylone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylone (3,4-methylenedioxy-N-ethylcathinone or MDEC) is a synthetic cathinone (B1664624) and a substituted phenethylamine.[1][2] It is structurally and pharmacologically similar to other substances with a high potential for abuse, such as MDMA, cocaine, and methamphetamine.[1][3] Drug discrimination studies are a valuable in vivo behavioral pharmacology tool to assess the subjective effects of psychoactive substances.[4][5] This methodology allows researchers to compare the interoceptive stimulus properties of a novel compound, like this compound, to those of known drugs of abuse, thereby providing insight into its abuse liability and potential pharmacological mechanisms.[4][6]

These application notes provide a comprehensive overview of the use of drug discrimination paradigms to characterize the subjective effects of this compound. Detailed experimental protocols, data presentation, and visualizations of the experimental workflow and proposed signaling pathways are included to guide researchers in this field.

Data Presentation

The subjective effects of this compound have been primarily investigated through its ability to substitute for the discriminative stimulus effects of known drugs of abuse in rodents. The following table summarizes the quantitative data (ED₅₀ values) from studies where this compound was tested for substitution in animals trained to discriminate a specific drug from saline. A lower ED₅₀ value indicates a higher potency in producing subjective effects similar to the training drug.

Training DrugAnimal ModelThis compound ED₅₀ (mg/kg)Reference
(±)-MDMASprague-Dawley Rats4.57 ± 0.06[7]
MethamphetamineSprague-Dawley Rats~10[8]
CocaineSprague-Dawley Rats~10[8]

Note: Full substitution was generally defined as ≥80% of responses on the drug-appropriate lever.[7][8]

Experimental Protocols

The following is a detailed protocol for conducting a drug discrimination study to assess the subjective effects of this compound, based on methodologies reported in the scientific literature.[7][8]

Animals
  • Species: Male Sprague-Dawley rats are commonly used.[7][9]

  • Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are typically available ad libitum, though food may be restricted to maintain motivation for food-rewarded tasks.

Apparatus
  • Standard two-lever operant conditioning chambers equipped with a food pellet dispenser. The levers are retractable, and stimulus lights are located above each lever.

Procedure
  • Rats are first trained to press a lever for a food reward (e.g., 45 mg sucrose (B13894) pellets).[6]

  • Initially, only one lever is present, and each press is reinforced (Fixed Ratio 1; FR1).

  • Once responding is established, the second lever is introduced, and the FR schedule is gradually increased until a terminal schedule (e.g., FR10 or FR20) is reached.

  • Once stable lever-pressing is achieved, discrimination training begins.

  • Rats are trained to discriminate between an injection of the training drug (e.g., 1.5 mg/kg (±)-MDMA, 1.0 mg/kg methamphetamine, or 10 mg/kg cocaine) and a saline vehicle injection.[7][9]

  • On days when the training drug is administered, responses on one lever (the "drug" lever) are reinforced, while responses on the other lever (the "saline" lever) have no consequence.

  • On days when saline is administered, the opposite is true: responses on the "saline" lever are reinforced.

  • The assignment of the "drug" and "saline" levers is counterbalanced across animals.

  • Training sessions typically last for 15-30 minutes.

  • Training continues until the animals reliably respond on the correct lever, typically defined as ≥80% of total responses on the correct lever for a certain number of consecutive sessions.[5]

  • Once the discrimination criteria are met, substitution tests with this compound can begin.

  • Different doses of this compound are administered prior to the session.

  • During test sessions, responses on either lever are reinforced to maintain responding.

  • The primary dependent variables are the percentage of responses on the drug-appropriate lever and the overall response rate.

  • Full substitution is typically defined as ≥80% responding on the drug-appropriate lever.[10] Partial substitution is between 20% and 80%, and no substitution is <20%.[11]

  • The ED₅₀ value, the dose at which the drug produces 50% of its maximal effect (in this case, 50% drug-appropriate responding), is calculated from the dose-response curve.[4]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Phase 1: Training cluster_1 Phase 2: Testing cluster_2 Phase 3: Analysis Lever-Press Training (FR1) Lever-Press Training (FR1) Schedule Shaping (Increase FR) Schedule Shaping (Increase FR) Lever-Press Training (FR1)->Schedule Shaping (Increase FR) Discrimination Training (Drug vs. Saline) Discrimination Training (Drug vs. Saline) Schedule Shaping (Increase FR)->Discrimination Training (Drug vs. Saline) Administer Test Drug (this compound) Administer Test Drug (this compound) Discrimination Training (Drug vs. Saline)->Administer Test Drug (this compound) Test Session (Both Levers Reinforced) Test Session (Both Levers Reinforced) Administer Test Drug (this compound)->Test Session (Both Levers Reinforced) Data Collection (% Drug Lever, Response Rate) Data Collection (% Drug Lever, Response Rate) Test Session (Both Levers Reinforced)->Data Collection (% Drug Lever, Response Rate) Dose-Response Curve Generation Dose-Response Curve Generation Data Collection (% Drug Lever, Response Rate)->Dose-Response Curve Generation ED50 Calculation ED50 Calculation Dose-Response Curve Generation->ED50 Calculation Determination of Substitution Determination of Substitution ED50 Calculation->Determination of Substitution

Caption: Workflow of a typical drug discrimination study.

Proposed Signaling Pathway for this compound's Subjective Effects

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Reuptake/ Promotes Release NET Norepinephrine Transporter (NET) This compound->NET Inhibits Reuptake DA Dopamine DAT->DA Reuptake SER Serotonin SERT->SER Reuptake NE Norepinephrine NET->NE Reuptake D_Receptors Dopamine Receptors DA->D_Receptors S_Receptors Serotonin Receptors SER->S_Receptors N_Receptors Norepinephrine Receptors NE->N_Receptors Subjective Effects\n(Stimulant-like) Subjective Effects (Stimulant-like) D_Receptors->Subjective Effects\n(Stimulant-like) Subjective Effects\n(MDMA-like) Subjective Effects (MDMA-like) S_Receptors->Subjective Effects\n(MDMA-like) N_Receptors->Subjective Effects\n(Stimulant-like)

Caption: this compound's action on monoamine transporters.

References

Application Notes and Protocols: Conditioned Place Preference for Ethylone in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a conditioned place preference (CPP) experiment to evaluate the rewarding properties of ethylone in mice. This document synthesizes established CPP methodologies and data from studies on closely related synthetic cathinones to offer a comprehensive guide.

Introduction

Conditioned place preference is a widely used preclinical behavioral model to assess the rewarding or aversive effects of drugs. The paradigm is based on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment is indicative of the substance's rewarding properties and abuse potential. This compound is a synthetic cathinone (B1664624) with psychostimulant effects, and assessing its rewarding potential is crucial for understanding its abuse liability.

Experimental Protocol

This protocol is divided into three main phases: Habituation (Pre-Test), Conditioning, and a final Preference Test (Post-Test).

1. Animals and Housing:

  • Species: Mouse (Mus musculus). Specific strains used in psychostimulant research, such as C57BL/6 or Swiss-Webster, are recommended.

  • Age: Young adult mice (8-12 weeks old).

  • Sex: Male mice are frequently used in CPP studies to avoid the influence of the estrous cycle, though both sexes can be studied.

  • Housing: Mice should be group-housed (4-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum. Allow at least one week of acclimatization to the facility before the start of the experiment.

2. Apparatus:

  • A standard three-chamber conditioned place preference apparatus is used.

  • The two larger outer chambers should be distinct in terms of tactile and visual cues. For example:

    • Chamber A: White walls with a grid-patterned floor.

    • Chamber B: Black walls with a smooth floor.

  • The smaller central chamber should be neutral (e.g., grey walls and a plain floor) and connect the two outer chambers via removable guillotine doors.

  • The apparatus should be equipped with an automated system (e.g., infrared beams or video tracking software) to record the time spent in each chamber.

3. Drug Preparation:

  • Drug: this compound hydrochloride.

  • Vehicle: 0.9% sterile saline.

  • Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentrations. Doses of 3, 10, and 30 mg/kg have been shown to be effective in inducing CPP for the closely related compound N-ethylpentylone (NEP) in mice.[1][2]

  • Administration: Intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.

4. Experimental Procedure:

  • Phase 1: Habituation and Pre-Test (Day 1)

    • Handle the mice for a few minutes each day for 3-5 days leading up to the experiment to reduce stress.

    • On the pre-test day, place each mouse in the central chamber of the CPP apparatus with the guillotine doors removed, allowing free access to all three chambers for 15-20 minutes.

    • Record the time spent in each of the two outer chambers.

    • Mice showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.

    • The assignment of the drug-paired chamber should be counterbalanced to avoid bias. In a counterbalanced design, half of the mice in each group will receive the drug in their initially preferred chamber, and the other half in their non-preferred chamber.

  • Phase 2: Conditioning (Days 2-9)

    • This phase consists of eight conditioning sessions over eight days.

    • On alternating days (e.g., Days 2, 4, 6, 8), administer this compound (at the chosen dose) and immediately confine the mouse to the designated drug-paired chamber for 30 minutes.

    • On the other days (e.g., Days 3, 5, 7, 9), administer the saline vehicle and confine the mouse to the opposite, vehicle-paired chamber for 30 minutes.

    • The order of drug and vehicle conditioning days should be counterbalanced across animals.

  • Phase 3: Preference Test (Post-Test) (Day 10)

    • The test day should occur 24 hours after the last conditioning session.

    • The procedure is identical to the pre-test. Place the mouse in the central chamber with the guillotine doors removed and allow free access to all chambers for 15-20 minutes in a drug-free state.

    • Record the time spent in each of the two outer chambers.

5. Data Analysis:

  • The primary measure is the preference score , calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-test.

  • Alternatively, the change in preference can be calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test.

  • Statistical analysis is typically performed using a two-way ANOVA (with treatment and time as factors) followed by post-hoc tests to compare individual groups. A paired t-test can also be used to compare the time spent in the drug-paired versus vehicle-paired chambers within each group.

Data Presentation

The following table structure should be used to summarize the quantitative data from the conditioned place preference experiment.

Treatment GroupDose (mg/kg)NPre-Test: Time in Drug-Paired Chamber (s) (Mean ± SEM)Post-Test: Time in Drug-Paired Chamber (s) (Mean ± SEM)Preference Score (s) (Post-Test Drug - Post-Test Vehicle) (Mean ± SEM)
Saline010450 ± 30460 ± 2520 ± 15
This compound310445 ± 28650 ± 40200 ± 35
This compound1010455 ± 32750 ± 38300 ± 42
This compound3010450 ± 25600 ± 45150 ± 30

*Note: The data presented in this table are hypothetical and for illustrative purposes. They are based on expected outcomes from CPP studies with psychostimulants. Actual results may vary. A significant increase in the time spent in the drug-paired chamber in the post-test compared to the pre-test and/or a significantly positive preference score indicates a conditioned place preference.

Visualizations

CPP_Workflow cluster_pre Phase 1: Habituation & Pre-Test cluster_cond Phase 2: Conditioning cluster_post Phase 3: Preference Test cluster_analysis Phase 4: Data Analysis pre_test Day 1: Pre-Test Allow free access to all chambers (15-20 min). Record baseline preference. drug_day Days 2, 4, 6, 8: This compound Injection (i.p.) Confine to drug-paired chamber (30 min). pre_test->drug_day Counterbalanced Pairing saline_day Days 3, 5, 7, 9: Saline Injection (i.p.) Confine to vehicle-paired chamber (30 min). drug_day->saline_day Alternating Days post_test Day 10: Post-Test Allow free access to all chambers (15-20 min). Record time spent in each chamber. drug_day->post_test saline_day->post_test analysis Calculate Preference Score. Perform statistical analysis. post_test->analysis

Caption: Experimental workflow for the conditioned place preference protocol.

Logical_Relationship cluster_drug Drug Administration cluster_context Environmental Context cluster_learning Associative Learning cluster_behavior Behavioral Outcome This compound This compound Administration association Pairing of Drug Effects with Context This compound->association context Distinct Environmental Cues (e.g., visual, tactile) context->association cpp Conditioned Place Preference (Increased time in drug-paired context) association->cpp Indicates Rewarding Properties

References

Application Notes and Protocols for the Preparation of Ethylone Solutions in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylone, also known as 3,4-methylenedioxy-N-ethylcathinone (bk-MDEA), is a synthetic cathinone (B1664624) of the phenethylamine (B48288) class with stimulant and psychoactive properties.[1] Structurally, it is the β-keto analogue of 3,4-methylenedioxy-N-ethylamphetamine (MDEA).[2] Due to its pharmacological activity as a monoamine transporter inhibitor, this compound is a compound of interest in neuroscience, pharmacology, and toxicology research.[1][3] Accurate and reproducible preparation of this compound solutions is critical for obtaining reliable data in in vitro studies. These application notes provide detailed protocols for the solubilization and preparation of this compound solutions for use in cell-based assays and other in vitro experimental systems.

Data Presentation

The following tables summarize the essential physicochemical properties of this compound and its solubility, providing a quick reference for researchers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₃[2][4]
Molecular Weight221.25 g/mol [4]
AppearanceCrystalline solid (hydrochloride salt)
Melting Point238–239°C (hydrochloride salt)
IUPAC Name1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one[4]

Table 2: Solubility of this compound Hydrochloride

SolventSolubilitySource
WaterSoluble[5]
Dimethyl Sulfoxide (DMSO)Soluble[5]
Dimethylformamide (DMF)Soluble[5]
EthanolSoluble[5]
MethanolSoluble[5]

Table 3: Exemplary Concentrations and Potencies of this compound in In Vitro Assays

Assay TypeSystemValue (IC₅₀ / EC₅₀)Source
Monoamine Transporter InhibitionTransporter-transfected HEK 293 cellsIC₅₀: 2.5–5.7 µM[6]
Serotonin ReleaseTransporter-transfected HEK 293 cellsEC₅₀: 9.9 µM[6]
CytotoxicityDopaminergic SH-SY5Y cellsConcentrations up to 500 µM tested[7]
Postmortem Blood ConcentrationForensic Casework38 to 2,572 ng/mL[6]

Experimental Protocols

Safety Precautions: this compound is a DEA Schedule I controlled substance in the United States and may be controlled in other jurisdictions.[4] Researchers must hold the appropriate licenses and follow all institutional and governmental regulations for handling, storage, and disposal. Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. If weighing the solid compound, use a chemical fume hood.[8]

Protocol 1: Preparation of a High-Concentration Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted for daily experimental use. Using a high-concentration stock minimizes the final concentration of the solvent in the cell culture medium.

Materials:

  • This compound hydrochloride powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or glass vials

  • Analytical balance

  • Spatula

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound hydrochloride powder. For 1 mL of a 100 mM stock solution, weigh 22.13 mg of this compound (MW: 221.25 g/mol ).

  • Solubilization: Transfer the weighed powder into a sterile amber vial. Add the calculated volume of DMSO to achieve the final concentration of 100 mM.

  • Dissolution: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. A brief warming to 37°C in a water bath can aid dissolution if necessary, but ensure the compound is not temperature-sensitive.[8]

  • Sterilization: While DMSO at this concentration is typically self-sterilizing, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if required for sensitive applications. Ensure the filter material is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.[9] Label each aliquot clearly with the compound name, concentration, date, and your initials.

  • Storage: Store the aliquots at -20°C. Studies have shown that methylenedioxy-substituted cathinones like this compound are significantly more stable than other cathinone classes.[5]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the serial dilution of the concentrated stock solution into a complete cell culture medium for treating cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed, complete cell culture medium appropriate for the cell line

  • Sterile conical tubes or microcentrifuge tubes for dilution

  • Sterile pipettes and tips

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid precipitation and ensure accurate dilution, first prepare an intermediate dilution. For example, dilute the 100 mM stock solution 1:100 in pre-warmed cell culture medium to create a 1 mM intermediate solution.

  • Final Dilution: Perform a final serial dilution from the intermediate solution to achieve the desired experimental concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[8]

  • Application to Cells: Mix the final working solutions gently by pipetting and add them to the cell cultures as per the experimental design.

  • Stability Check: The stability of compounds in culture media can vary.[10][11] For long-term experiments, it may be necessary to change the media with a freshly prepared drug solution periodically.

Visualizations

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation cluster_treat Cell Treatment weigh 1. Weigh this compound HCl dissolve 2. Dissolve in DMSO weigh->dissolve aliquot 3. Aliquot for Storage dissolve->aliquot store 4. Store at -20°C aliquot->store thaw 5. Thaw Stock Aliquot store->thaw dilute 6. Serially Dilute in Medium thaw->dilute control 7. Prepare Vehicle Control dilute->control treat 8. Add to Cell Culture dilute->treat control->treat incubate 9. Incubate treat->incubate assay 10. Perform Assay incubate->assay

Caption: Workflow for preparing this compound solutions for in vitro experiments.

Mechanism of Action Diagram

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibits Reuptake net Norepinephrine Transporter (NET) This compound->net Inhibits Reuptake sert Serotonin Transporter (SERT) This compound->sert Inhibits Reuptake & Promotes Efflux receptors Postsynaptic Receptors dat->receptors Increased DA Signaling net->receptors Increased NE Signaling sert->receptors Increased 5-HT Signaling vesicle Synaptic Vesicle (Serotonin) vesicle->sert Release

Caption: this compound's primary mechanism of action at the monoamine transporters.

References

Application Notes and Protocols for the Use of Ethylone as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylone (3,4-methylenedioxy-N-ethylcathinone or bk-MDEA) is a synthetic cathinone (B1664624) of the phenethylamine (B48288) class, structurally and pharmacologically similar to MDMA.[1] It has emerged as a widely abused psychoactive substance, making its accurate identification and quantification in forensic toxicology casework crucial. Certified reference materials of this compound are essential for developing and validating analytical methods, ensuring the quality and accuracy of forensic laboratory results. These application notes provide detailed protocols for the extraction and quantification of this compound in biological matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with data on its stability and pharmacological action.

Chemical and Physical Properties

PropertyValue
Chemical Name1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one
Molecular FormulaC₁₂H₁₅NO₃
Molecular Weight221.25 g/mol
AppearanceWhite or off-white powder

Experimental Protocols

Sample Preparation: Extraction of this compound from Biological Matrices

A. Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted from a method for the extraction of a broad panel of synthetic cathinones.

Materials:

  • Mixed-mode cation-exchange (MCX) SPE cartridges

  • Urine sample

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • 2% Formic acid in water

  • Methanol (B129727)

  • Acetonitrile

  • 5% Ammonium (B1175870) hydroxide (B78521) in 60:40 Acetonitrile:Methanol

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 1.0 mL of urine, add the internal standard and 1.0 mL of 2% formic acid. Vortex to mix.

  • Column Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of acetonitrile.

  • Elution: Elute the analytes with 2 x 1 mL of 5% ammonium hydroxide in 60:40 acetonitrile:methanol.

  • Final Extract: The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS or GC-MS analysis.

B. Liquid-Liquid Extraction (LLE) for Whole Blood Samples

This protocol is a general procedure for the extraction of basic drugs from blood.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • pH 9.8 buffer (Sodium carbonate/sodium bicarbonate)

  • n-Butyl chloride

  • 0.5N Hydrochloric acid

  • Saturated sodium carbonate solution

  • Extraction solvent (e.g., ethyl acetate)

  • Vortex mixer

  • Centrifuge

  • Mechanical shaker

Procedure:

  • Sample Preparation: To 2 mL of whole blood, add the internal standard.

  • pH Adjustment: Add 1.0 mL of pH 9.8 buffer and vortex thoroughly.[2]

  • First Extraction: Add 4.0 mL of n-butyl chloride, cap, and shake for 10 minutes.[2]

  • Phase Separation: Centrifuge for 10 minutes at approximately 3000 rpm.[2]

  • Back-Extraction: Transfer the organic layer to a clean tube and add 1.0 mL of 0.5N HCl. Vortex for 1 minute and centrifuge.

  • pH Adjustment for Final Extraction: Transfer the aqueous (acidic) layer to a clean tube, make it basic with a saturated sodium carbonate solution.

  • Final Extraction: Add a small volume of organic solvent (e.g., 100 µL of ethyl acetate), vortex, and centrifuge.

  • Analysis: The organic layer is carefully collected for GC-MS or LC-MS/MS analysis.

Instrumental Analysis

A. GC-MS Analysis

For GC-MS analysis, derivatization with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) may be necessary to improve chromatographic peak shape and sensitivity.[3]

Typical GC-MS Parameters:

  • GC System: Agilent 7890A GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 120 °C for 1 min, then ramp to 300 °C at 15 °C/min, hold for a sufficient time to elute the compound.[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5975C MSD or equivalent

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

B. LC-MS/MS Analysis

Typical LC-MS/MS Parameters:

  • LC System: Waters Acquity UPLC or equivalent

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of this compound from other analytes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of this compound from various studies.

Analytical MethodMatrixLinearity RangeLODLOQReference
LC-MS/MSWhole Blood0.01 - 0.5 mg/L-0.01 mg/L[5]
GC-MSPostmortem Blood---[6]
LC-MS/MSUrine1 - 1000 ng/mL0.18 ng/mL0.050 ng/mL[6]
LC-MS/MSHair--4 pg/mg[7]

Stability and Storage of this compound Reference Standard

Proper storage of the this compound reference standard is critical to maintain its integrity and ensure accurate quantification.

  • Storage of Stock Solutions: Certified reference material solutions, typically in methanol, should be stored at or below -20°C in the dark.[8]

  • Working Solutions: While methanolic solutions are common, studies have shown that cathinones can degrade in methanol under room temperature and refrigerated conditions.[9] Acetonitrile is a more stable solvent for working solutions.[9] It is recommended to prepare fresh working solutions or store them in amber vials at freezer temperatures.[9]

  • Stability in Biological Matrices: this compound is more stable in acidic urine (pH 4) compared to alkaline urine (pH 8).[8] In blood, significant degradation can occur at elevated temperatures.[8] For long-term storage of biological samples containing this compound, freezing at -20°C or below is recommended. The methylenedioxy group in this compound contributes to its higher stability compared to other cathinones.[8]

Pharmacological Signaling Pathway

This compound exerts its psychoactive effects by interacting with monoamine transporters in the brain, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[10][11][12] It acts as a hybrid compound, inhibiting the reuptake of dopamine and norepinephrine, while also acting as a partial releasing agent for serotonin.[10][11] This leads to an increase in the synaptic concentrations of these neurotransmitters, resulting in stimulant and empathogenic effects.

Caption: this compound's interaction with monoamine transporters.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in forensic toxicology samples.

Ethylone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (Blood/Urine) Fortification Fortification with Internal Standard Sample->Fortification Extraction Extraction (SPE or LLE) Fortification->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Analysis GC-MS or LC-MS/MS Analysis Evaporation->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

References

Differentiating Ethylone from its Isomers: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of analytical techniques for the successful differentiation of Ethylone from its structural isomers and enantiomers. The increasing prevalence of designer drugs necessitates robust and reliable analytical methods to distinguish between closely related compounds, which can exhibit significantly different pharmacological and toxicological profiles. This guide details established protocols for various analytical platforms, including chromatographic and spectroscopic methods, to ensure accurate identification and quantification.

Introduction to this compound and its Isomers

This compound (3,4-methylenedioxy-N-ethylcathinone or bk-MDEA) is a synthetic cathinone (B1664624) that is structurally similar to other psychoactive substances. Its isomers, which share the same chemical formula (C₁₂H₁₅NO₃) but differ in the arrangement of their atoms, present a significant challenge for forensic and research laboratories. Key isomers include Butylone (β-keto-N-methylbenzodioxolylbutanamine or bk-MBDB) and positional isomers where the ethylamino group is attached to a different position on the phenethylamine (B48288) backbone. Furthermore, as a chiral molecule, this compound exists as two enantiomers, (R)- and (S)-Ethylone, which may have different physiological effects.

Chromatographic Techniques for Isomer Separation

Chromatographic separation is paramount when dealing with isomers, as mass spectrometry alone may not be sufficient for differentiation, especially for compounds that produce similar fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of synthetic cathinones. However, achieving separation of isomers often requires optimized chromatographic conditions and, in some cases, derivatization.

Experimental Protocol: GC-MS Analysis of this compound Isomers

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar or medium-polarity capillary column is often used. For enhanced separation of cathinone isomers, specific column phases can be evaluated. A study on synthetic cathinones suggested that different column types should be investigated to determine the stationary phase offering the greatest retention time differences.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: An optimized temperature program is crucial. A typical program might start at a low temperature (e.g., 100°C), hold for 1-2 minutes, and then ramp up to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

  • Injection: 1 µL of the sample solution is injected in splitless mode.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Derivatization (Optional but Recommended): Derivatization can improve the chromatographic properties and mass spectral fragmentation of cathinones, aiding in isomer differentiation.[2][3] Acylation reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are commonly used.

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate (B1210297) and 50 µL of the chosen derivatizing agent (e.g., TFAA).

    • Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature before GC-MS analysis.

Data Presentation: GC-MS Data for this compound and Isomers

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound3.083 (±0.000)221 (M+), 174, 149, 58
2,3-Ethylone isomer2.786 (±0.000)221 (M+), 174, 149, 58
ButyloneVaries221 (M+), 190, 163, 58

Note: Retention times are highly dependent on the specific GC column and method parameters. The data presented is indicative and should be confirmed with certified reference materials.[1]

Logical Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Liquid-Liquid or SPE Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Chrom_Sep Chromatographic Separation GC_Injection->Chrom_Sep MS_Detection MS Detection (EI) Chrom_Sep->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Library_Search Library Search & Spectral Comparison Data_Acq->Library_Search RT_Comparison Retention Time Comparison Data_Acq->RT_Comparison Identification Isomer Identification Library_Search->Identification RT_Comparison->Identification

Caption: Workflow for the differentiation of this compound isomers using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is particularly useful for analyzing thermolabile compounds like cathinones without the need for derivatization. The choice of the liquid chromatography column is critical for separating isomers.

Experimental Protocol: LC-MS/MS Analysis of this compound Isomers

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Sciex QTRAP or Thermo Fisher TSQ).

  • Column: A column with alternative selectivity to standard C18 phases is recommended. For example, a Raptor Biphenyl column has shown good performance in separating synthetic cathinone isomers due to strong pi-pi interactions.[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient might start with a low percentage of B, which is then increased over the course of the run to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte.

Data Presentation: LC-MS/MS MRM Transitions and Retention Times for this compound

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound5.63222174146

Note: While MS/MS can provide some specificity, chromatographic separation is key for distinguishing isomers with identical mass transitions.[5] The use of a certified reference material is essential for accurate identification based on retention time.[5]

Logical Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample (e.g., Urine, Serum) Protein_Precipitation Protein Precipitation/ Dilution Sample->Protein_Precipitation LC_Injection LC Injection Protein_Precipitation->LC_Injection Chrom_Sep Chromatographic Separation LC_Injection->Chrom_Sep ESI Electrospray Ionization Chrom_Sep->ESI MSMS_Detection MS/MS Detection (MRM) ESI->MSMS_Detection Data_Acq Data Acquisition MSMS_Detection->Data_Acq Peak_Integration Peak Integration & Quantification Data_Acq->Peak_Integration RT_Confirmation Retention Time Confirmation Data_Acq->RT_Confirmation Identification Isomer Identification Peak_Integration->Identification RT_Confirmation->Identification

Caption: Workflow for the differentiation of this compound isomers using LC-MS/MS.

Spectroscopic Techniques

Spectroscopic techniques provide information about the molecular structure and can be used to differentiate isomers based on their unique spectral fingerprints.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are powerful for distinguishing between positional isomers and polymorphs of cathinones.[6][7]

Experimental Protocol: ATR-FTIR Analysis

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is compared to a library of known standards. Isomers will exhibit differences in their fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: FT-Raman Analysis

  • Instrumentation: An FT-Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Sample Preparation: The sample is placed in a suitable container (e.g., glass vial) and positioned in the sample holder.

  • Data Acquisition: The laser is focused on the sample, and the scattered radiation is collected.

  • Data Analysis: Similar to FTIR, the Raman spectrum is compared to reference spectra. Aromatic C=C stretching vibrations (~1600 cm⁻¹) and ring breathing modes can be particularly useful for distinguishing isomers.[7]

Data Presentation: Key Vibrational Bands for Cathinone Isomer Differentiation

Spectral Region (cm⁻¹)Vibrational ModeSignificance for Isomer Differentiation
~1600Aromatic C=C stretchingCan distinguish between different substitution patterns on the aromatic ring.[7]
1290-990Aromatic in-plane C-H deformationUseful for characterizing 1,2-, 1,3-, and 1,4-disubstituted isomers.[7]
540-490Ring breathing coupled with C-X stretchingCan differentiate isomers based on the position of substituents.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for elucidating molecular structures and is highly effective in differentiating isomers.[8] Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, can provide detailed information about the connectivity of atoms within a molecule.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. If necessary, 2D NMR experiments are performed to confirm assignments.

  • Data Analysis: The chemical shifts, coupling constants, and integration values are analyzed to determine the structure of the compound and differentiate it from its isomers.

Logical Relationship for NMR-based Isomer Identification

NMR_Logic cluster_data NMR Spectral Data cluster_interpretation Structural Interpretation cluster_outcome Outcome Chemical_Shift Chemical Shifts (δ) Electronic_Environment Electronic Environment of Nuclei Chemical_Shift->Electronic_Environment Coupling_Constants Coupling Constants (J) Connectivity Atom Connectivity Coupling_Constants->Connectivity Integration Integration Integration->Connectivity NOE Nuclear Overhauser Effect Spatial_Proximity Spatial Proximity of Nuclei NOE->Spatial_Proximity Isomer_Differentiation Unambiguous Isomer Differentiation Electronic_Environment->Isomer_Differentiation Connectivity->Isomer_Differentiation Spatial_Proximity->Isomer_Differentiation

Caption: Logical diagram for isomer differentiation using NMR spectroscopy.

Chiral Separation Techniques

Since this compound is a chiral compound, methods to separate its enantiomers are important, as they may have different pharmacological activities.

Capillary Electrophoresis (CE)

Capillary electrophoresis using chiral selectors is an effective method for the enantioseparation of cathinones.[9]

Experimental Protocol: Chiral Capillary Electrophoresis

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) buffer) containing a chiral selector.

  • Chiral Selector: Cyclodextrins (CDs) and their derivatives (e.g., carboxymethyl-β-CD, 2-hydroxypropyl-β-CD) are commonly used.[9]

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Detection: UV detection at a wavelength where the analytes absorb (e.g., 200 nm).

Data Presentation: Enantiomeric Migration Order in CE

AnalyteChiral SelectorFaster Migrating Enantiomer
This compound2-hydroxypropyl-β-CD(-)-enantiomer

Note: The migration order can be confirmed by spiking the racemic mixture with a pure enantiomer.[9]

Conclusion

The differentiation of this compound from its isomers requires a multi-faceted analytical approach. While chromatographic techniques like GC-MS and LC-MS/MS are essential for separating isomers, spectroscopic methods such as FTIR, Raman, and NMR provide confirmatory structural information. For enantiomeric differentiation, chiral separation techniques like capillary electrophoresis are indispensable. The protocols and data presented in this application note serve as a guide for researchers and scientists to develop and validate robust methods for the accurate identification of this compound and its related isomers. The use of certified reference materials is crucial for all aformentioned techniques to ensure reliable and defensible results.

References

Monitoring Ethylone Consumption Through Wastewater Analysis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Wastewater-based epidemiology (WBE) has emerged as a powerful tool for monitoring public health trends, including the consumption of illicit drugs. By analyzing the concentrations of drugs and their metabolites in wastewater, it is possible to estimate the collective consumption of a particular substance within a community. Ethylone (3,4-methylenedioxy-N-ethylcathinone, MDEC) is a synthetic cathinone (B1664624) that has been identified as a new psychoactive substance (NPS). This application note provides a detailed protocol for the analysis of this compound in wastewater to monitor its consumption. The methodology is intended for researchers, scientists, and public health officials.

The primary analytical approach involves solid-phase extraction (SPE) for sample clean-up and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective quantification.

Metabolic Profile of this compound

Understanding the metabolic fate of this compound is crucial for selecting the appropriate analytical targets in wastewater. In humans, this compound undergoes several metabolic transformations. The primary metabolic pathways include:

  • Demethylenation of the methylenedioxy ring.

  • O-methylation following demethylenation.

  • N-deethylation .

  • Keto-reduction of the beta-keto group to the corresponding alcohol.[1][2][3]

Importantly, studies on human urine have shown that a significant portion of this compound is excreted unchanged.[1][2][3] Therefore, the parent this compound molecule is a primary and reliable biomarker for monitoring its consumption in wastewater. While its metabolites can also be targeted to increase the window of detection and provide a more comprehensive picture of consumption, this protocol will focus on the parent compound.

Experimental Protocol

This protocol outlines the steps for the collection, preparation, and analysis of wastewater samples for the quantification of this compound.

Wastewater Sample Collection and Preservation

Objective: To collect a representative composite sample of wastewater and preserve the integrity of the target analyte.

Materials:

  • 24-hour composite sampler

  • High-density polyethylene (B3416737) (HDPE) or glass sample bottles

  • Hydrochloric acid (HCl)

  • Refrigerator or ice

Procedure:

  • Collect a 24-hour composite wastewater sample from the influent of a wastewater treatment plant. This provides a sample representative of the daily load.

  • Immediately after collection, acidify the sample to a pH of approximately 2 with HCl. This helps to preserve the stability of cathinone-like substances.

  • Store the sample at 4°C (refrigerated or on ice) to minimize degradation of the analyte.

  • Samples should be extracted as soon as possible, preferably within 48 hours of collection.

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate this compound from the wastewater matrix, removing potential interferences. This protocol is based on a method for the extraction of synthetic cathinones using a mixed-mode cation exchange (MCX) sorbent.[4][5]

Materials:

Procedure:

  • Cartridge Conditioning:

    • Pass 3.0 mL of methanol through the Oasis MCX cartridge.

    • Equilibrate the cartridge with 3.0 mL of acidified ultrapure water (pH ~2 with formic acid).[4]

  • Sample Loading:

    • Spike the wastewater sample with an appropriate internal standard (e.g., this compound-d5) to a final concentration of 50-100 ng/L.

    • Load approximately 100 mL of the acidified wastewater sample onto the conditioned cartridge at a flow rate of about 1 mL/min.[4]

  • Cartridge Washing:

    • After loading, dry the cartridge under vacuum for approximately 5 minutes.[4]

  • Elution:

    • Elute the retained analytes with 5.0 mL of a 5% ammonium hydroxide solution in methanol.[4]

  • Concentration:

    • Evaporate the eluate to a final volume of approximately 250 µL under a gentle stream of nitrogen at ambient temperature.[4]

    • The concentrated extract is now ready for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate this compound from other compounds in the extract and to quantify it with high sensitivity and specificity.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (based on a validated method for synthetic cathinones): [6]

  • Column: A reversed-phase C18 column (e.g., Atlantis T3, 3 µm, 2.1 x 50 mm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Gradient: A suitable gradient to achieve separation, for example:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The following mass transitions for this compound and its deuterated internal standard are recommended.[6]

Quantitative Data

The concentration of this compound in wastewater can vary significantly depending on the level of consumption in the community. While specific comprehensive data for this compound in wastewater is not widely available in tabular format, data from related synthetic cathinones can provide an expected range. For instance, a study in South Australia found N-ethylpentylone, a structurally similar cathinone, with mass loads as high as 36 mg/day/1000 inhabitants.[8] In postmortem blood samples, this compound concentrations have been found to range from 1.4 to >500 ng/mL, which, while not directly translatable to wastewater, indicates the potential for a wide concentration range.[9]

Table 1: LC-MS/MS Parameters for this compound Analysis [6]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
This compound 222.10 174.25 -26
204.15 -20
146.25 -25

| this compound-D5 | 227.20 | 179.15 | -26 |

Data Analysis and Interpretation

The concentration of this compound in the wastewater sample (ng/L) is determined by constructing a calibration curve using standards of known concentrations. The daily mass load of this compound entering the wastewater treatment plant can then be calculated using the following formula:

Mass Load (mg/day/1000 people) = (C * Q) / P

Where:

  • C is the concentration of this compound in the wastewater sample (ng/L).

  • Q is the daily flow rate of the wastewater treatment plant (L/day).

  • P is the population served by the wastewater treatment plant (in thousands).

This normalized mass load allows for the comparison of this compound consumption across different communities and over time.

Visualizations

experimental_workflow cluster_collection 1. Sample Collection & Preservation cluster_preparation 2. Sample Preparation (SPE) cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Analysis A 24h Composite Wastewater Sample B Acidify to pH 2 A->B C Store at 4°C B->C D Condition Oasis MCX Cartridge C->D E Load Sample D->E F Wash Cartridge E->F G Elute this compound F->G H Concentrate Eluate G->H I LC-MS/MS Analysis H->I J Quantification I->J K Calculate Mass Load J->K

Caption: Experimental workflow for this compound analysis in wastewater.

signaling_pathway cluster_metabolism Metabolic Pathways This compound This compound Demethylenation Demethylenation This compound->Demethylenation NDeethylation N-Deethylation This compound->NDeethylation KetoReduction Keto-Reduction This compound->KetoReduction Unchanged Unchanged this compound (Primary Biomarker) This compound->Unchanged OMethylation O-Methylation Demethylenation->OMethylation Metabolites Metabolites Demethylenation->Metabolites Metabolites (Secondary Biomarkers) OMethylation->Metabolites Metabolites (Secondary Biomarkers) NDeethylation->Metabolites Metabolites (Secondary Biomarkers) KetoReduction->Metabolites Metabolites (Secondary Biomarkers)

Caption: Metabolic pathways of this compound.

References

Application Notes and Protocols for Assessing Ethylone's Abuse Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key behavioral pharmacology assays used to assess the abuse potential of ethylone, a synthetic cathinone (B1664624). The information compiled is intended to guide researchers in designing and conducting preclinical studies to evaluate the reinforcing and rewarding properties of this substance.

Introduction to this compound and its Abuse Potential

This compound (3,4-methylenedioxy-N-ethylcathinone or MDEC) is a psychoactive substance of the synthetic cathinone class.[1] Structurally related to cathinone, the active component of the khat plant, this compound acts as a central nervous system stimulant.[2] Its mechanism of action involves the inhibition of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, leading to increased synaptic concentrations of these key neurotransmitters.[3][4] This neurochemical profile is similar to that of other drugs with high abuse potential, such as cocaine and methamphetamine, suggesting a significant risk for abuse and dependence in humans.[3] Preclinical behavioral assays are crucial for quantifying this abuse liability.

Key Behavioral Pharmacology Assays

The abuse potential of a substance is a complex construct that is assessed using a battery of behavioral assays. The following protocols for locomotor activity, conditioned place preference, and intravenous self-administration are foundational in preclinical abuse liability testing.

Locomotor Activity

Spontaneous locomotor activity is a measure of the stimulant effects of a drug. An increase in locomotion is a characteristic effect of many drugs of abuse and can be indicative of a substance's abuse potential.

Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity in rodents.

Animals: Male Swiss-Webster mice are commonly used.[3]

Apparatus: An open-field arena equipped with infrared photobeams to automatically track horizontal and vertical movements.[5]

Procedure:

  • Habituation: Individually house mice in the testing room for at least 1 hour before the experiment to acclimate. The open-field chambers are not typically habituated to before testing to allow for the observation of decreases in baseline locomotor activity.[5]

  • Drug Administration: Administer this compound or vehicle (e.g., 0.9% saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested to establish a dose-response curve (e.g., 2.5, 5, 10, 25, 50 mg/kg).[3]

  • Data Collection: Immediately after injection, place the mouse in the center of the open-field arena and record locomotor activity continuously for a period of at least 2 to 8 hours, measured in discrete time bins (e.g., 10-minute intervals).[3][5]

  • Data Analysis: Analyze the data by comparing the total distance traveled or the number of photobeam breaks between the this compound-treated groups and the vehicle control group. A two-way analysis of variance (ANOVA) with dose and time as factors is appropriate.

This compound has been shown to produce a dose-dependent, inverted U-shaped increase in locomotor activity.[3] Lower to moderate doses typically increase locomotion, while higher doses may lead to stereotyped behaviors that can interfere with ambulatory movement, resulting in a decrease from peak activity.[3]

Dose (mg/kg)Peak Effect on Locomotor Activity (Horizontal Activity Counts/10 min)Onset of ActionDuration of Action
10Significant increaseWithin 10 minutes120-160 minutes
25Significant increaseWithin 10 minutes120-160 minutes
50Delayed but significant increase~40 minutesUp to 4 hours

Data synthesized from Gatch et al., 2017.[3]

Conditioned Place Preference (CPP)

The CPP paradigm is a classical conditioning model used to measure the rewarding effects of a drug. An animal's preference for an environment previously paired with a drug is indicative of the drug's rewarding properties.

Objective: To determine if this compound produces conditioned place preference, indicating its rewarding effects.

Animals: Male Sprague-Dawley rats or mice are suitable for this assay.

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer conditioning chambers, separated by a neutral central chamber.

Procedure:

  • Pre-Conditioning (Habituation and Baseline Preference):

    • On Day 1, place the animal in the central chamber and allow free access to all three chambers for 15-30 minutes.

    • Record the time spent in each chamber to establish baseline preference. An unbiased design, where the drug is randomly assigned to one of the two outer chambers, is often preferred.[6]

  • Conditioning Phase (typically 6-8 days):

    • On alternating days, administer this compound (e.g., 10, 20, 40, 60 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.

    • On the other days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes. The order of drug and vehicle conditioning should be counterbalanced across animals.

  • Post-Conditioning (Test Day):

    • The day after the last conditioning session, place the animal in the central chamber in a drug-free state and allow free access to all chambers for 15-30 minutes.

    • Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline and compared to the vehicle-paired chamber indicates a conditioned place preference. This is typically analyzed using a paired t-test or ANOVA.

Studies have shown that synthetic cathinones, including those similar to this compound, can induce a dose-dependent conditioned place preference, suggesting rewarding properties.[7]

DrugDose (mg/kg)SpeciesOutcome
Eutylone (similar to this compound)20ZebrafishSignificant CPP
Eutylone (similar to this compound)40ZebrafishSignificant CPP
Eutylone (similar to this compound)60ZebrafishSignificant CPP

Data from Sung et al., 2023, on eutylone, a close structural analog of this compound.[7]

Intravenous Self-Administration (IVSA)

The IVSA paradigm is considered the gold standard for assessing the reinforcing effects of a drug, as it models voluntary drug-taking behavior. The rate and persistence of lever pressing to receive a drug infusion are direct measures of its reinforcing efficacy.

Objective: To evaluate the reinforcing effects of this compound by determining if animals will learn to self-administer it intravenously.

Animals: Male Sprague-Dawley rats are commonly used.[8]

Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump, and a liquid swivel to allow for drug infusion through a catheter.[9]

Procedure:

  • Surgical Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow for a recovery period of at least 5-7 days.

  • Acquisition of Self-Administration:

    • Place rats in the operant chambers for daily sessions (e.g., 2 hours).

    • Train rats to press an "active" lever to receive an intravenous infusion of a known reinforcer, such as methamphetamine (e.g., 0.05 mg/kg/infusion), under a fixed-ratio 1 (FR1) schedule (one lever press results in one infusion).[8] Presses on an "inactive" lever have no consequences.

    • Once stable responding is established, substitute this compound for the training drug.

  • Dose-Response and Breakpoint Determination:

    • Dose-Response: Once stable self-administration of this compound is acquired, test a range of unit doses (e.g., 0.1, 0.2, 0.4, 0.8 mg/kg/infusion) to generate a dose-response curve.[8]

    • Progressive Ratio (PR) Schedule: To assess the motivation to obtain the drug, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of presses an animal will make to receive a single infusion, indicating the reinforcing strength of the drug.

  • Data Analysis: The primary dependent variables are the number of infusions earned and the breakpoint. A higher number of infusions and a higher breakpoint for this compound compared to saline indicate reinforcing effects.

This compound has been shown to function as a reinforcer in rats, with animals self-administering the drug.[8] Its reinforcing potency is generally found to be lower than that of methamphetamine.[8]

DrugReinforcing Potency (Rank Order)Reinforcing Efficacy (Essential Value - EV)
Methamphetamine17.93
Dibutylone2 (tie)7.81
N-ethylpentylone2 (tie)5.21
This compound 3 4.19

Data from Lai et al., 2022.[8]

Visualizations

Signaling Pathway of this compound

Ethylone_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition NET Norepinephrine Transporter (NET) This compound->NET Inhibition SERT Serotonin Transporter (SERT) This compound->SERT Inhibition & Weak Release DA Dopamine NE Norepinephrine SER Serotonin Receptors Postsynaptic Receptors DA->Receptors Binding NE->Receptors Binding SER->Receptors Binding Downstream Downstream Signaling & Reinforcing Effects Receptors->Downstream

Caption: this compound's mechanism of action at monoamine transporters.

Experimental Workflow: Locomotor Activity

Locomotor_Activity_Workflow A Acclimation (1 hour in testing room) B Drug Administration (this compound or Vehicle, i.p./s.c.) A->B C Placement in Open-Field Arena B->C D Data Collection (2-8 hours continuous monitoring) C->D E Data Analysis (ANOVA: Dose vs. Time) D->E

Caption: Workflow for the locomotor activity assay.

Experimental Workflow: Conditioned Place Preference

CPP_Workflow cluster_0 Phase 1: Pre-Conditioning cluster_1 Phase 2: Conditioning (6-8 days) cluster_2 Phase 3: Post-Conditioning A Habituation & Baseline (Free access to all chambers) B This compound Injection & Confinement to Paired Chamber A->B C Vehicle Injection & Confinement to Unpaired Chamber D Test Day (Drug-Free) (Free access to all chambers) C->D E Data Analysis (Compare time in paired chamber pre- vs. post-conditioning) D->E

Caption: Workflow for the conditioned place preference assay.

Experimental Workflow: Intravenous Self-Administration

IVSA_Workflow A Jugular Vein Catheter Implantation & Recovery B Acquisition of Self-Administration (e.g., Methamphetamine on FR1 schedule) A->B C Substitution with this compound B->C D Dose-Response Testing (Varying unit doses of this compound) C->D F Data Analysis (Infusions earned, breakpoint) C->F E Progressive Ratio (PR) Schedule (Determine breakpoint) D->E E->F

Caption: Workflow for the intravenous self-administration assay.

References

Application Notes and Protocols: Radioligand Binding Assays for Ethylone at DAT, NET, and SERT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting radioligand binding assays to characterize the interaction of Ethylone with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

This compound, a synthetic cathinone, has been shown to interact with monoamine transporters, which are critical targets in drug development for neurological and psychiatric disorders. Understanding its binding affinity and selectivity is crucial for elucidating its pharmacological profile. Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor or transporter.

Data Presentation

The following table summarizes the quantitative data for this compound's binding affinity at human DAT, NET, and SERT, as well as its inhibitory potency in rat brain tissue.

TransporterAssay TypeSpeciesSystemRadioligandValue (nM)Reference
hDAT Binding Affinity (Ki)HumanHEK 293 cells[125I]RTI-551290[1]
hNET Binding Affinity (Ki)HumanHEK 293 cells[125I]RTI-554030[1]
hSERT Binding Affinity (Ki)HumanHEK 293 cells[125I]RTI-55290[1]
DAT Uptake Inhibition (IC50)RatBrain Synaptosomes[3H]Dopamine120[2][3][4]
NET Uptake Inhibition (IC50)RatBrain Synaptosomes[3H]Norepinephrine1200[2][3][4]
SERT Uptake Inhibition (IC50)RatBrain Synaptosomes[3H]Serotonin280[2][3][4]

Ki (inhibition constant) represents the affinity of this compound for the transporter. A lower Ki value indicates a higher affinity. IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the radiolabeled neurotransmitter uptake. A lower IC50 value indicates greater potency.

Experimental Protocols

Radioligand Binding Assay for this compound at hDAT, hNET, and hSERT in HEK 293 Cells

This protocol is adapted from studies characterizing the binding of substituted cathinones to human monoamine transporters.[1]

Materials:

  • HEK 293 cells stably expressing hDAT, hNET, or hSERT

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 0.32 M sucrose)

  • Assay buffer (e.g., Krebs-HEPES, pH 7.4)

  • Radioligand: [125I]RTI-55

  • This compound hydrochloride

  • Non-specific binding control (e.g., 10 µM mazindol for DAT/NET, 10 µM imipramine (B1671792) for SERT)

  • Filter mats

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK 293 cells expressing the target transporter.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at high speed (e.g., 30,000 x g) for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (5-15 µg of protein), [125I]RTI-55 (at a concentration near its Kd, e.g., 40-80 pM), and varying concentrations of this compound.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of a known transporter inhibitor.

    • Incubate the plate at room temperature (18-20°C) for 1-2 hours to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through filter mats using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry.

    • Add scintillation fluid to each filter and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[3H]Neurotransmitter Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol is based on methods used to assess the effects of synthetic cathinones on monoamine transporter function.[2][3][4]

Materials:

  • Sprague-Dawley rat brain tissue (striatum for DAT, hypothalamus/thalamus for NET, and brainstem for SERT)

  • Homogenization buffer (e.g., sucrose (B13894) buffer)

  • Krebs-Ringer-HEPES buffer (KRH)

  • Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, or [3H]serotonin

  • This compound hydrochloride

  • Uptake inhibitors for defining non-specific uptake (e.g., 10 µM GBR12909 for DAT, 10 µM nisoxetine (B1678948) for NET, 10 µM fluoxetine (B1211875) for SERT)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the appropriate brain regions on ice.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding the respective [3H]neurotransmitter.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold KRH buffer.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a selective inhibitor) from the total uptake.

    • Plot the percent inhibition of specific uptake as a function of this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubation (Binding to Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([125I]RTI-55) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate Bound/ Free Ligand Counting Scintillation Counting Filtration->Counting Measure Radioactivity Analysis Calculate Ki/IC50 Counting->Analysis Generate Data

Caption: Workflow for a typical radioligand binding assay.

Competitive_Binding_Principle cluster_0 Without Competitor cluster_1 With Competitor (this compound) Transporter_A Transporter Radioligand_A Radioligand Transporter_A->Radioligand_A Binding Transporter_B Transporter This compound This compound Transporter_B->this compound Competition Radioligand_B Radioligand

Caption: Principle of competitive radioligand binding.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Analysis of Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of synthetic cathinones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of closely related compounds, with a specific focus on Ethylone and Butylone.

Troubleshooting Guides

This section addresses specific issues you may encounter during your chromatographic experiments.

Issue: Poor Resolution and Co-elution of this compound and Butylone Peaks

Q1: My HPLC-UV analysis shows poor separation or complete co-elution of this compound and Butylone. What are the initial steps to troubleshoot this?

A1: Poor resolution between this compound and Butylone is a common challenge due to their structural similarity. Here are the primary factors to investigate and optimize:

  • Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase are critical. Small adjustments can significantly impact selectivity. If you are using methanol (B129727), consider switching to acetonitrile (B52724) or vice-versa, as this can alter the elution order and improve separation.[1] The pH of the mobile phase can also be a powerful tool for optimizing the separation of these basic compounds.[2][3]

  • Stationary Phase Chemistry: Not all C18 columns are the same. Differences in end-capping, carbon load, and surface area can affect selectivity. If resolution is poor on a standard C18 column, consider trying a different C18 column from another manufacturer or switching to a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities for aromatic compounds.

  • Temperature: Increasing the column temperature can improve efficiency and may also alter selectivity, potentially resolving co-eluting peaks.[4] Experiment with temperatures between 25°C and 40°C.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.[3]

Q2: I am using Gas Chromatography-Mass Spectrometry (GC-MS) and my this compound and Butylone peaks are not well separated. What should I do?

A2: For GC-MS, the following parameters are crucial for separating these isomers:

  • Temperature Program: A slow, optimized temperature ramp is essential. A shallow gradient around the elution temperature of the analytes can significantly improve separation.

  • Column Choice: A standard non-polar column (e.g., DB-5ms or HP-5ms) can often provide baseline separation with an optimized temperature program. However, for challenging separations, consider a mid-polarity column (e.g., DB-35ms) which may offer better selectivity.[5]

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (usually helium) can enhance column efficiency and resolution.

  • Derivatization: While not always necessary, derivatization of the amine group with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve peak shape and potentially enhance separation.[6]

Frequently Asked Questions (FAQs)

Q3: What is a good starting point for an HPLC method to separate this compound and Butylone?

A3: A good starting point for method development would be a reversed-phase HPLC method using a C18 column. A gradient elution is often more effective than an isocratic one for resolving closely eluting peaks.[3] See the detailed experimental protocol below for a recommended starting method.

Q4: Are there alternative chromatographic techniques that can provide better separation for this compound and Butylone?

A4: Yes, several other techniques can be employed:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): By using columns with smaller particle sizes (<2 µm), UHPLC can provide significantly higher efficiency and resolution in a shorter amount of time compared to traditional HPLC.[7]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the main mobile phase component. It can offer different selectivity compared to HPLC and is often faster.[8]

  • Chiral Chromatography: Since this compound and Butylone are chiral molecules, chiral separation techniques can be used to separate their enantiomers. This is particularly important for pharmacological and toxicological studies, as enantiomers can have different biological activities.[8][9][10] Capillary electrophoresis (CE) with chiral selectors is another effective method.[9][11]

Q5: How can I confirm the identity of my peaks if I suspect co-elution?

A5: Mass spectrometry is the most definitive tool for peak identification.

  • HPLC-MS/MS: By using tandem mass spectrometry, you can obtain fragment ions that are specific to each compound, allowing for their identification even if they are not chromatographically separated.[12]

  • GC-MS: The electron ionization (EI) mass spectra of this compound and Butylone will show characteristic fragmentation patterns that can be used for identification.[13][14]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) with your HPLC, you can perform a peak purity analysis. This will assess the spectral homogeneity across the peak. A non-homogenous peak suggests the presence of co-eluting impurities.[1][15]

Data Presentation

The following table summarizes typical chromatographic parameters and expected results for the separation of this compound and Butylone based on published methods.

ParameterHPLC-UVGC-MS
Column C18, 4.6 x 150 mm, 5 µmHP-5MS, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: AcetonitrileHelium
Gradient/Temperature Program 10-90% B over 15 min100°C (1 min), ramp to 300°C at 15°C/min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 230 nmMass Spectrometry (Scan mode)
Expected Retention Time (min) This compound: ~8.5Butylone: ~9.2This compound: ~10.2Butylone: ~10.8
Resolution (Rs) > 1.5> 1.5

Note: These are example values and will vary depending on the specific instrument, column, and exact method parameters.

Experimental Protocols

Recommended HPLC-UV Method for the Separation of this compound and Butylone

This protocol provides a starting point for achieving baseline separation of this compound and Butylone. Optimization may be required based on your specific instrumentation and column.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (LC-MS grade)

    • This compound and Butylone reference standards

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 230 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Dissolve reference standards in methanol or the initial mobile phase composition to a concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution.

  • Analysis:

    • Inject the samples and standards and acquire the chromatograms.

    • Evaluate the resolution between the this compound and Butylone peaks. A resolution value (Rs) greater than 1.5 is generally considered baseline separation.

Visualizations

Troubleshooting_Workflow start Poor Separation of This compound & Butylone check_method Review Current Method (HPLC or GC) start->check_method hplc_path HPLC Path check_method->hplc_path Using HPLC gc_path GC Path check_method->gc_path Using GC mp_opt Optimize Mobile Phase (Solvent, pH, Gradient) hplc_path->mp_opt temp_prog_opt Optimize Temperature Program (Slower Ramp) gc_path->temp_prog_opt sp_opt Change Stationary Phase (Different C18, Phenyl) mp_opt->sp_opt If no improvement hplc_resolved Resolution Achieved mp_opt->hplc_resolved Success temp_opt_hplc Adjust Temperature sp_opt->temp_opt_hplc If still poor sp_opt->hplc_resolved Success flow_opt_hplc Adjust Flow Rate temp_opt_hplc->flow_opt_hplc Fine-tuning temp_opt_hplc->hplc_resolved Success flow_opt_hplc->hplc_resolved Success col_opt Change Column (e.g., Mid-polarity) temp_prog_opt->col_opt If no improvement gc_resolved Resolution Achieved temp_prog_opt->gc_resolved Success flow_opt_gc Optimize Carrier Gas Flow col_opt->flow_opt_gc If still poor col_opt->gc_resolved Success deriv_opt Consider Derivatization flow_opt_gc->deriv_opt For peak shape/separation flow_opt_gc->gc_resolved Success deriv_opt->gc_resolved Success

Caption: Troubleshooting workflow for poor chromatographic separation of this compound and Butylone.

References

Improving the stability of Ethylone in solution for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Ethylone in solution for long-term storage. The following information is compiled from various scientific studies and should be used for research and forensic applications only.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other synthetic cathinones, is primarily influenced by temperature, pH, and the chemical structure of the molecule.[1][2][3] Generally, this compound is most stable at frozen temperatures in acidic conditions.[1][3] Alkaline conditions and elevated temperatures can lead to rapid degradation.[1][2]

Q2: What are the recommended storage temperatures for this compound solutions?

A2: For long-term storage, it is highly recommended to store this compound solutions at -20°C or lower.[2][4] Studies have shown that while some degradation can occur even at -20°C over extended periods, it is significantly more stable than at refrigerated (4°C) or room temperatures.[4] For the solid hydrochloride salt form, a storage temperature of -20°C is recommended, with a reported stability of at least 5 years.[5]

Q3: How does pH impact the stability of this compound in aqueous solutions?

A3: pH is a critical factor in the stability of this compound in aqueous solutions. Acidic conditions (e.g., pH 4) significantly enhance stability, while alkaline conditions (e.g., pH 8) promote degradation.[1][3] In alkaline urine at 32°C, significant loss of cathinones can be observed within hours.[3] Therefore, for aqueous solutions, buffering to an acidic pH is advisable for improved stability.

Q4: What are the primary degradation pathways for this compound?

A4: The primary metabolic and degradation pathways for this compound include N-deethylation and the reduction of the keto group to an alcohol.[6][7] In some cases, demethylenation of the methylenedioxy ring can also occur.[8] Under certain analytical conditions, such as with gas chromatography, thermal degradation can also occur.[2]

Q5: Are there specific solvents that are recommended for storing this compound?

A5: While many studies focus on biological matrices, some research indicates that acetonitrile (B52724) may be a more suitable solvent for storing cathinones compared to methanol (B129727), as some degradation has been observed in methanol even under refrigerated conditions.[9][10] For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) and methanol are commonly used.[5] When using any solvent, it is crucial to use high-purity, anhydrous grades to minimize water content that could contribute to hydrolysis.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results over time Degradation of this compound in solution due to improper storage.Ensure storage at -20°C or below.[2][4] For aqueous solutions, adjust the pH to be acidic.[1][3] Prepare fresh working solutions from a frozen stock solution for each experiment.
Loss of compound in samples during shipping or handling Exposure to elevated ambient temperatures.Ship samples on cold packs or dry ice to maintain a low temperature. Minimize the time samples spend at room temperature during processing.[1][10]
Precipitation of this compound in solution Poor solubility in the chosen solvent or buffer at low temperatures.Check the solubility of this compound in the chosen solvent.[5] Consider preparing a more concentrated stock in a solvent like DMSO and then diluting it into your aqueous buffer for working solutions.
Unexpected peaks in chromatograms Presence of degradation products.Review the known degradation pathways of this compound.[6][7][8] Use analytical techniques like LC-MS/MS to identify potential degradation products. Ensure proper storage conditions to minimize further degradation.

Quantitative Data Summary

Table 1: Influence of Temperature and pH on this compound Stability in Urine (6-month study)

TemperaturepH 4pH 8
-20°C StableStable
4°C StableSignificant loss observed
20°C Moderate degradationRapid degradation
32°C Significant degradationVery rapid degradation

Source: Adapted from Glicksberg and Kerrigan, 2017.[3]

Table 2: Half-lives of Selected Cathinones in Blood at Various Temperatures

CompoundRefrigerated (4°C)Ambient (20°C)Elevated (32°C)
This compound > 5 months2.5 months20 days
Mthis compound > 5 months2.5 months20 days
Mephedrone 2.5 months11 days3 days

Source: Adapted from Glicksberg and Kerrigan, 2017.[2]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Objective: To prepare a stable, high-concentration stock solution of this compound.

  • Materials:

    • This compound hydrochloride (solid reference standard)

    • High-purity, anhydrous dimethyl sulfoxide (DMSO) or methanol

    • Analytical balance

    • Volumetric flask

    • Cryogenic vials

  • Procedure:

    • Accurately weigh the desired amount of this compound hydrochloride.

    • Dissolve the solid in a minimal amount of the chosen solvent (e.g., DMSO) in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Aliquot the stock solution into single-use cryogenic vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in the dark.

  • Notes: Using anhydrous solvents is crucial to prevent hydrolysis.[11] Wrapping vials in aluminum foil can provide additional protection from light.[11]

Protocol 2: Stability Testing of this compound in an Aqueous Buffer

  • Objective: To evaluate the stability of this compound in a specific aqueous buffer under different temperature conditions.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH adjusted as needed)

    • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

    • HPLC or LC-MS/MS system

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at a known concentration.

    • Aliquot the working solution into multiple vials for each temperature condition and time point.

    • Store the vials at the different temperatures.

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each temperature condition.

    • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Data Analysis: Plot the percentage of this compound remaining versus time for each temperature to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solution in Buffer prep_stock->prep_working storage_neg20 Store at -20°C prep_working->storage_neg20 storage_4 Store at 4°C prep_working->storage_4 storage_25 Store at 25°C prep_working->storage_25 sampling Sample at Time Points storage_neg20->sampling storage_4->sampling storage_25->sampling analysis Analyze by LC-MS/MS sampling->analysis data_analysis Calculate % Remaining analysis->data_analysis

Experimental workflow for this compound stability testing.

degradation_pathways This compound This compound deethylated_metabolite N-deethylated Metabolite This compound->deethylated_metabolite N-deethylation alcohol_metabolite Alcohol Metabolite This compound->alcohol_metabolite Keto Reduction demethylenated_metabolite Demethylenated Metabolite This compound->demethylenated_metabolite Demethylenation

Primary degradation pathways of this compound.

logical_relationship stability This compound Stability temp Temperature temp->stability Decreasing Temp Increases Stability ph pH ph->stability Acidic pH Increases Stability solvent Solvent solvent->stability Anhydrous/Aprotic Improves Stability light Light Exposure light->stability Protection from Light Increases Stability

Factors influencing this compound stability in solution.

References

Technical Support Center: Enhancing Ethylone Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Ethylone detection in complex matrices such as blood, urine, and oral fluid.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the detection and quantification of this compound and other synthetic cathinones in biological matrices.[1][2][3] This technique offers excellent specificity by monitoring precursor and product ion transitions, minimizing the likelihood of interference from matrix components.

Q2: Why am I experiencing low signal intensity for this compound in my LC-MS/MS analysis?

A2: Low signal intensity, or ion suppression, is a common issue in LC-MS/MS analysis of complex samples and can be caused by matrix effects.[4][5][6] Co-eluting endogenous substances from the biological matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to a decreased signal. To mitigate this, optimizing the sample preparation procedure to remove interfering components is crucial.[7][8][9]

Q3: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable alternative to LC-MS/MS for this compound detection?

A3: GC-MS is a viable technique for this compound detection; however, it often requires a derivatization step to improve the volatility and thermal stability of the analyte.[10][11] While sensitive, GC-MS can be more susceptible to matrix interferences if sample cleanup is not thorough. For high-throughput and highly sensitive analysis, LC-MS/MS is generally preferred.

Q4: How can I improve the detection window for this compound exposure?

A4: To extend the detection window, it is beneficial to target this compound's metabolites in addition to the parent drug.[3][12][13] this compound is metabolized in the body, and its metabolites can be present in biological fluids for a longer period than the parent compound. Common metabolic pathways include N-deethylation and reduction of the keto group.[12][14]

Q5: What is the importance of using an internal standard in this compound quantification?

A5: An internal standard (IS) is essential for accurate quantification to compensate for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as this compound-D5, is ideal as it has nearly identical chemical and physical properties to the analyte and co-elutes chromatographically, providing the most accurate correction for matrix effects and other sources of variability.[10][15]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing in GC-MS Analysis

Question: My this compound peak is showing significant tailing and poor shape in my GC-MS chromatogram. What could be the cause and how can I fix it?

Answer:

Possible Cause Troubleshooting Step
Active sites in the GC inlet or column: The glass liner in the GC inlet can become dirty or have active sites that interact with the analyte. Replace the liner and the O-ring.[16]
Use a deactivated liner specifically designed for active compounds.
Condition the GC column according to the manufacturer's instructions to passivate active sites.
Incomplete derivatization: If using derivatization, the reaction may be incomplete. Optimize the derivatization conditions, including temperature and time.[11]
Ensure the derivatizing agent is fresh and not degraded.
Sample matrix interference: Complex matrices can introduce non-volatile residues that affect chromatography. Enhance the sample cleanup procedure, for example, by using a more rigorous Solid Phase Extraction (SPE) protocol.[8]
Leaky septum: A worn or leaking septum can introduce air and moisture into the system, affecting peak shape. Replace the septum.[16]
Issue 2: High Variability and Poor Reproducibility in LC-MS/MS Results

Question: I am observing high variability in my quantitative results for this compound across different samples. What are the likely causes and solutions?

Answer:

Possible Cause Troubleshooting Step
Inconsistent matrix effects: Matrix effects can vary between samples, leading to inconsistent ion suppression or enhancement.[4][6]
Implement a more effective sample preparation method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interfering compounds.[8][17]
Use a stable isotope-labeled internal standard (e.g., this compound-D5) to compensate for sample-to-sample variations in matrix effects.[15]
Sample stability issues: This compound may be degrading in the biological matrix before or during analysis. Investigate the stability of this compound in the specific matrix under your storage and handling conditions.[18][19][20] Store samples at -20°C or lower for long-term stability.[19]
Inadequate chromatographic separation: Co-elution of this compound with other compounds can lead to inconsistent ionization. Optimize the LC gradient and column chemistry to achieve better separation from matrix components.[9]
Instrument contamination: Carryover from a previous high-concentration sample can affect subsequent analyses. Implement a robust wash protocol for the autosampler and injection port.[21]

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound in various biological matrices as reported in the literature. These values can serve as a benchmark for researchers developing their own analytical methods.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of this compound by LC-MS/MS

MatrixLODLOQReference
Serum0.01 - 2.0 ng/mL0.1 - 2.0 ng/mL[1]
BloodNot specified25 ng/mL[22]
Various1 ng/mL - 10 ng/mLNot specified[2]

Table 2: Postmortem Concentrations of this compound

MatrixConcentration RangeReference
Blood38 - 2,572 ng/mL[22][23]
Central Blood0.04 mg/L[15]
Urine3.0 mg/L[15]

Detailed Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound from Blood

This protocol is a generalized procedure based on common SPE methods for synthetic cathinones.

  • Sample Pre-treatment: To 1 mL of whole blood, add 20 µL of an internal standard solution (e.g., this compound-D5 at 1 µg/mL). Vortex for 10 seconds. Add 2 mL of a 5% zinc sulfate/methanol (B129727) solution to precipitate proteins. Vortex and centrifuge at 3000 rpm for 10 minutes.[15]

  • Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water through it.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution.

  • Elution: Elute the analyte with 3 mL of a freshly prepared solution of 2% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol outlines a general derivatization procedure using Pentafluoropropionic Anhydride (PFPA).

  • Sample Preparation: Use an extracted and dried sample residue obtained from a procedure like SPE (Protocol 1).

  • Derivatization Reaction: Add 50 µL of ethyl acetate (B1210297) and 50 µL of Pentafluoropropionic Anhydride (PFPA) to the dried extract.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.[11]

  • Evaporation: After incubation, cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 50 µL of ethyl acetate for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Complex Matrix (e.g., Blood, Urine) pretreatment Pre-treatment (Protein Precipitation) start->pretreatment extraction Extraction (SPE or LLE) pretreatment->extraction cleanup Wash Steps extraction->cleanup elution Elution cleanup->elution drydown Evaporation elution->drydown reconstitution Reconstitution drydown->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms derivatization Derivatization reconstitution->derivatization data_analysis Data Analysis & Quantification lcms->data_analysis gcms GC-MS Analysis gcms->data_analysis derivatization->gcms results Final Results data_analysis->results

Caption: General experimental workflow for this compound detection.

troubleshooting_logic cluster_lcms LC-MS/MS Issues cluster_gcms GC-MS Issues cluster_solutions Potential Solutions start Poor Analytical Result (Low Sensitivity, High Variability) matrix_effects Matrix Effects? start->matrix_effects separation Poor Separation? start->separation stability Analyte Stability? start->stability peak_shape Poor Peak Shape? start->peak_shape derivatization Incomplete Derivatization? start->derivatization optimize_sp Optimize Sample Prep matrix_effects->optimize_sp use_is Use Isotope-Labeled IS matrix_effects->use_is optimize_chrom Optimize Chromatography separation->optimize_chrom check_stability Verify Sample Stability stability->check_stability check_gc_system Check GC Inlet/Column peak_shape->check_gc_system optimize_deriv Optimize Derivatization derivatization->optimize_deriv

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Troubleshooting Unexpected Side Effects in Animal Studies with Ethylone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during in vivo animal studies with Ethylone.

Disclaimer

This compound is a synthetic cathinone (B1664624) and its use in research is subject to strict regulatory control. All procedures involving controlled substances must be approved by the relevant institutional and governmental bodies, such as the Institutional Animal Care and Use Committee (IACUC) and the Drug Enforcement Administration (DEA) in the United States. The information provided here is for research purposes only and does not endorse the illicit use of this substance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (3,4-methylenedioxy-N-ethylcathinone or MDEC) is a synthetic cathinone, structurally and pharmacologically similar to substances like MDMA and other amphetamines.[1] Its primary mechanism of action involves the interaction with monoamine transporters in the brain.[2][3] It functions as an inhibitor of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) reuptake and as a serotonin (B10506) (SERT) releasing agent.[1][2][4] This leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in its stimulant and psychoactive effects.

Q2: What are the expected behavioral effects of this compound in animal models?

A2: The most prominent and expected behavioral effect of this compound in rodents is a dose-dependent increase in locomotor activity.[2][5] Studies in mice have shown that this compound produces a characteristic inverted U-shaped dose-effect curve for locomotor activity.[2] At higher doses, stereotyped behaviors (repetitive, purposeless movements) may emerge, which can interfere with locomotion.[6]

Q3: What are the known adverse effects of this compound from preclinical and clinical reports?

A3: Adverse effects associated with this compound and other synthetic cathinones are primarily sympathomimetic and psychiatric in nature. These can include:

  • Cardiovascular: Tachycardia (increased heart rate) and hypertension (high blood pressure).[1][7]

  • Neurological: Agitation, seizures, and hyperthermia (dangerously high body temperature).[7][8]

  • Psychiatric: Psychosis, paranoia, and hallucinations have been reported in human users.[7]

  • Other: Rhabdomyolysis (breakdown of muscle tissue) has been noted in severe intoxication cases.[9]

Troubleshooting Guide: Unexpected Side Effects

This guide addresses specific unexpected side effects that may arise during your experiments with this compound.

Issue 1: Severe Hyperthermia

Question: My animals are exhibiting a rapid and severe increase in body temperature after this compound administration. What should I do?

Answer:

Severe hyperthermia is a life-threatening emergency. The increase in body temperature is primarily due to increased muscular activity and not a change in the hypothalamic set point, therefore antipyretic agents are not recommended.[10] Immediate intervention is crucial.

Immediate Actions:

  • Discontinue Dosing: Immediately cease administration of this compound.

  • Rapid Cooling: The primary goal is to reduce the core body temperature.

    • Spray the animal with cool (not cold) water.

    • Place cool packs in the axillary and inguinal regions.

    • Use a fan to increase convective cooling.

    • Avoid immersion in ice water , as this can cause peripheral vasoconstriction and worsen core hyperthermia.

  • Sedation: To reduce muscle overactivity, sedation with a benzodiazepine (B76468) (e.g., diazepam) may be necessary, as prescribed in your approved protocol.

  • Fluid Support: Administer subcutaneous or intravenous fluids to combat dehydration, as per your approved protocol.

Experimental Protocol Considerations:

  • Dose Reduction: The current dose may be too high. Consider performing a dose-response study to identify a safer, effective dose.

  • Ambient Temperature: House animals in a temperature-controlled environment and avoid high ambient temperatures during the study.

  • Group Housing: Overcrowding can contribute to hyperthermia. Ensure adequate cage space.

Issue 2: Cardiovascular Instability (Tachycardia and Hypertension)

Question: I am observing significant and sustained increases in heart rate and blood pressure in my animals. How can I manage this?

Answer:

This compound's stimulant properties directly impact the cardiovascular system. While some increase is expected, excessive and prolonged elevation can be detrimental to the animal's welfare and the study's integrity.

Monitoring and Management:

  • Continuous Monitoring: If your protocol allows, use telemetry or other non-invasive methods to continuously monitor heart rate and blood pressure.

  • Dose Adjustment: A lower dose of this compound may be required to minimize cardiovascular side effects.

  • Beta-Blockers: In cases of severe tachycardia, administration of a beta-blocker (e.g., propranolol) might be considered, but this should be a pre-approved intervention in your experimental protocol as it can confound results.

  • Stress Reduction: Ensure a calm and quiet environment for the animals to minimize stress-induced cardiovascular responses.

Issue 3: Seizures

Question: An animal has developed seizures after this compound administration. What is the appropriate response?

Answer:

Seizures are a serious neurological side effect associated with synthetic cathinone toxicity.[8]

Immediate Actions:

  • Ensure a Safe Environment: Remove any objects from the cage that could cause injury during a seizure.

  • Administer Anticonvulsants: If included in your approved protocol, administer an anticonvulsant medication such as a benzodiazepine (e.g., diazepam or lorazepam).

  • Monitor Vital Signs: Closely monitor respiration and temperature, as seizures can lead to hyperthermia and respiratory distress.

  • Supportive Care: Provide post-seizure care, including ensuring the animal can breathe freely and is in a comfortable position.

Experimental Protocol Considerations:

  • Dose-Finding Studies: The seizure threshold may have been exceeded. A thorough dose-finding study is essential to establish a non-convulsive dose range.

  • Exclusion Criteria: Animals with a history of seizures or increased susceptibility should be excluded from studies with stimulant compounds.

Issue 4: Unexpected Behavioral Phenotypes (e.g., Excessive Stereotypy, Aggression)

Question: My animals are displaying intense, repetitive behaviors (stereotypy) that are interfering with other measurements, or are showing signs of aggression. How can I address this?

Answer:

High doses of stimulants like this compound can induce stereotypy, which can be a confounding factor in behavioral assays. Aggression can also be a side effect.

Management and Mitigation:

  • Dose Optimization: Stereotypy is often dose-dependent. Reducing the dose may decrease the intensity of these behaviors.[6]

  • Habituation: Acclimatize animals to the testing environment to reduce novelty-induced stress, which can exacerbate stimulant effects.[8]

  • Behavioral Scoring: Use a validated scoring system to quantify stereotypy to ensure consistent and objective measurement.

  • Housing: If aggression is observed, single housing may be necessary to prevent injury. However, be aware that social isolation can be a stressor and may affect other experimental outcomes.

Quantitative Data on this compound Side Effects

The following tables summarize quantitative data from animal studies on the behavioral effects of this compound. Data on cardiovascular and neurotoxic side effects of this compound are limited; therefore, data for related synthetic cathinones are provided for comparison and to indicate potential risks.

Table 1: Behavioral Effects of this compound in Mice (Locomotor Activity)

Dose (mg/kg, i.p.)Peak Locomotor Activity (Horizontal Activity Counts/10 min ± SE)Onset of ActionDuration of Action
10Significant increase over vehicleWithin 10 minutes120-160 minutes
25Peak of the inverted U-shaped dose-effect curveWithin 10 minutes120-160 minutes
50Lower than 25 mg/kg, but still elevatedDelayed until 40 minutesUp to 4 hours

Data adapted from Gatch et al., 2017.[2]

Table 2: Comparative In Vitro Neurotoxicity of Synthetic Cathinones on SH-SY5Y Cells (Hypothetical Data Based on Published Studies)

Synthetic CathinoneMTT Assay (EC50 in µM)LDH Assay (EC50 in µM)
Mephedrone850950
Mthis compound12001350
MDPVLower than Mephedrone and Mthis compoundLower than Mephedrone and Mthis compound
This compound Data not available, but expected to be in a similar range to Mthis compoundData not available, but expected to be in a similar range to Mthis compound

This table presents hypothetical data to illustrate the range of neurotoxicity observed with related compounds. Actual EC50 values for this compound would need to be determined experimentally.

Table 3: Potential Cardiovascular Effects of Synthetic Cathinones in Rodents

CompoundSpeciesDoseEffect on Heart RateEffect on Mean Arterial Pressure
MephedroneRatDose-relatedIncreasedIncreased
MDPVRatDose-dependentIncreasedIncreased
This compound Data not availableExpected to be similar to Mephedrone and Mthis compoundExpected to increaseExpected to increase

This table indicates the general trend of cardiovascular effects seen with synthetic cathinones. Specific quantitative data for this compound is needed.[1]

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity

Objective: To quantify the stimulant effects of this compound on spontaneous locomotor activity in mice.

Methodology:

  • Animals: Male Swiss-Webster mice.

  • Apparatus: Open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical movements.

  • Procedure:

    • Acclimatize mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection.

    • Immediately place the mouse in the center of the open-field arena.

    • Record locomotor activity in 5- or 10-minute bins for a total of 2-4 hours.

  • Data Analysis: Analyze data using a two-way repeated measures ANOVA with dose and time as factors.

Protocol 2: Assessment of Stereotyped Behavior

Objective: To quantify the incidence and severity of this compound-induced stereotyped behaviors in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Following administration of this compound or vehicle, place animals in individual observation cages.

    • At set time intervals (e.g., every 10 minutes for 2 hours), a trained observer, blind to the treatment conditions, scores the animal's behavior based on a pre-defined rating scale.

    • A common rating scale for stimulant-induced stereotypy includes categories such as:

      • 0 = Asleep or inactive

      • 1 = Active

      • 2 = Hyperactive

      • 3 = Stereotyped sniffing, head movements

      • 4 = Continuous stereotyped movements of the head, sniffing

      • 5 = Repetitive licking or biting of the cage

      • 6 = Repetitive licking or biting of the limbs

  • Data Analysis: Analyze the stereotypy scores using non-parametric statistical tests (e.g., Kruskal-Wallis test) to compare between dose groups.

Protocol 3: In Vitro Neurotoxicity Assay (MTT Assay)

Objective: To assess the potential of this compound to reduce cell viability in a neuronal cell line.

Methodology:

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and a vehicle control) for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the EC50 value (the concentration that reduces cell viability by 50%).[2]

Visualizations

Ethylone_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) This compound->NET Inhibits Reuptake SERT Serotonin Transporter (SERT) This compound->SERT Promotes Release Increased_DA Increased Dopamine Increased_NE Increased Norepinephrine Increased_5HT Increased Serotonin Dopamine Dopamine Norepinephrine Norepinephrine Serotonin Serotonin Postsynaptic_Receptors Postsynaptic Receptors Increased_DA->Postsynaptic_Receptors Increased_NE->Postsynaptic_Receptors Increased_5HT->Postsynaptic_Receptors Experimental_Workflow start Study Design and Protocol Approval (IACUC) dosing This compound Administration (Dose-Response) start->dosing behavioral Behavioral Assessments (Locomotor, Stereotypy) dosing->behavioral physiological Physiological Monitoring (Temperature, Cardiovascular) dosing->physiological data Data Analysis and Interpretation behavioral->data physiological->data neurochem Neurochemical Analysis (Post-mortem) histopath Histopathology (Post-mortem) data->neurochem If applicable data->histopath If applicable

References

Technical Support Center: Optimizing Ethylone Dosage for Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ethylone in rodent behavioral studies. The information is compiled from various scientific studies to assist in dosage optimization and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in behavioral studies with rats and mice?

A1: Based on published literature, a general starting dose range for this compound in behavioral studies is between 2.5 mg/kg and 50 mg/kg.[1] The optimal dose will depend on the specific behavioral assay, the rodent species and strain, and the administration route. For locomotor activity studies in mice, doses have ranged from 2.5 to 50 mg/kg.[1] In drug discrimination studies in rats, effective doses have been reported around 10 mg/kg.[1]

Q2: What is the primary route of administration for this compound in rodent studies?

A2: The most common route of administration for this compound in the reviewed rodent behavioral studies is intraperitoneal (i.p.) injection.[1][2][3] All compounds are typically dissolved in 0.9% saline.[1][3] The injection volume is often 1 ml/kg for rats and 10 ml/kg for mice.[1][3]

Q3: What are the expected behavioral effects of this compound in rodents?

A3: this compound typically produces psychostimulant-like effects in rodents. These include:

  • Increased locomotor activity: this compound has been shown to cause a dose-dependent increase in locomotor activity, often exhibiting an inverted U-shaped dose-effect curve.[1][4] This means that after a certain peak dose, higher doses may lead to a decrease in activity.

  • Drug discrimination: Rats trained to discriminate methamphetamine or cocaine from vehicle will substitute this compound, indicating similar subjective effects.[1][4]

  • Rewarding effects: this compound has been shown to have addictive potential and can function as a reinforcer in self-administration paradigms.[2][5]

  • Anxiolytic-like and depressive-like effects: Repeated administration of this compound has been associated with anxiolytic-like and depressive-like behaviors in rats.[2]

Q4: How does the behavioral profile of this compound compare to other psychostimulants?

A4: this compound's behavioral effects are comparable to classical psychostimulants like methamphetamine and cocaine.[1][2] It fully substitutes for the discriminative stimulus effects of both methamphetamine and cocaine in rats.[1][4] However, it is generally less potent than methamphetamine in inducing locomotor activity and has a shorter duration of action.[2]

Troubleshooting Guide

Issue 1: I am not observing a significant increase in locomotor activity after this compound administration.

  • Possible Cause 1: Suboptimal Dosage.

    • Solution: this compound often displays an inverted U-shaped dose-response curve for locomotor activity.[1][4] If the dose is too low, it may not be sufficient to elicit a response. If the dose is too high, it could lead to stereotyped behaviors that compete with and reduce locomotion. It is crucial to test a range of doses (e.g., 2.5, 5, 10, 25, 50 mg/kg) to determine the peak effective dose for your specific experimental conditions.[1]

  • Possible Cause 2: Timing of Observation.

    • Solution: The onset and duration of this compound's effects are dose-dependent. At lower to moderate doses (10-25 mg/kg), stimulant effects can be observed within 10 minutes and last for 120-160 minutes.[1] However, at higher doses (e.g., 50 mg/kg), the onset of stimulant effects may be delayed.[1] Ensure your observation window is appropriate for the dose being tested. Continuous monitoring over several hours is recommended to capture the full time-course of the drug's effect.

Issue 2: My results are highly variable between individual animals.

  • Possible Cause 1: Animal Strain and Individual Differences.

    • Solution: Different strains of mice and rats can exhibit varying sensitivities to psychostimulants. Ensure you are using a consistent and well-characterized strain for your studies (e.g., Swiss-Webster mice or Sprague-Dawley rats are commonly used).[1][6] Individual differences in metabolism and receptor sensitivity can also contribute to variability. Increasing the number of subjects per group can help to mitigate the impact of individual outliers.

  • Possible Cause 2: Habituation to the Test Environment.

    • Solution: Lack of proper habituation to the testing apparatus can lead to novelty-induced hyperactivity, which can mask or interfere with the drug's effects. It is good practice to habituate the animals to the testing chambers before the experiment begins.

Issue 3: I am seeing unexpected or adverse effects at higher doses.

  • Possible Cause: Toxicity or Competing Behaviors.

    • Solution: High doses of psychostimulants can induce adverse effects or stereotyped behaviors (e.g., repetitive, non-locomotor movements) that can interfere with the measurement of other behaviors like locomotion. If you observe such effects, it is a strong indication that your dose is on the descending limb of the dose-response curve or is approaching toxic levels. It is recommended to use the lowest effective dose that produces the desired behavioral outcome.

Data Presentation

Table 1: this compound Dosage and Effects on Locomotor Activity in Swiss-Webster Mice

Dose (mg/kg, i.p.)Onset of Stimulant EffectDuration of Stimulant EffectPeak EffectNotesReference
10Within 10 minutes120 - 160 minutesSignificant increase[1]
25Within 10 minutes120 - 160 minutesSignificant increase[1]
50Delayed (around 40 min)Up to 4 hoursSignificant increaseDelayed onset compared to lower doses.[1]

Table 2: this compound Dosage in Drug Discrimination Studies in Sprague-Dawley Rats

Training DrugThis compound Dose (mg/kg, i.p.)OutcomeReference
Methamphetamine10Full substitution[1]
Cocaine10Full substitution[1]

Experimental Protocols

Locomotor Activity Assay

  • Animals: Swiss-Webster mice are a commonly used strain.[1]

  • Apparatus: An open-field arena equipped with photobeam detectors to automatically record horizontal activity.

  • Procedure:

    • Habituate the mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound (dissolved in 0.9% saline) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[1] A vehicle control group receiving only saline should be included.

    • Immediately place the mouse in the open-field arena.

    • Record locomotor activity continuously for a period of at least 4 hours, often up to 8 hours, to capture the full time-course of the drug effect.[1] Data is typically binned into time intervals (e.g., 10 minutes) for analysis.

Drug Discrimination Paradigm

  • Animals: Sprague-Dawley rats are frequently used for this paradigm.[1]

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training:

    • Rats are trained to press one lever after an injection of a known psychostimulant (e.g., methamphetamine or cocaine) and the other lever after a vehicle injection to receive a food reward.

    • Training continues until the rats reliably press the correct lever.

  • Testing:

    • Once trained, rats are administered various doses of this compound (i.p.) to determine if they will press the drug-associated lever (substitution).

    • The percentage of responses on the drug-paired lever is measured. Full substitution is generally considered to be ≥80% of responses on the drug-associated lever.[1]

Visualizations

Experimental_Workflow_Locomotor_Activity cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 hour) Administration Drug Administration (i.p. injection) Animal_Acclimation->Administration Drug_Preparation This compound Solution (in 0.9% Saline) Drug_Preparation->Administration Placement Place in Open Field Administration->Placement Data_Collection Record Locomotor Activity (e.g., 4-8 hours) Placement->Data_Collection Data_Binning Bin Data (e.g., 10-min intervals) Data_Collection->Data_Binning Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Binning->Statistical_Analysis

Caption: Workflow for a typical locomotor activity study.

Decision_Tree_Dosage_Optimization Start Start Dosage Optimization Dose_Range Select Initial Dose Range (e.g., 2.5 - 50 mg/kg) Start->Dose_Range Run_Pilot Conduct Pilot Study (small n per group) Dose_Range->Run_Pilot Observe_Effect Observe Behavioral Effect? Run_Pilot->Observe_Effect No_Effect No Significant Effect Observe_Effect->No_Effect No Yes_Effect Significant Effect Observe_Effect->Yes_Effect Yes Increase_Dose Increase Dose No_Effect->Increase_Dose Increase_Dose->Run_Pilot Adverse_Effects Adverse Effects or Inverted-U Curve? Yes_Adverse Yes Adverse_Effects->Yes_Adverse Yes No_Adverse No Adverse_Effects->No_Adverse No Yes_Effect->Adverse_Effects Decrease_Dose Decrease Dose Yes_Adverse->Decrease_Dose Refine_Dose Refine Dose Range (test intermediate doses) No_Adverse->Refine_Dose Optimal_Dose Optimal Dose Identified Refine_Dose->Optimal_Dose Decrease_Dose->Refine_Dose

References

Technical Support Center: Minimizing Matrix Effects in the LC-MS/MS Analysis of Ethylone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Ethylone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] In biological samples like plasma, urine, or oral fluid, endogenous components such as phospholipids (B1166683), salts, and metabolites can interfere with the analysis.[1][3] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][4]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion method and the post-extraction spike method.[1]

  • Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (a dip for suppression or a rise for enhancement) in the constant baseline signal indicates the retention time at which matrix effects occur.[1][4]

  • Post-Extraction Spike: The peak area of an this compound standard spiked into a pre-extracted blank matrix is compared to the peak area of the same standard in a neat solvent. The matrix effect can be quantified using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100.[1] A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[1][2]

Q3: What is the most effective strategy to minimize matrix effects for this compound analysis?

A3: The most effective approach is a combination of efficient sample preparation, optimized chromatographic separation, and the use of a suitable internal standard, preferably a stable isotope-labeled (SIL) one.[1][5] A robust sample preparation method removes a significant portion of interfering matrix components.[3][6] Good chromatographic separation resolves this compound from any remaining interfering compounds.[5] A SIL internal standard co-elutes with this compound and experiences similar matrix effects, thus compensating for signal variations.[5]

Q4: Can sample dilution help in reducing matrix effects?

A4: Yes, sample dilution can be a simple and effective way to reduce matrix effects by lowering the concentration of interfering matrix components.[4][7] However, this approach is only feasible if the resulting concentration of this compound remains above the limit of quantification (LOQ) of the method.[4][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Significant Ion Suppression Co-elution of phospholipids or other endogenous matrix components.[1] High salt concentration in the final extract.[1]Improve sample cleanup using a more rigorous Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.[1][3] Consider using phospholipid removal plates or cartridges.[1][9] Optimize the chromatographic gradient to better separate this compound from the suppression zone.[1] Ensure complete evaporation of the extraction solvent and reconstitution in a mobile phase-compatible solvent to minimize salt effects.[1]
Significant Ion Enhancement Co-eluting compounds that improve the ionization efficiency of this compound.Improve chromatographic separation to resolve this compound from the enhancing compounds.[1] Use a stable isotope-labeled internal standard to compensate for the enhancement.[1]
Poor Reproducibility (High %CV) Inconsistent sample preparation. Variable matrix effects between different sample lots. Instrument variability.Automate the sample preparation process if possible to improve consistency.[1] Evaluate matrix effects across multiple batches of blank matrix to assess variability.[1] Use a stable isotope-labeled internal standard to correct for variations.[1] Ensure the LC-MS/MS system is properly maintained and calibrated.[1]
Low Analyte Recovery Inefficient extraction method. Analyte instability during sample processing.Optimize the sample preparation method (e.g., choice of SPE sorbent, LLE solvent and pH).[1] For polar compounds like this compound, consider a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent.[1] Evaluate analyte stability under different storage and processing conditions.[1]

Quantitative Data on Matrix Effects in Synthetic Cathinone Analysis

The following table summarizes matrix effect data from a study analyzing multiple synthetic cathinones, providing an expected range for this compound.

Analyte ClassMatrixSample PreparationMatrix Effect (%)Coefficient of Variation (%CV)Reference
Synthetic CathinonesUrineDilution & Filtration81.5 - 111.8< 14.3[10]
Synthetic CathinonesUrineDilution & Filtration77.9 - 110.4< 11.6[10]
Synthetic CathinonesPostmortem BloodSPE-5.1 to 13.311.4 - 17.5[11]
Synthetic CathinonesBloodSPE-37 to -5N/A[12]

Note: A matrix effect of 100% (or 0% in some notations) indicates no effect. Values <100% indicate suppression, and >100% indicate enhancement.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard. Add 2 mL of a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[1]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.[1]

    • Wash with 1 mL of 0.1 M acetic acid.[1]

    • Dry the cartridge thoroughly under a stream of nitrogen or vacuum for 5-10 minutes.[1]

    • Wash with 2 mL of hexane.[1]

  • Elution: Elute this compound with two aliquots of 1.5 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (B78521) (e.g., 80:20:2 v/v/v).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[1]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Oral Fluid

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 500 µL of oral fluid, add the internal standard.[1] Add 500 µL of a basic buffer (e.g., sodium carbonate buffer, pH 9-10) and vortex briefly.[1]

  • Extraction: Add 3 mL of an organic solvent (e.g., a mixture of n-butyl chloride and ethyl acetate, 9:1 v/v). Vortex vigorously for 5-10 minutes.[1]

  • Centrifugation: Centrifuge at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.[1]

  • Solvent Transfer: Transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output sample Biological Sample (Urine, Plasma, etc.) add_is Add Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation Inject ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing result Quantitative Result data_processing->result

Caption: General workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic start Inaccurate or Irreproducible Results? check_me Assess Matrix Effects (Post-column infusion or Post-extraction spike) start->check_me me_present Matrix Effects Present? check_me->me_present no_me Investigate Other Causes (e.g., Instrument Error, Standard Prep) me_present->no_me No optimize_prep Optimize Sample Prep (SPE, LLE, Dilution) me_present->optimize_prep Yes optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting logic for matrix effect issues.

References

Resolving issues with Ethylone synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing information on the synthesis and purification of controlled substances like Ethylone would violate my safety policies. Creating and disseminating such content could facilitate the production of a dangerous substance.

Instead, I can offer information on related, safe, and legal areas of chemical research and laboratory practices. For example, I can provide resources on:

  • General principles of organic synthesis and purification techniques (e.g., chromatography, crystallization, distillation) in a safe and academic context.

  • Laboratory safety protocols and best practices for handling chemicals.

  • The use of analytical techniques for chemical identification and characterization (e.g., NMR, GC-MS, FTIR).

  • The legal and ethical considerations in chemical research.

If you have questions on these or other legitimate scientific topics, I would be happy to assist you.

Technical Support Center: Addressing Ethylone Cross-Reactivity in Immunoassay Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and understanding the cross-reactivity of Ethylone in immunoassay screening.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cross-reactivity a concern in immunoassays?

This compound (3,4-methylenedioxy-N-ethylcathinone) is a synthetic cathinone (B1664624), structurally related to amphetamines and MDMA. This structural similarity is the primary reason for its cross-reactivity with immunoassays designed to detect these drug classes.[1] The binding of this compound to antibodies intended for other analytes can lead to false-positive results, complicating the interpretation of screening data in clinical and forensic toxicology.[2][3][4]

Q2: Which types of immunoassays are most susceptible to this compound cross-reactivity?

Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme Multiplied Immunoassay Technique (EMIT) are two of the most common platforms for drug screening and have shown susceptibility to cross-reactivity from synthetic cathinones like this compound.[1] The degree of cross-reactivity can vary significantly based on the specific assay, the antibodies used, and the cutoff concentrations established by the manufacturer.[1]

Q3: What is the typical cross-reactivity profile of this compound with amphetamine and MDMA immunoassays?

The cross-reactivity of this compound is highly variable. Some studies report that while many cathinone analogs show low to negligible cross-reactivity with amphetamine and methamphetamine assays, others, including this compound, can produce positive results, particularly at high concentrations.[1] For instance, false-positive results for MDMA assays have been observed with Mthis compound (a compound structurally similar to this compound) at a concentration of 10 µg/mL.[1] It is crucial to consult the specific immunoassay kit's package insert for any manufacturer-provided data on this compound cross-reactivity.

Q4: Can this compound metabolites also cause cross-reactivity?

Yes, metabolites of this compound can also potentially cross-react with immunoassays. The metabolic process can alter the structure of this compound, but the resulting metabolites may still retain sufficient structural similarity to the target analytes (e.g., amphetamine, MDMA) to be recognized by the assay's antibodies. Therefore, when investigating unexpected positive results, it is important to consider the potential contribution of this compound metabolites.

Q5: Are there specific immunoassays designed to detect this compound or other synthetic cathinones?

Yes, specialized immunoassays designed for the detection of synthetic cathinones, such as mephedrone (B570743) and methcathinone, are available.[5] These assays may exhibit higher specificity for synthetic cathinones and can be a valuable tool for screening when use of these substances is suspected. However, the cross-reactivity of this compound with these specialized assays should still be empirically determined.

Troubleshooting Guide

Problem: I am observing unexpected positive results for amphetamine or MDMA in my immunoassay screen, and I suspect this compound cross-reactivity.

Solution Workflow:

  • Review Sample History: Investigate the possibility of this compound exposure in the sample population.

  • Consult Assay Documentation: Carefully review the package insert for your specific immunoassay kit for any information on cross-reactivity with this compound or other synthetic cathinones.

  • Perform Confirmatory Testing: A positive immunoassay result should always be considered presumptive.[6][7] It is essential to confirm the result using a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can definitively identify and quantify the specific compounds present in the sample.

  • Conduct a Cross-Reactivity Study: If this compound cross-reactivity is a recurring issue, it is advisable to perform a dedicated cross-reactivity study using your specific immunoassay and a certified this compound standard. This will allow you to determine the precise concentration of this compound that produces a false-positive result.

Problem: My immunoassay results are inconsistent or show poor reproducibility when testing samples potentially containing this compound.

Solution Workflow:

  • Check Reagent and Sample Integrity: Ensure that all assay reagents are within their expiration dates and have been stored correctly. Verify that the samples have been handled and stored properly to prevent degradation.

  • Review Assay Protocol: Meticulously review the entire immunoassay protocol to ensure that all steps, including incubation times, temperatures, and washing procedures, are being followed precisely.

  • Calibrator and Control Performance: Examine the performance of your assay calibrators and controls. If they are not performing as expected, this could indicate a problem with the assay itself or with the reagents.

  • Matrix Effects: Consider the possibility of matrix effects from the sample (e.g., urine, blood) that could be interfering with the assay. Spiking a known amount of this compound into a drug-free matrix and observing the recovery can help to assess this.

Quantitative Data on this compound Cross-Reactivity

The following table summarizes publicly available data on the cross-reactivity of this compound and related compounds in various immunoassays. It is important to note that cross-reactivity is highly dependent on the specific assay manufacturer and lot number. This data should be used as a guideline, and it is recommended to perform in-house validation.

CompoundImmunoassay PlatformTarget AnalyteCutoff ConcentrationObserved Cross-ReactivityReference
This compound Not SpecifiedAmphetaminesNot SpecifiedPotential for cross-reactivity due to structural similarity[1]
Mthis compound (bk-MDMA) EMIT®MDMA500 ng/mLFalse-positive results at 10 µg/mL[1]
Mthis compound (bk-MDMA) ELISAAmphetamine500 ng/mLLow to negligible cross-reactivity[1]
Cathinone Derivatives Randox Mephedrone/Methcathinone kitMephedrone/MethcathinoneNot SpecifiedCross-reactivity at concentrations as low as 150 ng/ml[5]

Experimental Protocols

Protocol for Determining this compound Cross-Reactivity in a Competitive ELISA

This protocol provides a generalized framework for assessing the cross-reactivity of this compound in a competitive ELISA designed for amphetamine or MDMA. Always refer to the specific instructions provided with your ELISA kit.

Materials:

  • Competitive ELISA kit for Amphetamine or MDMA

  • Certified this compound standard

  • Drug-free urine or serum for sample matrix

  • Microplate reader

  • Precision pipettes and tips

  • Wash buffer

  • Substrate solution

  • Stop solution

Procedure:

  • Preparation of this compound Standards:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, deionized water).

    • Perform serial dilutions of the this compound stock solution in the drug-free matrix to create a range of concentrations to be tested. The concentration range should bracket the expected cutoff of the assay.

  • Assay Procedure (refer to kit insert for specifics):

    • Add a specified volume of the this compound standards, positive controls, and negative controls to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated drug (e.g., HRP-amphetamine) to each well.

    • Incubate the plate for the recommended time and temperature to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove any unbound reagents.

    • Add the substrate solution to each well and incubate for the recommended time to allow for color development.

    • Add the stop solution to each well to terminate the reaction.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of binding for each this compound concentration relative to the negative control.

    • Plot a dose-response curve with this compound concentration on the x-axis and percentage of binding on the y-axis.

    • Determine the concentration of this compound that produces a signal equivalent to the assay's cutoff calibrator. This is the concentration at which a false-positive result would occur.

    • Calculate the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (Concentration of target analyte at cutoff / Concentration of this compound at cutoff) x 100

Visualizations

immunoassay_cross_reactivity cluster_assay Immunoassay cluster_analytes Analytes in Sample Antibody Target Antibody (e.g., Anti-Amphetamine) Target Target Analyte (e.g., Amphetamine) Target->Antibody Specific Binding This compound This compound (Cross-reactant) This compound->Antibody Cross-Reactivity (False Positive)

Caption: Mechanism of this compound cross-reactivity in an immunoassay.

experimental_workflow start Suspected False Positive confirm Confirmatory Testing (GC-MS/LC-MS/MS) start->confirm protocol Cross-Reactivity Protocol start->protocol data Data Analysis protocol->data result Determine Cross-Reactivity % data->result

Caption: Recommended workflow for investigating suspected this compound cross-reactivity.

References

Best practices for handling and storing Ethylone reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing Ethylone reference standards. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and accurate use of these materials in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound reference standards?

A1: To ensure long-term stability, this compound reference standards should be stored in their original, tightly sealed containers, protected from light and moisture.[1] The ideal storage temperature is frozen at -20°C or lower.[2][3] For short-term use, refrigeration at 4°C is acceptable, but prolonged storage at this temperature can lead to degradation.[2][4] Room temperature storage should be avoided as it can cause significant and rapid degradation of the standard.[5][6]

Q2: How should I handle a new shipment of this compound reference standards upon receipt?

A2: Upon receiving a new shipment, immediately verify that the container is intact and the seal has not been broken. The reference standard should be logged into your inventory system, noting the lot number, receipt date, and expiration date. Promptly transfer the standard to the recommended storage condition, typically a freezer at or below -20°C, unless the manufacturer's certificate of analysis specifies otherwise.[1][7]

Q3: What solvent should I use to prepare a stock solution of this compound?

A3: Methanol (B129727) is a commonly used solvent for preparing this compound reference standards, often supplied as a 1.0 mg/mL solution.[4] Acetonitrile can also be a suitable solvent, and in some cases, may offer better stability than methanol for working solutions.[5][6] Always consult the certificate of analysis provided with your reference standard for any specific solvent recommendations.

Q4: How stable are this compound stock solutions, and how should they be stored?

A4: The stability of this compound stock solutions is highly dependent on the storage temperature and the solvent used. For maximum stability, stock solutions should be stored in a freezer at -20°C in tightly sealed, light-protected containers.[5][6] When stored under these conditions, they can be stable for several months.[2] It is recommended to prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q5: What are the primary safety precautions to take when handling this compound?

A5: this compound is harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.[8] When handling this compound, which is often a powder, appropriate personal protective equipment (PPE) should be worn, including gloves, a lab coat, and safety glasses.[9] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols.[10]

Q6: How should I dispose of expired or unused this compound reference standards and solutions?

A6: Expired or unused this compound reference standards and solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][10] Do not dispose of them with household garbage or down the sewage system.[8][10] Consult your institution's environmental health and safety office for specific disposal procedures.

Troubleshooting Guide

Issue 1: Low or inconsistent analytical results.

  • Possible Cause: Degradation of the reference standard due to improper storage.

    • Solution: Verify the storage conditions of your reference standard. This compound is sensitive to temperature and pH.[4] It is most stable when stored frozen (-20°C or below) and in an acidic environment.[4] If the standard has been stored at room temperature or refrigerated for an extended period, it may have degraded. Prepare a fresh stock solution from a new, properly stored reference standard.

  • Possible Cause: Degradation of the working solution.

    • Solution: Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Ensure that working solutions are freshly prepared and used within a short timeframe. Studies have shown that some cathinones can degrade within days even at refrigerated temperatures.[4]

  • Possible Cause: pH-dependent instability during sample preparation.

    • Solution: this compound is more stable in acidic conditions and degrades in neutral to alkaline conditions.[2][4] Ensure that the pH of your sample and extraction solvents is acidic to minimize degradation during sample processing.

Issue 2: Appearance of unknown peaks in the chromatogram.

  • Possible Cause: Formation of degradation products.

    • Solution: As this compound degrades, it can form various breakdown products.[11] Review your storage and handling procedures to minimize degradation. If possible, use a fresh reference standard to confirm if the unknown peaks are absent. Mass spectrometry can be used to identify potential degradation products.

  • Possible Cause: Polymorphism of the reference standard.

    • Solution: this compound hydrochloride can exist in different polymorphic forms, which may have different physical properties and could potentially affect analytical results.[12][13] While less common, if you suspect this is an issue, consult the supplier for information on the polymorphic form of the supplied standard.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

Storage ConditionTemperatureDurationStabilityReference
Long-term-20°C or lowerMonthsHigh[2][3]
Short-term4°CDays to WeeksModerate[2][4]
Room Temperature20-25°CHours to DaysLow[5][6]

Table 2: Stability of Cathinones in Different Matrices and pH

MatrixpHStorage TemperatureStabilityReference
Blood7.4-20°CGenerally stable[4]
Blood7.44°CModerate losses over 30 days[4]
Blood7.420°CSignificant loss within days[2]
UrineAcidic (pH 4)-20°CMost stable[4]
UrineAlkaline (pH 8)ElevatedLeast stable[4]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Methanol

  • Materials:

    • This compound reference standard (solid form)

    • Methanol (HPLC grade or higher)

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Amber glass vials for storage

  • Procedure:

    • Allow the this compound reference standard container to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 10 mg of the this compound reference standard using a calibrated analytical balance.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small amount of methanol to dissolve the solid.

    • Once dissolved, bring the flask to volume with methanol.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to an amber glass vial for storage.

    • Label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

    • Store the stock solution at -20°C.

Visualizations

experimental_workflow Experimental Workflow: Handling this compound Reference Standards cluster_receipt Receiving Standard cluster_prep Solution Preparation cluster_analysis Analysis cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect log Log in Inventory inspect->log store_initial Store at -20°C log->store_initial equilibrate Equilibrate to Room Temp store_initial->equilibrate weigh Weigh Standard equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve bring_to_volume Bring to Volume dissolve->bring_to_volume aliquot Aliquot for Use bring_to_volume->aliquot store_solution Store at -20°C aliquot->store_solution prepare_working Prepare Working Solution aliquot->prepare_working run_analysis Perform Analysis prepare_working->run_analysis dispose Dispose as Hazardous Waste run_analysis->dispose

Caption: Workflow for receiving, preparing, and using this compound reference standards.

troubleshooting_guide Troubleshooting Low Analytical Recovery start Low or Inconsistent Results check_storage Check Standard Storage (-20°C, protected from light) start->check_storage check_solution Check Working Solution (Freshly prepared? Freeze-thaw cycles?) check_storage->check_solution Yes improper_storage Improper Storage check_storage->improper_storage No check_ph Check Sample Prep pH (Is it acidic?) check_solution->check_ph Yes degraded_solution Degraded Solution check_solution->degraded_solution No improper_ph Improper pH check_ph->improper_ph No end Problem Resolved check_ph->end Yes solution_new_std Use a new standard improper_storage->solution_new_std solution_fresh_sol Prepare fresh working solution degraded_solution->solution_fresh_sol solution_adjust_ph Adjust pH to be acidic improper_ph->solution_adjust_ph solution_new_std->end solution_fresh_sol->end solution_adjust_ph->end

Caption: A decision tree for troubleshooting low recovery of this compound in analytical experiments.

References

Technical Support Center: Interpreting Postmortem Toxicology Results for Ethylone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the postmortem toxicological analysis of ethylone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in interpreting postmortem this compound toxicology results?

Interpreting postmortem this compound concentrations is complex due to several factors that can alter the drug's concentration after death. The main challenges include:

  • Postmortem Redistribution (PMR): this compound can diffuse from tissues with high concentrations (like the lungs, liver, and myocardium) into the blood and other tissues after death. This process can lead to falsely elevated concentrations in central blood samples compared to peripheral samples.

  • Metabolism: this compound is metabolized in the body, and its metabolites can be detected in postmortem samples. Identifying these metabolites is crucial for confirming this compound use, especially if the parent drug has been eliminated or degraded.

  • Analyte Stability: The stability of this compound in biological samples is dependent on storage conditions such as temperature and pH. Degradation can lead to an underestimation of the actual concentration at the time of death.

  • Polydrug Use: this compound is often detected alongside other substances of abuse, making it difficult to attribute the cause of death solely to this compound toxicity.

Q2: What is postmortem redistribution (PMR) and how does it affect this compound concentrations?

Postmortem redistribution is the process by which drugs migrate from tissue reservoirs into the bloodstream and other bodily fluids after death. This phenomenon is particularly relevant for basic, lipophilic drugs with a large volume of distribution. For synthetic cathinones like this compound, PMR can be significant. One study found that this compound exhibited a notable potential for postmortem redistribution, with central-to-peripheral blood concentration ratios (C/P ratios) averaging 2.9 (ranging from 0.5 to 9.2).[1] A C/P ratio greater than 1 suggests that redistribution has occurred, with higher ratios indicating a greater degree of redistribution.

Q3: How stable is this compound in postmortem samples?

The stability of synthetic cathinones, including this compound, in postmortem specimens is a critical consideration. Stability is influenced by temperature, pH, and the specific chemical structure of the compound. Generally, cathinones are more stable under acidic conditions and when stored at lower temperatures. One study highlighted that 3,4-methylenedioxy derivatives, such as this compound, are among the more stable synthetic cathinones.[2] However, significant degradation can still occur, especially in samples stored at room temperature.[3] To minimize degradation, it is recommended to store postmortem samples frozen and in acidic conditions if possible.

Q4: What are the main metabolites of this compound and why are they important in postmortem toxicology?

This compound undergoes metabolism in the body, primarily through N-dealkylation and reduction of the beta-keto group. The identification of this compound metabolites in postmortem samples is important for several reasons: it confirms the ingestion of this compound, can provide a more extended detection window if the parent drug has been eliminated, and can help in understanding the individual's metabolic capacity.

Quantitative Data Summary

The following tables summarize quantitative data from various postmortem case reports involving this compound. These values can serve as a reference but should be interpreted with caution due to the challenges mentioned above.

Table 1: Postmortem Blood Concentrations of this compound in Fatal Cases

Number of CasesBlood Specimen TypeConcentration Range (ng/mL)Reference
7Not specified38 - 2,572[4]
22Not specified1.2 - 11,000
1Central380[4]
1Peripheral390[4]
1Central40[4]
9BloodThis compound detected (some below LOQ)[4]

Table 2: Central-to-Peripheral (C/P) Ratios for this compound

Number of CasesAverage C/P RatioRange of C/P RatiosReference
Not Specified2.90.5 - 9.2[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Postmortem Blood using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on methods described in the literature.[4][5][6]

  • Sample Preparation:

    • To 1 mL of homogenized postmortem blood, add an internal standard.

    • Add a buffer solution (e.g., phosphate (B84403) buffer, pH 6.0) and vortex to mix.

  • Solid-Phase Extraction:

    • Condition a mixed-mode SPE cartridge with methanol (B129727), followed by deionized water, and finally the buffer solution.

    • Load the prepared blood sample onto the SPE cartridge.

    • Wash the cartridge with deionized water, followed by an acidic solution (e.g., acetic acid), and then methanol to remove interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elution:

    • Elute the analyte from the cartridge using a mixture of a volatile organic solvent and a small amount of a basic modifier (e.g., dichloromethane:isopropanol:ammonium hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., mobile phase for LC-MS/MS or ethyl acetate (B1210297) for GC-MS).

Troubleshooting Guides

Troubleshooting for GC-MS Analysis of this compound

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Active sites in the injector liner or column.- Incompatible sample solvent polarity with the stationary phase.- Replace the injector liner with a deactivated one.- Trim the first few centimeters of the analytical column.- Ensure the sample solvent is compatible with the column phase.[7]
Low Signal/Response - Degradation of the analyte in the injector.- Leak in the system.- Inefficient extraction.- Use a deactivated inlet liner and optimize injector temperature.- Perform a leak check of the GC system.- Optimize the SPE protocol for better recovery.
Baseline Noise - Contaminated carrier gas.- Column bleed.- Contaminated injector or detector.- Ensure high-purity carrier gas and use appropriate gas purifiers.- Condition the column according to the manufacturer's instructions.- Clean the injector port and detector.
Peak Splitting - Improper column installation.- Incompatible injection solvent with the initial oven temperature.- Reinstall the column ensuring it is at the correct depth in the injector and detector.- Adjust the initial oven temperature to be below the boiling point of the injection solvent.[7]

Troubleshooting for LC-MS/MS Analysis of this compound

IssuePossible Cause(s)Recommended Solution(s)
Ion Suppression/Enhancement - Matrix effects from co-eluting endogenous compounds.- Improve sample cleanup by optimizing the SPE procedure.- Modify the chromatographic method to separate this compound from interfering compounds.- Use a deuterated internal standard to compensate for matrix effects.
Inconsistent Retention Times - Changes in mobile phase composition.- Column degradation.- Pump malfunction.- Prepare fresh mobile phase and ensure proper mixing.- Replace the analytical column.- Check the LC pump for leaks and ensure consistent flow.
No or Low Analyte Signal - Improper MS source settings (e.g., temperature, gas flows).- Analyte degradation in the source.- Incorrect MRM transitions.- Optimize MS source parameters for this compound.- Adjust source temperature to minimize in-source degradation.- Confirm the precursor and product ions for this compound and its internal standard.
High Background Noise - Contaminated mobile phase or LC system.- Contaminated MS source.- Use high-purity solvents and additives.- Flush the LC system with a strong solvent.- Clean the MS ion source.

Visualizations

Challenges_in_Postmortem_Toxicology_of_this compound cluster_Challenges Challenges in Interpretation cluster_Factors Contributing Factors cluster_Outcome Impact on Results PMR Postmortem Redistribution (PMR) Site Sampling Site (Central vs. Peripheral) PMR->Site Time Postmortem Interval PMR->Time Metabolism Metabolism Metabolites Presence of Metabolites Metabolism->Metabolites Stability Analyte Stability Storage Storage Conditions (Temp, pH) Stability->Storage Polydrug Polydrug Use Interactions Drug-Drug Interactions Polydrug->Interactions Concentration Altered Drug Concentration Site->Concentration Time->Concentration Storage->Concentration Interpretation Difficulty in Determining Cause of Death Metabolites->Interpretation Interactions->Interpretation Concentration->Interpretation

Caption: Challenges in Postmortem this compound Toxicology.

References

Strategies to prevent degradation of Ethylone during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethylone during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the sample preparation of this compound for analytical testing.

Q1: My this compound recovery is low after Solid-Phase Extraction (SPE). What are the potential causes and how can I troubleshoot this?

A1: Low recovery of this compound during SPE can stem from several factors related to the sorbent, solvents, and procedural steps.

  • Sorbent Mismatch: Ensure the chosen sorbent's retention mechanism is appropriate for this compound. This compound is a basic compound, so a cation-exchange or a mixed-mode sorbent (combining reversed-phase and cation-exchange) is often effective. If using a reversed-phase sorbent (e.g., C18), ensure the sample pH is adjusted to suppress the ionization of this compound (pH > pKa), though this may increase the risk of degradation if not handled quickly and at low temperatures.

  • Improper pH: The pH of the sample and wash solutions is critical. For cation-exchange SPE, the sample should be acidified to a pH at least two units below the pKa of this compound to ensure it is in its protonated, positively charged form, facilitating strong retention on the sorbent.

  • Wash Solvent Issues: The wash solvent may be too strong, causing premature elution of this compound. Use a weak organic solvent or an acidified aqueous solution to remove interferences without affecting the analyte.

  • Inadequate Elution: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. For cation-exchange sorbents, a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol (B129727) or acetonitrile) is typically required for efficient elution.[1] Ensure the elution volume is sufficient to completely recover the analyte.[2][3]

  • Flow Rate: A high flow rate during sample loading and elution can lead to insufficient interaction between this compound and the sorbent, resulting in poor retention and incomplete elution. A slower, controlled flow rate is recommended.[1]

  • Drying of Sorbent Bed: Allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the stationary phase, leading to poor recovery. Ensure the sorbent remains wetted throughout these steps.[2]

Troubleshooting Steps:

  • Fraction Collection: Collect the flow-through, wash, and elution fractions separately and analyze each to determine where the loss of this compound is occurring.[4]

  • Optimize pH: Experiment with the pH of the loading and wash solutions to maximize retention.

  • Solvent Strength: Adjust the organic content of the wash and elution solvents.

  • Sorbent Selection: If issues persist, consider trying a different type of SPE sorbent with a different retention mechanism.

Q2: I am experiencing emulsion formation during Liquid-Liquid Extraction (LLE) of this compound. How can I prevent or resolve this?

A2: Emulsion formation is a common issue in LLE, particularly with biological matrices like blood and urine, which contain endogenous surfactant-like molecules.[5]

Prevention Strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert or rock the extraction tube to minimize the formation of an emulsion.[5]

  • Use of SPE: Solid-Phase Extraction is an alternative sample preparation technique that avoids the direct mixing of large volumes of immiscible solvents, thereby preventing emulsion formation.[6]

Resolution Techniques:

  • Salting Out: Add a small amount of a neutral salt, such as sodium chloride (brine), to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[5][6][7]

  • Centrifugation: Centrifuging the sample can help to separate the layers and break the emulsion.[5]

  • Addition of a Different Organic Solvent: Adding a small volume of a different organic solvent can alter the properties of the organic phase and help to dissolve the emulsion.[5][6]

  • Filtration: Passing the mixture through a phase separation filter paper or a glass wool plug can help to separate the layers.[5]

  • Temperature Modification: Gently warming or cooling the sample may help to break the emulsion.

Q3: I am concerned about the thermal degradation of this compound during GC-MS analysis. What precautions should I take?

A3: Synthetic cathinones, including this compound, can be thermally labile and may degrade in the high temperatures of a GC injection port.

  • Lower Injection Temperature: Use the lowest possible injection port temperature that still allows for efficient volatilization of the analyte.

  • Derivatization: While challenging for some cathinones, derivatization of the amine and/or ketone group can increase thermal stability and improve chromatographic peak shape. Acylation reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) have been successfully used for some synthetic cathinones.[8][9]

  • Use of LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method for the analysis of synthetic cathinones as it avoids high temperatures, thus minimizing the risk of thermal degradation.[10]

Q4: How can I minimize the degradation of this compound in the organic solvents used for extraction and reconstitution?

A4: The choice of organic solvent and handling procedures can impact the stability of this compound.

  • Evaporation Conditions: During the evaporation of extraction solvents, avoid high temperatures. Use a gentle stream of nitrogen at or slightly above room temperature. Prolonged exposure to heat during evaporation can lead to degradation.[3]

  • Storage of Extracts: If the final extracts are not analyzed immediately, they should be stored at low temperatures (-20°C or below) and protected from light to minimize degradation.

Q5: I am observing significant matrix effects in my LC-MS/MS analysis of this compound. What are some strategies to mitigate this?

A5: Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of analytes in complex biological matrices.

  • Effective Sample Cleanup: A robust sample preparation method, such as SPE, is crucial to remove interfering matrix components like phospholipids.[12]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components that may cause ion suppression.

  • Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d5). The SIL-IS will experience the same matrix effects as the analyte, allowing for accurate quantification.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[13][14]

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the samples can help to compensate for matrix effects.

Quantitative Data Summary

The stability of this compound is highly dependent on storage temperature and the pH of the matrix. The following table summarizes the stability of methylenedioxy-substituted cathinones, a class to which this compound belongs, under various conditions.

MatrixpHTemperatureStabilityReference
Blood~7.4-20°CStable[15]
Blood~7.44°CModerate losses (<40%) over 30 days[15]
Blood~7.420°C (Ambient)Significant loss over days to weeks[15]
Blood~7.432°C (Elevated)Significant loss within days[15]
Urine4-20°CStable[15]
Urine44°CStable[15]
Urine84°CSignificant loss over time[15]
Urine832°CRapid degradation (within hours for some cathinones)[15]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Whole Blood for LC-MS/MS Analysis

This protocol is a general guideline and should be optimized and validated for your specific application and instrumentation.

Materials:

  • Whole blood sample

  • Internal Standard (IS): this compound-d5

  • Phosphate (B84403) buffer (pH 6)

  • Acetonitrile (B52724)

  • Methanol

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Mixed-mode cation exchange SPE cartridges

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood, add the internal standard. Add 2 mL of phosphate buffer (pH 6) and vortex to mix.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of phosphate buffer (pH 6). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water.

    • Wash the cartridge with 2 mL of acetonitrile.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the this compound and IS from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine for LC-MS/MS Analysis

This protocol is a general guideline and should be optimized and validated for your specific application and instrumentation.

Materials:

  • Urine sample

  • Internal Standard (IS): this compound-d5

  • Ammonium buffer (pH 9-10)

  • Extraction Solvent: e.g., Ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol

  • Reconstitution solvent (initial mobile phase)

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add the internal standard. Add 1 mL of ammonium buffer to adjust the pH to 9-10. Vortex to mix.

  • Extraction: Add 5 mL of the extraction solvent. Gently mix by inversion for 10-15 minutes to avoid emulsion formation.

  • Phase Separation: Centrifuge the sample at approximately 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Ethylone_Degradation_Prevention cluster_sample Sample Handling & Storage cluster_prep Sample Preparation cluster_analysis Analysis Storage Optimal Storage Conditions Temp Temperature: -20°C or below Storage->Temp pH_storage pH: Acidic (e.g., pH 4 for urine) Storage->pH_storage Light Protection from Light Storage->Light Extraction Extraction Method Storage->Extraction SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Extraction->SPE LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Analysis_Method Analytical Technique Extraction->Analysis_Method SPE_params SPE Optimization SPE->SPE_params Key Parameters LLE_params LLE Optimization LLE->LLE_params Key Parameters pH_SPE Acidic pH for Loading SPE_params->pH_SPE Elution_SPE Basic Elution Solvent SPE_params->Elution_SPE FlowRate_SPE Slow Flow Rate SPE_params->FlowRate_SPE pH_LLE Basic pH for Extraction LLE_params->pH_LLE Mixing_LLE Gentle Mixing LLE_params->Mixing_LLE LCMS LC-MS/MS (Preferred) Analysis_Method->LCMS GCMS GC-MS Analysis_Method->GCMS End End: Stable Analyte for Analysis Analysis_Method->End GCMS_params GC-MS Considerations GCMS->GCMS_params Minimize Degradation Temp_GC Low Injection Temperature GCMS_params->Temp_GC Deriv Derivatization GCMS_params->Deriv Start Start: This compound Sample Start->Storage

Caption: Key strategies to prevent this compound degradation from sample storage to analysis.

SPE_Troubleshooting_Workflow Start Low this compound Recovery in SPE Fraction_Analysis Analyze Flow-through, Wash, and Elution Fractions Start->Fraction_Analysis Analyte_in_Flowthrough Analyte in Flow-through/Wash? Fraction_Analysis->Analyte_in_Flowthrough Increase_Retention Increase Retention Analyte_in_Flowthrough->Increase_Retention Yes Analyte_Not_Eluted Analyte Not Eluted? Analyte_in_Flowthrough->Analyte_Not_Eluted No Adjust_pH_Load Adjust Loading pH (Acidify) Increase_Retention->Adjust_pH_Load Weaker_Wash Use Weaker Wash Solvent Increase_Retention->Weaker_Wash Slower_Flow_Load Decrease Loading Flow Rate Increase_Retention->Slower_Flow_Load Improve_Elution Improve Elution Analyte_Not_Eluted->Improve_Elution Yes Check_Sorbent Check Sorbent Type and Capacity Analyte_Not_Eluted->Check_Sorbent No Stronger_Eluent Use Stronger Elution Solvent (Basic) Improve_Elution->Stronger_Eluent Increase_Elution_Vol Increase Elution Volume Improve_Elution->Increase_Elution_Vol Slower_Flow_Elute Decrease Elution Flow Rate Improve_Elution->Slower_Flow_Elute End Optimized Recovery Check_Sorbent->End Adjust_pH_Load->End Weaker_Wash->End Slower_Flow_Load->End Stronger_Eluent->End Increase_Elution_Vol->End Slower_Flow_Elute->End

Caption: Troubleshooting workflow for low this compound recovery in Solid-Phase Extraction.

References

Technical Support Center: Optimizing Ethylone Detection with GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ethylone using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound by GC-MS?

A1: The primary challenges include the thermal instability of synthetic cathinones like this compound, which can lead to degradation in the hot injector port. Additionally, the mass spectra of this compound and its isomers can be very similar, making confident identification difficult. Co-elution with other structurally related compounds is also a common issue that can complicate analysis.[1][2][3]

Q2: Is derivatization necessary for this compound analysis?

A2: While not always mandatory, derivatization can improve the chromatographic behavior and mass spectral characteristics of this compound. Acylating agents such as pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) have been shown to be effective for derivatizing synthetic cathinones.[4][5][6] This process can enhance thermal stability and produce more characteristic mass fragments, aiding in identification and quantification.

Q3: What are the key mass fragments to look for in the mass spectrum of this compound?

A3: The electron ionization (EI) mass spectrum of this compound typically shows a prominent base peak at m/z 72 and other characteristic fragments at m/z 44 and m/z 149.[7] Familiarity with the full mass spectrum is crucial for accurate identification.

Troubleshooting Guide

Issue 1: No peak or very low signal for this compound.

  • Question: I am injecting a standard, but I don't see a peak for this compound, or the signal is extremely weak. What could be the cause?

  • Answer:

    • Thermal Degradation: this compound can degrade at high injector temperatures. Try lowering the injector temperature to around 250°C.

    • Improper Sample Preparation: For seized materials, ensure the sample is properly dissolved and, if necessary, extracted from its salt form using a basic extraction.[8] For biological samples, optimize your extraction and derivatization steps to ensure efficient recovery.[4]

    • Inactive System: Active sites in the injector liner or the column can cause adsorption of the analyte. Use a deactivated liner and ensure your column is in good condition.[9]

    • MS Tuning: Ensure your mass spectrometer is properly tuned. An out-of-tune instrument will have poor sensitivity.

Issue 2: Asymmetric or tailing peak for this compound.

  • Question: My this compound peak is showing significant tailing. How can I improve the peak shape?

  • Answer:

    • Active Sites: Peak tailing is often a sign of active sites in the GC system. Replace the injector liner and septum. Consider trimming a small portion (e.g., 10-20 cm) from the front of the analytical column.[10]

    • Column Contamination: Contaminants from previous injections can lead to poor peak shape. Bake out your column at a high temperature (within its specified limits) to remove contaminants.

    • Improper Extraction: For hydrochloride salt forms of this compound, a basic extraction can result in a better peak shape.[8]

Issue 3: Inconsistent retention times for this compound.

  • Question: The retention time for my this compound peak is shifting between injections. What is causing this?

  • Answer:

    • Carrier Gas Flow Fluctuation: Ensure a stable carrier gas flow rate. Check for leaks in the system.

    • Oven Temperature Instability: Verify that your GC oven is maintaining a stable and reproducible temperature program.

    • Column Bleed/Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention times. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

    • Large Injection Volume: Injecting a large volume of solvent can cause variations in retention time. Ensure your injection volume is consistent and appropriate for your liner and column.

Issue 4: Difficulty in distinguishing this compound from its isomers.

  • Question: I am having trouble differentiating this compound from a potential isomer due to similar retention times and mass spectra. What can I do?

  • Answer:

    • Optimize Chromatography: Adjust your oven temperature program to achieve better separation. A slower temperature ramp can often improve the resolution of closely eluting peaks.

    • Use a Different Column: A column with a different stationary phase may provide the selectivity needed to separate the isomers.

    • Derivatization: Derivatizing the samples can sometimes alter the retention times of isomers differently, leading to better separation.[4]

    • Reference Standards: The most reliable way to confirm the identity is to analyze a certified reference standard of the suspected isomer under the same conditions for comparison.

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Detection

ParameterRecommended Value
Gas Chromatograph (GC)
Injection Port Temperature280°C[11]
Injection ModeSplit (e.g., 10:1 or 30:1) or Splitless
LinerDeactivated glass wool liner
Carrier GasHelium[11]
Flow Rate1 mL/min[11]
ColumnDB-1 MS (or equivalent), 30m x 0.25mm x 0.25µm[11]
Oven Temperature ProgramInitial: 100°C, hold for 1 min; Ramp: 20°C/min to 280°C, hold for 5 min
Mass Spectrometer (MS)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C[11]
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Scan Range40-500 amu
Solvent Delay3 minutes

Experimental Protocols

Protocol 1: Sample Preparation of Seized Materials (Basic Extraction)

This protocol is adapted for the extraction of this compound from its hydrochloride salt form, which is common in seized powders.[8]

  • Sample Preparation: Weigh approximately 1-2 mg of the seized powder and dissolve it in an appropriate volume of water to achieve a concentration of about 1-2 mg/mL.

  • Basification: Add a suitable base, such as 1N NaOH solution, dropwise to the sample solution until the pH is approximately 11.

  • Extraction: Add an equal volume of an organic solvent (e.g., chloroform (B151607) or ethyl acetate) to the basified solution.

  • Mixing: Vortex the mixture for 1-2 minutes to ensure thorough extraction of the this compound free base into the organic layer.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean vial for GC-MS analysis.

Protocol 2: GC-MS Analysis
  • Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1.

  • Equilibration: Allow the system to equilibrate until a stable baseline is achieved.

  • Injection: Inject 1 µL of the prepared sample extract into the GC.

  • Data Acquisition: Start the data acquisition using the specified MS parameters.

  • Data Analysis: After the run is complete, analyze the resulting chromatogram and mass spectrum to identify and quantify this compound. Compare the retention time and mass spectrum to a certified reference standard.

Visualization

experimental_workflow Experimental Workflow for this compound Detection by GC-MS cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis start Start: Seized Material dissolve Dissolve in Water (1-2 mg/mL) start->dissolve basify Basify to pH 11 (e.g., 1N NaOH) dissolve->basify extract Extract with Organic Solvent basify->extract vortex Vortex and Centrifuge extract->vortex collect Collect Organic Layer vortex->collect inject Inject 1 µL into GC-MS collect->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect analyze Data Analysis (Retention Time & Mass Spectrum) detect->analyze result Result: Identification and Quantification of this compound analyze->result

Caption: Workflow for this compound detection by GC-MS.

References

Dealing with the co-elution of Ethylone and other synthetic cathinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of ethylone and other synthetic cathinones.

Troubleshooting Guides & FAQs

Issue 1: Poor chromatographic resolution between this compound and other cathinones.

Question: My LC-MS analysis shows poor separation between this compound and other synthetic cathinones like pentylone (B609909) or eutylone. What steps can I take to improve resolution?

Answer: Co-elution of structurally similar synthetic cathinones is a common challenge. To improve resolution, consider the following troubleshooting steps:

  • Mobile Phase Optimization: The composition of your mobile phase is critical. Adjusting the gradient and the organic modifier can significantly impact selectivity.

    • Gradient Modification: A shallower gradient can increase the separation between closely eluting peaks. Experiment with decreasing the rate of organic phase increase over time.[1][2][3]

    • Organic Modifier: If you are using acetonitrile (B52724), consider switching to methanol (B129727) or a combination of both. Different organic modifiers alter the selectivity of the separation.[4]

    • Additives: The use of additives like formic acid can improve peak shape and resolution. Ensure consistent use and concentration of additives in both mobile phase components.[2][3]

  • Stationary Phase Selection: The choice of HPLC column (stationary phase) is fundamental for achieving separation.

    • If using a standard C18 column, consider a pentafluorophenyl (PFP) stationary phase, which has shown excellent selectivity for positional isomers of synthetic cathinones.[4]

    • For chiral compounds, employing a chiral stationary phase (CSP) can resolve enantiomers that may be co-eluting.[5][6]

  • Flow Rate and Temperature Adjustment:

    • Lowering the flow rate can increase the efficiency of the separation, leading to better resolution, although it will increase the run time.

    • Adjusting the column temperature can also affect selectivity. Experiment with temperatures between 20°C and 40°C.[3][7]

Issue 2: Ambiguous identification of this compound due to similar mass spectra.

Question: I have separated two peaks, but their mass spectra are very similar, making it difficult to definitively identify this compound. How can I confirm the identity of the compound?

Answer: Mass spectral similarity among synthetic cathinone (B1664624) isomers is a significant analytical hurdle. Here are strategies for unambiguous identification:

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help differentiate between compounds with the same nominal mass but different elemental compositions.[8]

  • Tandem Mass Spectrometry (MS/MS): By isolating the precursor ion and inducing fragmentation, you can generate a characteristic fragmentation pattern. Even if the primary mass spectra are similar, the MS/MS spectra, including the relative abundances of fragment ions, may show discernible differences.[8][9][10] Comparing the fragmentation patterns of your sample to a certified reference standard of this compound is crucial.[11]

  • Reference Standards: Always analyze a certified reference standard of this compound and any other suspected co-eluting cathinones under the exact same analytical conditions. This allows for direct comparison of retention times and mass spectra.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can provide complementary separation selectivity to LC-MS. Derivatization of the analytes prior to GC-MS analysis can also enhance separation and produce more characteristic mass spectra.[11][12]

Issue 3: Dealing with enantiomeric co-elution.

Question: I suspect that the enantiomers of this compound (or other chiral cathinones) are co-eluting. How can I separate them?

Answer: Chiral separation is necessary to resolve enantiomers, which have identical physical and chemical properties in a non-chiral environment.

  • Chiral Chromatography:

    • High-Performance Liquid Chromatography (HPLC): The most common approach is to use a chiral stationary phase (CSP). Polysaccharide-based and protein-based CSPs have been successfully used for the enantioseparation of synthetic cathinones.[5][6]

    • Gas Chromatography (GC): For GC-based separation, a chiral derivatizing agent, such as trifluoroacetyl-L-prolyl chloride (L-TPC), can be used to form diastereomers that are separable on a standard achiral column.[5][13]

  • Capillary Electrophoresis (CE): CE is a powerful technique for chiral separations. Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers.[14][15] This method requires no expensive chiral columns.[14]

Data Presentation

Table 1: Example LC-MS/MS Parameters for Synthetic Cathinone Analysis

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound222.1178.1149.1
Pentylone236.1192.1121.0
Eutylone246.1202.1174.1
Mephedrone178.1160.1145.1
Mthis compound208.1163.1135.1

Note: These values are illustrative and should be optimized for the specific instrument and conditions used.

Table 2: Example Chromatographic Conditions for Cathinone Separation

ParameterCondition 1 (Reversed-Phase LC)Condition 2 (Chiral LC)
Column C18 or PFP (e.g., 150 mm x 2.1 mm, 1.8 µm)Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase A 0.1% Formic Acid in WaterHeptane/Isopropanol
Mobile Phase B 0.1% Formic Acid in AcetonitrileIsopropanol
Gradient 5% to 95% B over 10 minutesIsocratic
Flow Rate 0.3 mL/min1.0 mL/min
Column Temp. 40°C25°C
Detector Tandem Mass Spectrometer (MS/MS)UV or Mass Spectrometer

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Synthetic Cathinone Screening

  • Sample Preparation:

    • Prepare samples by dilution in an appropriate solvent (e.g., methanol). For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[12][16]

  • LC System:

    • Column: A reversed-phase C18 or PFP column is recommended for initial screening.

    • Mobile Phase: Use a binary gradient with 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile or methanol as mobile phase B.[3][7]

    • Gradient Program: Start with a low percentage of mobile phase B and gradually increase to elute the compounds of interest. A typical gradient might run from 5% to 95% B over 10-15 minutes.[7]

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical scale columns.

    • Injection Volume: 5-10 µL.

  • MS/MS System:

    • Ionization: Use electrospray ionization (ESI) in positive mode.

    • Acquisition Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted analysis, monitoring for the precursor and characteristic product ions of this compound and other relevant cathinones.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing sample Sample Collection extraction Extraction (SPE or LLE) sample->extraction dilution Dilution extraction->dilution lc LC Separation (C18 or PFP Column) dilution->lc ms MS/MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration identification Compound Identification (RT and Ion Ratios) integration->identification quantification Quantification identification->quantification

Caption: Experimental workflow for LC-MS/MS analysis of synthetic cathinones.

troubleshooting_workflow start Co-elution Observed? q_gradient Optimize Gradient? start->q_gradient Yes q_mobile_phase Change Mobile Phase Organic Modifier? q_gradient->q_mobile_phase No Improvement solution Resolution Achieved q_gradient->solution Yes q_column Change Column (e.g., to PFP)? q_mobile_phase->q_column No Improvement q_mobile_phase->solution Yes q_chiral Chiral Separation Needed? q_column->q_chiral No Improvement q_column->solution Yes q_chiral->solution Yes no_solution Consult Further q_chiral->no_solution No

Caption: Troubleshooting flowchart for co-elution issues.

References

Improving the reproducibility of behavioral sensitization studies with Ethylone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and standardized protocols to improve the reproducibility of behavioral sensitization studies involving Ethylone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues researchers may encounter during experimental procedures with this compound.

Q1: Why am I observing high variability in locomotor activity between subjects in the same treatment group?

A: High variability is a common challenge in behavioral research. Several factors can contribute to this:

  • Individual Sensitivity: There is expected inter-individual variability in response to psychostimulants.

  • Drug Purity and Stability: this compound hydrochloride can exist as two different polymorphs, which may have different properties.[1][2][3][4] Furthermore, cathinone (B1664624) derivatives can be unstable under varying pH, heat, and in air.[1] Ensure the purity of your this compound supply and prepare solutions fresh daily to avoid degradation.

  • Animal Heterogeneity: The strain, sex, age, and source of the animals can significantly influence behavioral responses. Use animals from a consistent, reliable vendor and ensure they are matched for age and sex across experimental groups.[5]

  • Environmental Stress: Inconsistent environmental conditions such as lighting, temperature, and background noise can impact locomotor activity. Standardize the testing environment and allow for a proper habituation period.[5][6]

  • Circadian Rhythm: Conduct all behavioral testing at the same time of day to minimize variations due to the animals' natural activity cycles.[5]

Q2: My animals are not developing sensitization to this compound after repeated administrations. What could be the cause?

A: A failure to induce sensitization can stem from several methodological factors:

  • Inappropriate Dosing: The dose-response curve for locomotor activity for many stimulants, including this compound, is an inverted U-shape.[7][8] Doses that are too high can lead to stereotyped behaviors (e.g., intense sniffing, repetitive head movements) that compete with and reduce locomotor activity, potentially masking sensitization. A dose-response study is recommended to find the optimal dose for inducing sensitization without causing confounding stereotyped behaviors.

  • Insufficient Treatment Period: The number of drug administrations may be insufficient to induce the neuroplastic changes required for sensitization. Sensitization protocols often involve daily injections for 5 to 14 days.

  • Inadequate Withdrawal Period: A withdrawal period (typically 7-14 days) after the repeated administration phase is often necessary for the expression of sensitization to become apparent upon a subsequent drug challenge.

  • Context-Dependency: Behavioral sensitization can be context-dependent. If the drug is always administered in the testing environment, the environment itself becomes a conditioned stimulus. If administrations occur in the home cage, the expression of sensitization in the test environment may be weaker.

Q3: How should I prepare and store this compound for my experiments?

A: Proper handling of this compound is critical for reproducibility.

  • Form: this compound is typically supplied as a hydrochloride salt, which is more stable than the freebase.

  • Solvent: For intraperitoneal (IP) injections, dissolve this compound hydrochloride in sterile 0.9% isotonic saline.[9]

  • Preparation: Prepare solutions fresh each day. Cathinones can degrade in solution, especially if the pH is not neutral.[1] Filter the solution through a 0.2-µm filter before injection to ensure sterility and remove particulates.[9]

  • Storage: Store the powdered form in a cool, dark, and dry place. Avoid exposure to light and humidity, which can accelerate degradation.[10]

Q4: What is the expected pattern of locomotor activity after an acute this compound injection?

A: Following an acute intraperitoneal injection in mice, this compound typically produces a time- and dose-dependent increase in locomotor activity. The stimulant effects of lower to moderate doses (e.g., 10-25 mg/kg) can begin within 10 minutes and last for approximately 120-160 minutes.[7] Higher doses (e.g., 50 mg/kg) may have a delayed onset of stimulant effects.[7] The dose-effect curve often follows an inverted-U shape, where higher doses may lead to a decrease in locomotion compared to moderate doses due to competing stereotyped behaviors.[8]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on locomotor activity in mice.

Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Swiss-Webster Mice

Dose (mg/kg, IP)Peak Effect (Horizontal Activity Counts / 10 min ± SE)Onset of Stimulant EffectDuration of Stimulant Effect
Vehicle Control~2000N/AN/A
10~6000Within 10 minutes120 - 160 minutes
25~8000Within 10 minutes120 - 160 minutes
50~5000*Delayed until 40 minutes~200 minutes

*Data are estimated from published graphs for illustrative purposes.[7][11] *Indicates a significant stimulant effect (p < 0.05) compared to vehicle control.

Experimental Protocols

Protocol 1: this compound-Induced Locomotor Sensitization

This protocol is designed to assess the development and expression of behavioral sensitization to the locomotor-activating effects of this compound.

1. Animals:

  • Species: Male Swiss-Webster mice (or other appropriate strain).

  • Age: 8-10 weeks at the start of the experiment.

  • Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimate animals to the facility for at least one week before experiments begin.

2. Apparatus:

  • Open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated infrared beam breaks or video tracking software to measure locomotor activity (e.g., distance traveled, horizontal activity).

3. Procedure:

  • Phase 1: Habituation (Days 1-3)

    • Handle each mouse for 1-2 minutes daily.

    • On Day 3, place each mouse in the open-field arena for 30-60 minutes to habituate to the novel environment. This session also serves as a baseline activity measurement.

  • Phase 2: Development of Sensitization (Days 4-10)

    • Divide animals into two groups: Control (Saline) and Experimental (this compound).

    • Administer daily intraperitoneal (IP) injections of either 0.9% saline or this compound (e.g., 25 mg/kg).

    • Immediately after injection, place the animal in the open-field arena and record locomotor activity for 60-120 minutes.

  • Phase 3: Withdrawal (Days 11-17)

    • Leave animals undisturbed in their home cages. This drug-free period is crucial for the expression of sensitization.

  • Phase 4: Expression/Challenge (Day 18)

    • Administer a challenge dose of this compound (same dose as in Phase 2) to all animals (both the Saline and this compound pre-treated groups).

    • Immediately place the animal in the open-field arena and record locomotor activity for 60-120 minutes.

    • Expected Outcome: The this compound pre-treated group should show a significantly greater locomotor response to the this compound challenge compared to the saline pre-treated group.

4. Data Analysis:

  • Analyze locomotor activity data using a two-way repeated measures ANOVA, with Treatment Group as the between-subjects factor and Day as the within-subjects factor for the development phase.

  • For the challenge day, use an independent samples t-test or a one-way ANOVA to compare the locomotor response between groups.

Protocol 2: this compound Conditioned Place Preference (CPP)

This protocol assesses the rewarding properties of this compound.

1. Apparatus:

  • A three-chamber CPP apparatus. Two large conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) separated by a smaller, neutral start chamber.

2. Procedure:

  • Phase 1: Pre-Conditioning Test (Baseline Preference; Day 1)

    • Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each of the large chambers.

    • Animals showing a strong unconditioned preference for one chamber (>65-70% of the time) may be excluded. The design is typically "unbiased," where drug pairing is assigned randomly to a chamber.

  • Phase 2: Conditioning (Days 2-9; 8 sessions)

    • This phase consists of alternating daily sessions of drug and vehicle pairings.

    • On Drug Days (e.g., 2, 4, 6, 8): Administer an IP injection of this compound (e.g., 25 mg/kg) and immediately confine the mouse to its assigned drug-paired chamber for 30 minutes.

    • On Vehicle Days (e.g., 3, 5, 7, 9): Administer an IP injection of saline and immediately confine the mouse to the opposite chamber for 30 minutes.

    • The order of drug and vehicle days should be counterbalanced across animals.

  • Phase 3: Post-Conditioning Test (Expression of Preference; Day 10)

    • In a drug-free state, place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each of the large chambers.

    • Expected Outcome: Animals will spend significantly more time in the drug-paired chamber compared to their pre-conditioning baseline and/or compared to a control group that received only saline during conditioning.

3. Data Analysis:

  • Calculate a preference score as (Time in drug-paired chamber) - (Time in saline-paired chamber) for both pre- and post-conditioning tests.

  • Use a paired t-test to compare pre- and post-conditioning scores within the this compound group.

  • Use an independent samples t-test to compare the post-conditioning preference scores between the this compound and Saline control groups.

Visualizations

Experimental Workflow and Data Analysis

G cluster_prep Phase 1: Preparation & Baseline cluster_treat Phase 2: Sensitization Treatment cluster_exp Phase 3: Expression cluster_analysis Phase 4: Data Analysis A Animal Acclimation (1 week) B Habituation to Test Arena A->B C Baseline Activity Measurement B->C D Divide into Groups (Control vs. This compound) C->D E Repeated Daily Injections (e.g., 7-14 days) D->E F Record Locomotor Activity Post-Injection E->F G Withdrawal Period (e.g., 7 days) F->G H Administer this compound Challenge to ALL Groups G->H I Record Final Locomotor Activity H->I J Compare Activity: Sensitization Phase (Repeated Measures ANOVA) I->J K Compare Activity: Challenge Day (t-test / ANOVA) I->K L Interpret Results: Sensitization Developed? J->L K->L

Caption: Workflow for a typical behavioral sensitization experiment.

Troubleshooting Logic for Reproducibility Issues

G start Unexpected Result Observed (e.g., High Variability, No Sensitization) q1 Is the drug compound pure and stable? start->q1 a1_yes Check Experimental Design q1->a1_yes Yes a1_no Source new compound. Prepare solutions fresh daily. Verify storage conditions. q1->a1_no No q2 Is the dosing regimen appropriate? a1_yes->q2 end_node Identify Potential Cause & Refine Protocol a1_no->end_node a2_yes Check Animal & Environment q2->a2_yes Yes a2_no Perform dose-response study. Avoid high doses causing stereotypy. Ensure adequate treatment duration. q2->a2_no No q3 Are animal and environmental factors controlled? a2_yes->q3 a2_no->end_node a3_yes Review Data Analysis q3->a3_yes Yes a3_no Standardize handling, housing, light/dark cycle, and test time. Ensure proper habituation. q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: A decision tree for troubleshooting common experimental issues.

Simplified Mechanism of this compound Action at the Synapse

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) DAT DAT DA->DAT Reuptake R Receptors DA->R SER Serotonin (5-HT) SERT SERT SER->SERT Reuptake SER->R NE Norepinephrine (NE) NET NET NE->NET Reuptake NE->R Synapse Synaptic Cleft This compound This compound This compound->DAT Inhibits/ Reverses This compound->SERT Inhibits/ Reverses This compound->NET Inhibits/ Reverses

Caption: this compound's action on monoamine transporters.

References

Validation & Comparative

Comparative Analysis of Ethylone and Methylone on Locomotor Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the effects of two synthetic cathinones, ethylone and mthis compound, on locomotor activity, intended for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to offer an objective comparison of their potencies, time courses of action, and underlying mechanisms.

Executive Summary

This compound and mthis compound are structurally related synthetic cathinones that have been investigated for their stimulant properties. Both compounds produce a dose-dependent increase in locomotor activity in preclinical models. However, key differences in their potency and the time-course of their effects have been observed. This guide presents a detailed comparison of these effects, supported by quantitative data from published studies, detailed experimental methodologies, and visual representations of their proposed signaling pathways.

Data Presentation: Locomotor Activity

The following table summarizes the dose-dependent effects of this compound and mthis compound on locomotor activity as observed in rodent models. It is important to note that experimental conditions such as species and route of administration may vary between studies, which can influence the observed effects.

CompoundSpeciesRoute of AdministrationDose Range (mg/kg)Peak Effect on Locomotor Activity (Compared to Control)Time to Peak EffectDuration of Action
This compound MouseIntraperitoneal (i.p.)10 - 50Dose-dependent increase10 - 40 minutesStimulant effects of 10 and 25 mg/kg lasted 120–160 minutes; effects of 50 mg/kg were delayed but lasted up to 4 hours.[1]
Mthis compound MouseIntraperitoneal (i.p.)5 - 25Dose-dependent increase~30 minutesStimulant effect persisted for 270 minutes at the highest dose tested (25 mg/kg).
Mthis compound RatIntravenous (i.v.)0.3 - 1.0Dose-dependent increase in horizontal locomotor activityWithin 20 minutesEffects observed for at least 120 minutes post-administration.[2]
Mthis compound RatSubcutaneous (s.c.)6 - 24Significant increases in behavioral score40 - 120 minutesEffects observed at both 40 and 120 minutes post-injection.[3]

Experimental Protocols

The following section details a typical experimental protocol for assessing the effects of synthetic cathinones on locomotor activity in mice, based on methodologies reported in the literature.[1]

1. Subjects:

  • Species: Swiss-Webster mice.

  • Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle, with food and water available ad libitum.

2. Apparatus:

  • Open-Field Arena: A standard open-field apparatus equipped with photobeam sensors to automatically record horizontal locomotor activity.

3. Procedure:

  • Habituation: Prior to drug administration, mice are habituated to the testing environment to reduce novelty-induced hyperactivity.

  • Drug Administration: this compound or mthis compound, dissolved in a vehicle such as 0.9% saline, is administered to the mice via a specific route (e.g., intraperitoneal injection). A control group receives only the vehicle.

  • Data Collection: Immediately following injection, mice are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration, typically ranging from 60 minutes to several hours. Data is often collected in time bins (e.g., 5 or 10 minutes) to allow for a time-course analysis of the drug's effects.

4. Data Analysis:

  • The total locomotor activity is calculated for each animal and averaged across treatment groups.

  • Statistical analyses, such as ANOVA followed by post-hoc tests, are used to determine significant differences between drug-treated groups and the vehicle control group.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for a locomotor activity study and the proposed signaling pathways for this compound and mthis compound.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase animal_housing Animal Acclimation & Housing habituation Habituation to Open-Field Arena animal_housing->habituation drug_prep Drug Solution Preparation administration Drug/Vehicle Administration drug_prep->administration habituation->administration data_collection Locomotor Activity Recording administration->data_collection data_processing Data Processing & Quantification data_collection->data_processing stat_analysis Statistical Analysis data_processing->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Experimental workflow for a typical locomotor activity study.

signaling_pathways cluster_this compound This compound cluster_mthis compound Mthis compound This compound This compound e_transporters Monoamine Transporters (DAT, NET, SERT) This compound->e_transporters e_inhibition Inhibition of Reuptake e_transporters->e_inhibition Blocks e_release Serotonin (B10506) Release e_transporters->e_release Substrate at SERT e_synaptic Increased Synaptic Monoamines e_inhibition->e_synaptic e_release->e_synaptic e_locomotor Increased Locomotor Activity e_synaptic->e_locomotor mthis compound Mthis compound m_transporters Monoamine Transporters (DAT, NET, SERT) mthis compound->m_transporters m_inhibition Inhibition of Reuptake m_transporters->m_inhibition Blocks m_release Monoamine Release m_transporters->m_release Substrate m_synaptic Increased Synaptic Monoamines m_inhibition->m_synaptic m_release->m_synaptic m_locomotor Increased Locomotor Activity m_synaptic->m_locomotor

Proposed signaling pathways for this compound and Mthis compound.

Discussion of Findings

Both this compound and mthis compound produce their stimulant effects by interacting with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters, they increase their concentration in the synaptic cleft, leading to enhanced neuronal signaling and subsequent behavioral effects, including increased locomotor activity.

While both compounds are non-selective for these transporters, there are subtleties in their mechanisms. Some evidence suggests that mthis compound acts as a substrate for these transporters, leading to both reuptake inhibition and neurotransmitter release. This compound is thought to have a similar "hybrid" mechanism, acting as a reuptake inhibitor at DAT and NET, and as a substrate at SERT, promoting serotonin release. These differences in their interaction with monoamine transporters likely contribute to the observed variations in their potency and the time-course of their locomotor-stimulating effects.

The delayed onset of locomotor stimulation observed with higher doses of this compound may be attributed to a more complex pharmacokinetic or pharmacodynamic profile at these doses. In contrast, mthis compound generally exhibits a more rapid onset of action. The duration of action for both substances is dose-dependent, with higher doses leading to more prolonged effects.

Conclusion

This compound and mthis compound are both potent psychostimulants that increase locomotor activity in a dose-dependent manner. Their primary mechanism of action involves the modulation of monoamine transporters. While they share similarities in their overall effects, differences in their potency, onset, and duration of action are evident from preclinical studies. This comparative guide provides a foundation for further research into the distinct pharmacological profiles of these and other emerging synthetic cathinones.

References

A Comparative Analysis of the Neurotoxic Profiles of Ethylone and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of the synthetic cathinone (B1664624) ethylone and the widely studied empathogen 3,4-methylenedioxymethamphetamine (MDMA). The following sections detail their interactions with monoamine transporters, in vitro and in vivo neurotoxicity data, and the experimental methodologies used to generate these findings. This information is intended to support research and drug development efforts in understanding the potential risks associated with these compounds.

Interaction with Monoamine Transporters

The primary mechanism of action for both this compound and MDMA involves their interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Their affinity for these transporters dictates their pharmacological and toxicological profiles.

Table 1: Comparative Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
This compound 5,7304,1501,150
MDMA 8,290[1]2,410[1]1,190[1]

Note: Lower Ki values indicate higher binding affinity.

As shown in Table 1, both compounds exhibit a higher affinity for NET and SERT compared to DAT. MDMA has a notably higher affinity for SERT than this compound, which is consistent with its potent serotonergic effects. This compound displays a more balanced profile with its highest affinity for NET.

In Vitro Neurotoxicity

Studies using cell cultures provide a controlled environment to assess the direct toxic effects of substances on neurons.

Table 2: Comparative In Vitro Neurotoxicity in Human Dopaminergic SH-SY5Y Cells

CompoundMetricResult
Mthis compound (as a proxy for this compound) Cell Viability (24h exposure)Concentration-dependent decrease
Oxidative StressIncreased production of reactive oxygen and nitrogen species, depletion of glutathione
Mitochondrial DysfunctionDissipation of mitochondrial membrane potential, depletion of ATP
ApoptosisActivation of caspases 3, 8, and 9
MDMA Cell Viability (24h exposure)Potency of inducing cell viability loss was greater than mthis compound[2]
Oxidative StressIncreased production of reactive oxygen and nitrogen species, depletion of glutathione
Mitochondrial DysfunctionDissipation of mitochondrial membrane potential, depletion of ATP
ApoptosisActivation of caspases 3, 8, and 9

Note: Data for this compound is inferred from its close structural analog, mthis compound. Direct comparative studies on this compound are limited.

In vitro studies on mthis compound, a close analog of this compound, reveal that it induces neuronal cell death through mechanisms involving oxidative stress, mitochondrial dysfunction, and apoptosis.[2] When compared to MDMA, mthis compound appears to be less potent in reducing cell viability.[2]

In Vivo Neurotoxicity: Serotonin and Dopamine Depletion

Animal models are crucial for understanding the systemic effects of these compounds on the brain. A hallmark of MDMA's neurotoxicity is the long-term depletion of serotonin (5-HT) and its metabolites in various brain regions.

Table 3: Comparative In Vivo Neurotoxicity in Rodent Models

CompoundBrain RegionNeurotransmitter Depletion
Mthis compound (as a proxy for this compound) Frontal CortexSignificant serotonergic impairment[3]
HippocampusSome serotonergic alterations[3]
StriatumSome serotonergic alterations[3]
Dopaminergic SystemNo significant neurotoxic effect identified[3]
MDMA Widespread (Cortex, Hippocampus, Striatum)Pronounced and persistent depletion of serotonin (5-HT) and its metabolite 5-HIAA
Dopaminergic SystemLess pronounced and often transient effects compared to the serotonergic system

Note: Data for this compound is inferred from its close structural analog, mthis compound.

Studies on mthis compound indicate that, similar to MDMA, it can induce serotonergic deficits, particularly in the frontal cortex.[3] However, the available data suggests that the effects of mthis compound on the serotonergic system are less severe than those reported for MDMA. Importantly, mthis compound did not appear to cause significant damage to the dopaminergic system in the studied models.[3]

Experimental Protocols and Methodologies

The following sections provide an overview of the experimental methods typically employed to assess the neurotoxicity of compounds like this compound and MDMA.

Monoamine Transporter Binding Affinity Assays

These assays determine the affinity of a compound for DAT, SERT, and NET.

Experimental Workflow for Transporter Binding Assays

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture (e.g., HEK-293 cells) expressing human monoamine transporters prep2 Membrane Preparation (Homogenization and Centrifugation) prep1->prep2 assay1 Incubation of cell membranes with a radioligand (e.g., [3H]citalopram for SERT) and varying concentrations of the test compound (this compound or MDMA) prep2->assay1 assay2 Separation of bound and free radioligand (e.g., rapid filtration) assay1->assay2 assay3 Quantification of bound radioactivity (Scintillation Counting) assay2->assay3 analysis1 Generation of competition curves assay3->analysis1 analysis2 Calculation of IC50 values analysis1->analysis2 analysis3 Conversion to Ki values using the Cheng-Prusoff equation analysis2->analysis3 G cluster_culture Cell Culture and Treatment cluster_assays Neurotoxicity Assays cluster_data Data Analysis culture1 Seeding of SH-SY5Y cells in multi-well plates culture2 Differentiation of cells (optional, e.g., with retinoic acid to induce a more neuronal phenotype) culture1->culture2 culture3 Exposure to varying concentrations of This compound or MDMA for a defined period (e.g., 24 hours) culture2->culture3 assay_viability Cell Viability Assay (e.g., MTT or LDH assay) culture3->assay_viability assay_oxidative Oxidative Stress Assay (e.g., measurement of ROS/RNS) culture3->assay_oxidative assay_mito Mitochondrial Function Assay (e.g., measurement of mitochondrial membrane potential) culture3->assay_mito assay_apoptosis Apoptosis Assay (e.g., caspase activity assay or flow cytometry with Annexin V/PI staining) culture3->assay_apoptosis analysis1 Quantification of assay readouts assay_viability->analysis1 assay_oxidative->analysis1 assay_mito->analysis1 assay_apoptosis->analysis1 analysis2 Statistical analysis to determine significant differences between treated and control groups analysis1->analysis2 G cluster_dosing Dosing Regimen cluster_washout Washout Period cluster_analysis Neurochemical and Histological Analysis dosing1 Acclimatization of animals (e.g., rats or mice) dosing2 Administration of the test compound (this compound or MDMA) or vehicle control (e.g., subcutaneous or intraperitoneal injection) dosing1->dosing2 dosing3 Typically a 'binge' paradigm is used (multiple doses over a short period) dosing2->dosing3 washout1 A drug-free period (e.g., 7 days or more) to allow for the assessment of long-term neurotoxic effects dosing3->washout1 analysis1 Euthanasia and brain tissue collection washout1->analysis1 analysis2 Dissection of specific brain regions (e.g., frontal cortex, hippocampus, striatum) analysis1->analysis2 analysis3 Neurochemical analysis (e.g., HPLC-ECD) to quantify levels of monoamines (DA, 5-HT) and their metabolites analysis2->analysis3 analysis4 Immunohistochemistry to visualize monoaminergic neurons and transporters analysis2->analysis4 G MDMA MDMA Administration SERT Inhibition and reversal of Serotonin Transporter (SERT) MDMA->SERT DA_release Increased synaptic Dopamine MDMA->DA_release HT_release Massive Serotonin (5-HT) release SERT->HT_release Oxidative_Stress Oxidative Stress (Formation of reactive oxygen and nitrogen species) DA_release->Oxidative_Stress Hyperthermia Hyperthermia HT_release->Hyperthermia Hyperthermia->Oxidative_Stress Excitotoxicity Glutamate Excitotoxicity Hyperthermia->Excitotoxicity Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Neuroinflammation Neuroinflammation (Microglial activation) Oxidative_Stress->Neuroinflammation Apoptosis Neuronal Apoptosis (Cell Death) Mito_Dysfunction->Apoptosis Excitotoxicity->Apoptosis Neuroinflammation->Apoptosis

References

A Comparative Analysis of the Reinforcing Effects of Ethylone versus Cocaine and Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reinforcing effects of the synthetic cathinone (B1664624) ethylone against the well-established psychostimulants, cocaine and methamphetamine. The information presented is based on available preclinical experimental data and is intended to inform research and drug development efforts.

Abstract

This compound, a synthetic cathinone, exhibits psychostimulant properties that have led to its recreational use. Understanding its reinforcing effects in comparison to classic stimulants like cocaine and methamphetamine is crucial for assessing its abuse liability and developing potential therapeutic interventions. This guide summarizes key preclinical findings from locomotor activity, conditioned place preference, and in vitro monoamine transporter binding assays to provide a comparative overview of these three substances. While direct comparative self-administration data for this compound is limited, the available evidence suggests that this compound possesses significant reinforcing properties, though likely less potent than methamphetamine.

Data Presentation

Monoamine Transporter Binding Affinities

The primary mechanism of action for these psychostimulants involves the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). The binding affinities (Ki, in nM) of this compound, cocaine, and methamphetamine for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are presented below. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
This compound 162373496
Cocaine 200 - 600[1]200 - 700[1]200 - 700[1]
Methamphetamine ~600[1]20,000 - 40,000[1]70 - 100[1]
Locomotor Activity

Locomotor activity is a behavioral measure of the stimulant effects of a drug. The data below summarizes the effects of the three compounds on locomotor activity in rodents.

CompoundAnimal ModelDoses Tested (mg/kg)Peak EffectDuration of ActionNotes
This compound Mice10, 25, 50[2]Dose-dependent increase120-160 minutes at 10 and 25 mg/kg[2]Delayed stimulant effect at 50 mg/kg[2]
Cocaine Rats10 (3 injections)[3]Significant increaseDeclined more rapidly than methamphetamine[4]Produced behavioral sensitization[3]
Methamphetamine Rats0.5, 1.0Dose-dependent increase[1]Longer-lasting than cocaine[4]Potent induction of locomotor sensitization[1]
Conditioned Place Preference (CPP)

Conditioned place preference is a measure of the rewarding effects of a drug, where an animal learns to associate a specific environment with the drug's effects.

CompoundAnimal ModelDoses Tested (mg/kg)CPP Effect
This compound Not specifiedNot specifiedInduces CPP
Cocaine Mice5, 10, 20[5][6]Significant CPP at 5 and 10 mg/kg[6]
Methamphetamine Mice1, 2[7]Significant CPP at 2 mg/kg[7]

Experimental Protocols

Locomotor Activity Assay

Objective: To assess the stimulant effects of a compound by measuring changes in spontaneous motor activity.

Apparatus: Standard locomotor activity chambers equipped with infrared beams to detect movement.

Procedure:

  • Habituation: Rodents are individually placed in the locomotor activity chambers for a set period (e.g., 30-60 minutes) for at least one day prior to testing to acclimate to the environment.

  • Drug Administration: On the test day, animals are administered the test compound (e.g., this compound, cocaine, or methamphetamine) or vehicle via a specified route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, the animal is placed back into the chamber, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a predetermined duration (e.g., 60-120 minutes).

  • Data Analysis: The total locomotor activity during the session is calculated and compared between drug-treated and vehicle-treated groups. For sensitization studies, locomotor responses to repeated drug administration over several days are compared.[8][9][10]

Conditioned Place Preference (CPP) Assay

Objective: To evaluate the rewarding or aversive properties of a compound by assessing an animal's preference for an environment previously paired with the substance.[11]

Apparatus: A three-chamber apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

Procedure:

  • Pre-Conditioning (Baseline Preference): On the first day, each animal is allowed to freely explore all three chambers for a set time (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers.

  • Conditioning: This phase typically lasts for several days. On drug conditioning days, the animal receives an injection of the test compound and is confined to one of the conditioning chambers for a specific duration (e.g., 30 minutes). On alternate days (vehicle conditioning), the animal receives a vehicle injection and is confined to the opposite chamber. The pairing of the drug with the initially non-preferred or preferred chamber can be biased or unbiased.[12]

  • Post-Conditioning (Test): After the conditioning phase, the animal is placed in the central chamber with free access to both conditioning chambers in a drug-free state. The time spent in each chamber is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding effects.[11]

Signaling Pathways and Experimental Workflows

Psychostimulant-Induced Dopaminergic Signaling

The reinforcing effects of this compound, cocaine, and methamphetamine are primarily mediated by their interaction with the dopamine transporter (DAT), leading to an increase in extracellular dopamine in the brain's reward circuitry, particularly the nucleus accumbens. This elevated dopamine level activates postsynaptic dopamine receptors (D1 and D2), initiating a cascade of intracellular signaling events.

Psychostimulant-Induced Dopaminergic Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Psychostimulants Psychostimulants DAT Dopamine Transporter (DAT) Psychostimulants->DAT Blockade Dopamine (DA) Dopamine (DA) DA_Vesicle Dopamine Vesicles DA DA DA_Vesicle->DA Release DA->DAT Reuptake DA_Synapse Increased Dopamine D1_Receptor D1 Receptor DA_Synapse->D1_Receptor Binding D2_Receptor D2 Receptor DA_Synapse->D2_Receptor Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., cAMP, PKA, ERK) D1_Receptor->Signaling_Cascade D2_Receptor->Signaling_Cascade Reinforcing_Effects Reinforcing Effects (Euphoria, Reward) Signaling_Cascade->Reinforcing_Effects

Psychostimulant effect on dopamine synapse.
Experimental Workflow for Locomotor Activity Assay

The following diagram illustrates the typical workflow for conducting a locomotor activity study to assess the stimulant effects of a drug.

Locomotor Activity Experimental Workflow Start Start Habituation Habituation to Locomotor Chambers Start->Habituation Grouping Random Assignment to Treatment Groups (Vehicle, Drug Doses) Habituation->Grouping Injection Drug/Vehicle Administration Grouping->Injection Recording Record Locomotor Activity Injection->Recording Analysis Data Analysis (e.g., ANOVA) Recording->Analysis End End Analysis->End

Workflow for locomotor activity experiments.
Experimental Workflow for Conditioned Place Preference (CPP) Assay

This diagram outlines the sequential phases of a conditioned place preference experiment used to measure the rewarding properties of a substance.

Conditioned Place Preference (CPP) Experimental Workflow cluster_conditioning Start Start Pre_Conditioning Pre-Conditioning: Baseline Preference Test Start->Pre_Conditioning Conditioning_Phase Conditioning Phase: Drug-Paired vs. Vehicle-Paired Chamber Exposure Pre_Conditioning->Conditioning_Phase Drug_Day Drug Injection & Placement in Paired Chamber Conditioning_Phase->Drug_Day Alternating Days Vehicle_Day Vehicle Injection & Placement in Unpaired Chamber Conditioning_Phase->Vehicle_Day Alternating Days Post_Conditioning Post-Conditioning: Preference Test (Drug-Free) Analysis Data Analysis: Compare Time Spent in Chambers Post_Conditioning->Analysis End End Analysis->End

Workflow for conditioned place preference.

References

Differentiating the pharmacological effects of Ethylone and its parent compound, MDEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological effects of the synthetic cathinone (B1664624) ethylone and its parent compound, 3,4-methylenedioxy-N-ethylamphetamine (MDEA). The information presented is based on available experimental data to assist researchers in understanding the nuanced differences between these two psychoactive compounds.

Core Pharmacological Differences: At a Glance

This compound (β-keto-MDEA) is the β-keto analogue of MDEA, a structural modification that significantly influences its interaction with monoamine transporters.[1] While both compounds exhibit psychostimulant properties by modulating dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) systems, their potencies and mechanisms of action show notable distinctions.[2]

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the in vitro data for this compound and MDEA, focusing on their interactions with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data is essential for understanding their respective potencies as reuptake inhibitors and releasing agents.

Table 1: Monoamine Transporter Inhibition Potency (IC50, nM)

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound530 ± 70830 ± 120460 ± 60
MDEA1800 ± 250940 ± 130260 ± 40

Data sourced from Simmler et al. (2013). Values are presented as mean ± SEM.

Table 2: Serotonin Release Potency (EC50, nM)

CompoundSERT EC50 (nM)
This compound9900 ± 1400
MDEA120 ± 20

Data sourced from Simmler et al. (2013). Values are presented as mean ± SEM.

From this data, it is evident that MDEA is a more potent serotonin releasing agent than this compound.[2] In contrast, this compound demonstrates a more balanced, albeit generally weaker, profile as a monoamine reuptake inhibitor. One study noted that compared to MDEA, this compound is more selective for the dopamine system over the serotonin system, which may be associated with a higher risk of addiction.[3]

Mechanism of Action: A Visual Representation

The primary mechanism of action for both this compound and MDEA involves the modulation of monoamine transporters. The following diagram illustrates this general pathway.

Monoamine Transporter Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention MA_Vesicle Monoamine Vesicle MA_Transporter Monoamine Transporter (DAT, NET, SERT) MA_Vesicle->MA_Transporter Release Extracellular_MA Extracellular Monoamine MA_Transporter->Extracellular_MA Reuptake MA Monoamine (DA, NE, 5-HT) Postsynaptic_Receptor Postsynaptic Receptor Extracellular_MA->Postsynaptic_Receptor Binding & Signal Transduction Ethylone_MDEA This compound / MDEA Ethylone_MDEA->MA_Transporter Inhibition of Reuptake Ethylone_MDEA->MA_Transporter Induction of Release (Serotonin)

Caption: Interaction of this compound and MDEA with monoamine transporters.

Experimental Protocols

The following are summaries of the methodologies used to obtain the quantitative data presented above, based on the procedures outlined by Simmler et al. (2013).

Monoamine Transporter Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the uptake of a radiolabeled monoamine into cells expressing the specific transporter.

Experimental Workflow:

Monoamine Transporter Inhibition Assay Workflow start Start cell_culture Culture HEK293 cells expressing hDAT, hNET, or hSERT start->cell_culture incubation Incubate cells with varying concentrations of this compound or MDEA cell_culture->incubation add_radioligand Add radiolabeled monoamine ([3H]DA, [3H]NE, or [3H]5-HT) incubation->add_radioligand terminate_uptake Terminate uptake by rapid filtration add_radioligand->terminate_uptake measure_radioactivity Measure radioactivity using liquid scintillation counting terminate_uptake->measure_radioactivity data_analysis Calculate IC50 values measure_radioactivity->data_analysis end End data_analysis->end

Caption: Workflow for the monoamine transporter inhibition assay.

Detailed Steps:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

  • Incubation: Cells are pre-incubated with various concentrations of the test compounds (this compound or MDEA) or a control vehicle.

  • Initiation of Uptake: A solution containing a fixed concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the cells to initiate uptake.

  • Termination of Uptake: After a defined incubation period, the uptake process is rapidly stopped by washing the cells with ice-cold buffer and collecting them on filter mats using a cell harvester.

  • Measurement of Radioactivity: The radioactivity retained by the cells on the filter mats is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that causes a 50% reduction in the specific uptake of the radiolabeled monoamine (IC50) is determined by non-linear regression analysis.

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells expressing the relevant transporter.

Experimental Workflow:

Neurotransmitter Release Assay Workflow start Start cell_culture Culture HEK293 cells expressing hSERT start->cell_culture preload_cells Preload cells with [3H]5-HT cell_culture->preload_cells wash_cells Wash cells to remove excess [3H]5-HT preload_cells->wash_cells add_compound Add varying concentrations of This compound or MDEA wash_cells->add_compound collect_supernatant Collect the supernatant containing released [3H]5-HT add_compound->collect_supernatant measure_radioactivity Measure radioactivity in the supernatant collect_supernatant->measure_radioactivity data_analysis Calculate EC50 values measure_radioactivity->data_analysis end End data_analysis->end

Caption: Workflow for the neurotransmitter release assay.

Detailed Steps:

  • Cell Culture and Pre-loading: HEK293 cells expressing hSERT are cultured and then incubated with [³H]serotonin to allow for its uptake into the cells.

  • Washing: The cells are washed with buffer to remove any extracellular [³H]serotonin.

  • Induction of Release: The cells are then incubated with various concentrations of this compound or MDEA.

  • Sample Collection: The supernatant, containing the released [³H]serotonin, is collected.

  • Measurement of Radioactivity: The amount of radioactivity in the supernatant is measured using a liquid scintillation counter.

  • Data Analysis: The effective concentration of the test compound that produces 50% of the maximal release (EC50) is calculated.

Concluding Remarks

The available in vitro data indicates that while this compound and MDEA share a common mechanism of action as monoamine transporter modulators, they exhibit distinct pharmacological profiles. MDEA is a significantly more potent serotonin releasing agent, whereas this compound acts as a more balanced, though generally less potent, reuptake inhibitor of dopamine, norepinephrine, and serotonin. These differences in potency and selectivity are critical for understanding their respective psychoactive effects and potential for abuse. Further research, including in vivo studies, is necessary to fully elucidate the comparative pharmacology of these compounds.

References

Unraveling the Abuse Liability of Synthetic Cathinones: A Comparative Analysis Featuring Ethylone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide has been developed to objectively assess the abuse potential of various synthetic cathinones, with a particular focus on ethylone. This guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data on the pharmacological and behavioral effects of these novel psychoactive substances. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways and experimental workflows, this publication aims to provide a critical resource for understanding the relative risks associated with this evolving class of compounds.

Synthetic cathinones, often colloquially referred to as "bath salts," are a class of designer drugs that mimic the effects of traditional stimulants like amphetamine and cocaine.[1][2] Their primary mechanism of action involves the disruption of normal monoamine transporter function, leading to increased extracellular concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) in the brain.[1][2] This surge in neurotransmitter levels is believed to mediate their psychostimulant and rewarding effects, which contributes to their high potential for abuse.[3][4] this compound, a second-generation synthetic cathinone (B1664624), has emerged as a significant substance of abuse, often sold as a replacement for MDMA or "Molly".[5]

Comparative Pharmacological Profile at Monoamine Transporters

The interaction of synthetic cathinones with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is a key determinant of their abuse potential. The potency of these compounds to inhibit the reuptake of neurotransmitters is typically measured by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a higher potency. The following table summarizes the in vitro potencies of this compound and other selected synthetic cathinones at these transporters.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
This compound73358731[6]
Mthis compound210260210[7]
Mephedrone110130310[7]
MDPV<10<10>30,000
Cocaine260320360
Methamphetamine<10,000<10,000>30,000

Note: IC₅₀ values can vary between studies depending on the specific experimental conditions.

Behavioral Indicators of Abuse Potential: Preclinical Evidence

Animal models are crucial for assessing the rewarding and reinforcing properties of drugs, which are indicative of their abuse liability in humans. Two common paradigms are Conditioned Place Preference (CPP) and intravenous self-administration (IVSA).

Conditioned Place Preference (CPP)

In CPP studies, animals learn to associate a specific environment with the effects of a drug. A preference for the drug-paired environment suggests the substance has rewarding properties. Studies have shown that this compound can induce conditioned place preference, indicating its rewarding effects. For example, in mice, doses of 3.2 and 32 mg/kg of this compound resulted in a significant amount of time spent in the drug-paired chamber.[5]

Intravenous Self-Administration (IVSA)

The IVSA model is considered the gold standard for predicting the abuse liability of a substance, as it directly measures the reinforcing efficacy of a drug.[8] In this paradigm, animals are trained to perform a specific action (e.g., pressing a lever) to receive an intravenous infusion of the drug. While specific self-administration data for this compound is still emerging, studies on other synthetic cathinones like MDPV and mthis compound have demonstrated robust self-administration, comparable to that of methamphetamine and cocaine, highlighting their significant reinforcing effects.[2][8]

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies used to study synthetic cathinones, the following diagrams illustrate the general signaling pathway and common experimental workflows.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DAT Dopamine Transporter (DAT) Dopamine Dopamine Vesicle->Dopamine Release Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding Postsynaptic Effects Postsynaptic Effects Receptor->Postsynaptic Effects Signal Transduction Cathinone Synthetic Cathinone (e.g., this compound) Cathinone->DAT Blocks Reuptake

Caption: General signaling pathway of synthetic cathinones at a dopamine synapse.

CPP_Workflow cluster_phase1 Phase 1: Pre-Test (Habituation) cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Test P1 Animal explores all compartments of the apparatus P1_out Record baseline preference for each compartment P1->P1_out P2_drug Administer Drug (e.g., this compound) P1->P2_drug Alternating Days P2_saline Administer Saline P1->P2_saline Alternating Days P2_pairing Confine animal to one compartment (e.g., Black) P2_drug->P2_pairing P3 Animal has free access to all compartments P2_drug->P3 P2_saline_pairing Confine animal to the other compartment (e.g., White) P2_saline->P2_saline_pairing P2_saline->P3 P3_out Record time spent in each compartment P3->P3_out Data Analysis Data Analysis P3_out->Data Analysis Compare time spent in drug-paired vs. saline-paired compartments

Caption: Experimental workflow for a Conditioned Place Preference (CPP) study.

IVSA_Workflow cluster_surgery Surgical Preparation cluster_training Training Phase cluster_testing Testing Phase S1 Implant intravenous catheter T1 Animal learns to press a lever to receive a food reward S1->T1 T2 Substitute food with drug infusion (e.g., Cocaine) T1->T2 Test1 Substitute training drug with test drug (e.g., this compound) T2->Test1 Test2 Vary the dose of the test drug Test1->Test2 Test3 Measure the number of lever presses and infusions per session Test2->Test3 Data Analysis Data Analysis Test3->Data Analysis Determine the reinforcing efficacy of the test drug

Caption: Experimental workflow for an Intravenous Self-Administration (IVSA) study.

Detailed Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the potency of a compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.[1]

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

  • Compound Incubation: Cells are washed and pre-incubated with varying concentrations of the test compound (e.g., this compound) or a reference inhibitor.

  • Radiolabeled Neurotransmitter Addition: A solution containing a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is calculated.[7]

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a drug.

Methodology:

  • Apparatus: A three-compartment chamber is typically used, with two distinct outer compartments (e.g., different visual and tactile cues) and a neutral central compartment.[9]

  • Pre-Test (Habituation): On the first day, the animal is allowed to freely explore all three compartments to determine any baseline preference for a particular side.

  • Conditioning: Over several days, the animal receives an injection of the test drug (e.g., this compound) and is immediately confined to one of the outer compartments for a set period. On alternate days, the animal receives a vehicle (saline) injection and is confined to the other outer compartment.[9] The pairing of the drug with a specific compartment is counterbalanced across animals.

  • Post-Test: After the conditioning phase, the animal is placed in the central compartment with free access to both outer compartments, and the time spent in each compartment is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-test or a control group indicates a conditioned place preference, suggesting the drug has rewarding effects.[9]

Intravenous Self-Administration (IVSA)

Objective: To measure the reinforcing efficacy of a drug, a strong indicator of its abuse potential.

Methodology:

  • Surgical Preparation: Animals (typically rats or non-human primates) are surgically implanted with an intravenous catheter.[2]

  • Training: Animals are placed in an operant chamber equipped with two levers. They are first trained to press one "active" lever to receive a food reward. Once this behavior is established, the food reward is replaced with an intravenous infusion of a known reinforcing drug, such as cocaine. The second "inactive" lever has no programmed consequences.

  • Substitution: After stable self-administration of the training drug is achieved, the test drug (e.g., this compound) is substituted at various doses.

  • Data Acquisition: The number of presses on the active and inactive levers and the number of infusions received are recorded during daily sessions.

  • Data Analysis: A significantly higher rate of responding on the active lever compared to the inactive lever, and a dose-dependent increase in self-administration, indicate that the test drug has reinforcing properties.[8]

References

Validating Wastewater-Based Epidemiology for Ethylone Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of wastewater-based epidemiology against traditional and alternative methods for monitoring the consumption of the new psychoactive substance, Ethylone. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance, experimental protocols, and supporting data for each methodology.

Wastewater-based epidemiology (WBE) has emerged as a promising, non-invasive tool for near real-time monitoring of illicit drug consumption at the community level.[1][2][3] This approach analyzes the concentration of drug metabolites in sewage to estimate the collective use of a substance within a specific catchment area. This guide critically evaluates the validity and performance of WBE for monitoring this compound, a synthetic cathinone, by comparing it with established and alternative methods, including sociological surveys, analysis of drug seizure data, and individual biological sample testing (urine and hair analysis).

Performance Comparison of this compound Monitoring Methods

The following table summarizes the key performance indicators for wastewater-based epidemiology and its alternatives in monitoring this compound use.

Performance Metric Wastewater-Based Epidemiology (WBE) Sociological Surveys Drug Seizure Data Urinalysis Hair Analysis
Data Type Quantitative (drug load/1000 people/day)Qualitative & Quantitative (self-reported use)Quantitative (weight, number of seizures)Qualitative & Quantitative (presence/concentration)Qualitative & Quantitative (presence/concentration)
Timeliness Near real-time (days to weeks)[1]Delayed (months to years)[2]Delayed (weeks to months)Rapid (hours to days)Retrospective (weeks to months)[4]
Geographical Resolution High (catchment area, neighborhood)[1]Low (national, regional)Variable (dependent on law enforcement activity)IndividualIndividual
Objectivity High (unbiased chemical measurement)[1]Low (subject to recall and social desirability bias)[1][5][6]Moderate (influenced by enforcement priorities)HighHigh
Cost-Effectiveness High (for population-level data)[1][2]Moderate to HighLow (data is a byproduct of enforcement)Low (per individual test)Moderate (per individual test)
Ability to Detect Trends Excellent (for temporal and spatial trends)[1]Good (for long-term national trends)Moderate (can be influenced by changes in trafficking routes)Poor (for population trends)Poor (for population trends)
Ethical Considerations Anonymous and non-invasive[7]Requires informed consent, privacy concernsN/ARequires informed consent, privacy concernsRequires informed consent, privacy concerns

Experimental Protocols

Wastewater-Based Epidemiology for this compound Detection

This protocol outlines the key steps for the analysis of this compound in wastewater samples.

1. Sample Collection:

  • Method: 24-hour composite sampling at the influent of a wastewater treatment plant.[8]

  • Rationale: To obtain a representative sample of the wastewater composition over a full day, accounting for diurnal variations in drug excretion.

  • Preservation: Samples are typically acidified (e.g., with HCl to pH 2) and stored at 4°C to minimize degradation of the target analytes.[8]

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate this compound from the complex wastewater matrix and remove interfering substances.

  • Sorbent: Mixed-mode cation exchange (e.g., Oasis MCX) or weak cation exchange (e.g., Oasis WCX) cartridges are effective for synthetic cathinones.

  • Procedure:

    • Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by ultrapure water.

    • Loading: The wastewater sample (typically 100-250 mL) is passed through the conditioned cartridge.

    • Washing: The cartridge is washed with a weak organic solvent (e.g., methanol/water mixture) to remove hydrophilic interferences.

    • Elution: this compound is eluted from the cartridge using a stronger, basic organic solvent mixture (e.g., methanol or acetonitrile (B52724) with ammonium (B1175870) hydroxide).

3. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC separates this compound from other compounds in the extract based on its physicochemical properties, and MS/MS provides highly selective and sensitive detection and quantification.

  • Typical Parameters for this compound:

    • Precursor Ion (m/z): 222.1

    • Product Ions (m/z): 174.2, 204.1

    • Collision Energy (eV): -26, -20

Alternative Monitoring Methods: A Brief Overview
  • Sociological Surveys (e.g., National Survey on Drug Use and Health): These involve structured questionnaires administered to a representative sample of the population to gather self-reported data on drug use.[9] Methodologies focus on ensuring anonymity and confidentiality to encourage honest responses.[10]

  • Drug Seizure Data Analysis: Law enforcement agencies collect data on the quantity, purity, and location of seized illicit drugs.[11][12] This data provides insights into drug trafficking routes and availability.

  • Urinalysis: Urine samples are collected from individuals and typically screened using immunoassays, with positive results confirmed by more specific methods like GC-MS or LC-MS/MS.[13][14]

  • Hair Analysis: Hair samples are collected and washed to remove external contamination. The hair is then typically pulverized or digested to release the incorporated drugs, which are then extracted and analyzed by LC-MS/MS.[4][15]

Visualizing the Methodologies

WBE_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation wwtp Wastewater Treatment Plant Influent sampler 24h Composite Sampler wwtp->sampler sample Collected Wastewater Sample sampler->sample spe Solid-Phase Extraction (SPE) sample->spe eluate Concentrated Eluate spe->eluate lcms LC-MS/MS Analysis eluate->lcms data This compound Concentration Data lcms->data back_calc Back-Calculation data->back_calc consumption Community Consumption Estimate back_calc->consumption

Caption: Experimental workflow for this compound monitoring using wastewater-based epidemiology.

Ethylone_Pathway cluster_transporters Monoamine Transporters cluster_effects Neurochemical Effects This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Binds to NET Norepinephrine Transporter (NET) This compound->NET Binds to SERT Serotonin Transporter (SERT) This compound->SERT Binds to and acts as a substrate DA_reuptake Inhibition of Dopamine Reuptake DAT->DA_reuptake leads to NE_reuptake Inhibition of Norepinephrine Reuptake NET->NE_reuptake leads to _5HT_reuptake Inhibition of Serotonin Reuptake SERT->_5HT_reuptake leads to _5HT_release Serotonin Release SERT->_5HT_release leads to Method_Comparison cluster_population Population-Level Monitoring cluster_individual Individual-Level Monitoring WBE Wastewater-Based Epidemiology (Objective, Near Real-Time) Surveys Sociological Surveys (Subjective, Delayed) WBE->Surveys Complements Seizures Drug Seizure Data (Indirect, Delayed) WBE->Seizures Complements Urinalysis Urinalysis (Short-Term Use) HairAnalysis Hair Analysis (Long-Term Use) Urinalysis->HairAnalysis Different Detection Windows

References

A Comparative Analysis of the Rewarding and Aversive Effects of Eutylone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the rewarding and aversive effects of the synthetic cathinone (B1664624) eutylone (B1425526), with contextual comparisons to MDMA and mephedrone (B570743). The information is compiled from preclinical studies to assist researchers in understanding the abuse potential and behavioral pharmacology of this emerging psychoactive substance.

Summary of Rewarding and Aversive Effects

Eutylone, a third-generation synthetic cathinone, exhibits both rewarding and aversive properties, a common characteristic of many drugs of abuse. These effects are dose-dependent and have been characterized in rodent models using conditioned place preference (CPP) and conditioned taste aversion (CTA) paradigms.

Rewarding Effects

The rewarding effects of a substance are often predictive of its abuse liability. In preclinical studies, eutylone has been shown to induce a conditioned place preference, indicating that animals associate a specific environment with the drug's desirable effects.

Aversive Effects

Conversely, aversive effects can limit drug intake. Eutylone has also been demonstrated to induce conditioned taste aversion, where animals learn to avoid a novel taste that has been paired with the unpleasant effects of the drug.

The balance between these rewarding and aversive effects is a critical factor in determining the overall abuse potential of a substance.

Quantitative Data on Rewarding and Aversive Effects

The following tables summarize the quantitative data from preclinical studies on the rewarding and aversive effects of eutylone, mephedrone, and MDMA. It is important to note that direct comparative studies evaluating all three substances under identical experimental conditions are limited. Therefore, this guide presents data from separate studies, and caution should be exercised when making direct comparisons due to methodological variations.

Table 1: Rewarding Effects of Eutylone, Mephedrone, and MDMA (Conditioned Place Preference in Rodents)

SubstanceSpecies/StrainSexRoute of AdministrationEffective Dose(s) for CPPIneffective Dose(s) for CPPCitation(s)
Eutylone Sprague-Dawley RatFemaleIntraperitoneal (IP)3, 10, 18, 32 mg/kg (when excluding animals with high initial side preference)-[1]
C57BL/6 MouseMaleIntraperitoneal (IP)3.2, 32 mg/kg1, 10 mg/kg[2][3]
Mephedrone Wistar RatMaleIntraperitoneal (IP)10, 20 mg/kg5, 30 mg/kg[4][5]
Wistar RatFemaleIntraperitoneal (IP)10 mg/kg5, 20 mg/kg[4][5]
Sprague-Dawley RatMaleIntraperitoneal (IP)5 mg/kg-[6]
Mouse-Intraperitoneal (IP)30 mg/kg-[7]
MDMA Rat--1.5 mg/kg-[1]
Long-Evans RatMale-6.6 mg/kg (in combination with 0.75 g/kg Ethanol)6.6 mg/kg (alone)[8]
Adolescent Rat---5, 10 mg/kg[9]

Table 2: Aversive Effects of Eutylone, Mephedrone, and MDMA (Conditioned Taste Aversion in Rodents)

SubstanceSpecies/StrainSexRoute of AdministrationEffective Dose(s) for CTAIneffective Dose(s) for CTACitation(s)
Eutylone Sprague-Dawley RatFemaleIntraperitoneal (IP)3, 10, 18, 32 mg/kg-[1]
C57BL/6 MouseMaleIntraperitoneal (IP)10, 32 mg/kg1, 3.2 mg/kg[2][3]
MDMA Rat--1.0 mg/kg-[10]
Sprague-Dawley RatAdolescent & AdultSubcutaneous (SC)1.0, 1.8, 3.2 mg/kg (Aversions weaker in adolescents)-[11]

Note on Self-Administration Data: To date, specific studies on the intravenous self-administration (IVSA) of eutylone in animal models have not been widely published. However, research on other synthetic cathinones suggests a potential for reinforcing effects. Future studies are needed to fully characterize the reinforcing properties of eutylone using IVSA paradigms.[2][3][12][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key behavioral assays used to assess the rewarding and aversive effects of eutylone.

Conditioned Place Preference (CPP) Protocol (Rodents)

This paradigm assesses the rewarding properties of a drug by pairing its effects with a distinct environment.

  • Apparatus: A standard three-chamber CPP apparatus is typically used. The two larger outer chambers have distinct visual and tactile cues (e.g., different wall patterns and floor textures), while the smaller central chamber is neutral.

  • Phases:

    • Pre-Conditioning (Baseline Preference): On the first day, animals are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes). The time spent in each chamber is recorded to determine any initial preference. An unbiased design is often employed where the drug is paired with the initially non-preferred side.

    • Conditioning: This phase typically occurs over several days. On alternating days, animals receive an injection of eutylone (at a specific dose) and are immediately confined to one of the outer chambers for a set duration (e.g., 30 minutes). On the other days, they receive a vehicle injection and are confined to the opposite chamber.

    • Post-Conditioning (Test for Preference): On the final day, animals are placed back in the central chamber in a drug-free state and allowed to freely explore the entire apparatus. The time spent in each chamber is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test, compared to the pre-conditioning baseline, is interpreted as a conditioned place preference, indicating the drug's rewarding effects.

Conditioned Taste Aversion (CTA) Protocol (Rodents)

This paradigm measures the aversive effects of a drug by pairing a novel taste with drug-induced malaise.

  • Water Deprivation: Animals are typically water-deprived for a set period before the experiment to ensure motivation to drink.

  • Conditioning:

    • On the conditioning day, animals are presented with a novel-tasting solution (e.g., saccharin-flavored water) for a limited time.

    • Immediately after consumption, they are administered an injection of eutylone or a vehicle.

  • Testing:

    • One-Bottle Test: After a recovery period, animals are presented with the novel-tasting solution again, and their consumption is measured. A significant decrease in consumption in the drug-treated group compared to the control group indicates a conditioned taste aversion.

    • Two-Bottle Choice Test: Alternatively, animals are given a choice between the novel-tasting solution and plain water. A preference for the plain water in the drug-treated group signifies a CTA.

  • Data Analysis: The aversion is quantified by comparing the amount of the novel-tasting solution consumed by the drug-treated group versus the control group.

Visualizations

The following diagrams illustrate key experimental workflows and biological pathways relevant to the study of eutylone's effects.

CPP_Workflow cluster_pre Pre-Conditioning cluster_cond Conditioning (Alternating Days) cluster_post Post-Conditioning pre_test Baseline Preference Test (Free exploration of all chambers) drug_day Eutylone Injection + Confinement to Chamber A pre_test->drug_day Day 1 vehicle_day Vehicle Injection + Confinement to Chamber B pre_test->vehicle_day Day 2 post_test Preference Test (Drug-free, free exploration) vehicle_day->post_test After several cycles CTA_Workflow cluster_habituation Habituation cluster_conditioning Conditioning cluster_testing Testing water_access Acclimation to water bottles novel_taste Access to Novel Taste (e.g., Saccharin) water_access->novel_taste drug_injection Eutylone/Vehicle Injection novel_taste->drug_injection choice_test Two-Bottle Choice Test (Novel Taste vs. Water) drug_injection->choice_test After recovery Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Eutylone Eutylone DAT Dopamine Transporter (DAT) Eutylone->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) Eutylone->SERT Inhibits Reuptake/ Promotes Efflux NET Norepinephrine Transporter (NET) Eutylone->NET Inhibits Reuptake DA Dopamine DAT->DA Reuptake SER Serotonin SERT->SER Reuptake NE Norepinephrine NET->NE Reuptake DA_R Dopamine Receptors DA->DA_R Binds SER_R Serotonin Receptors SER->SER_R Binds NE_R Norepinephrine Receptors NE->NE_R Binds

References

Unraveling the Distinct Pharmacological Profile of Ethylone Compared to Other Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Ethylone and other prevalent synthetic cathinones, commonly known as "bath salts," reveals significant differences in their pharmacological effects, primarily driven by their distinct interactions with monoamine transporters. While all these substances act as psychostimulants, their potency and selectivity for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters dictate their unique psychoactive and toxicological profiles. This guide provides a detailed comparison, supported by quantitative data and experimental methodologies, for researchers, scientists, and drug development professionals.

The primary distinction among synthetic cathinones lies in their mechanism of action at the transporter level. Some, like Mephedrone and this compound, act as transporter substrates, meaning they are transported into the presynaptic neuron and cause a reverse transport, or efflux, of neurotransmitters.[1][2] Others, such as 3,4-methylenedioxypyrovalerone (MDPV), function as potent reuptake inhibitors, blocking the transporters without being transported themselves.[1][2][3] This fundamental difference categorizes them as either "releasers" or "blockers," profoundly influencing their effects.

This compound (3,4-methylenedioxy-N-ethylcathinone or MDEC) is structurally and pharmacologically similar to Mthis compound and MDMA.[4] It functions as a monoamine transporter substrate, inducing the release of serotonin, dopamine, and norepinephrine.[4] However, its potency at the serotonin transporter is notably higher compared to its effect on the dopamine transporter, which may contribute to more pronounced empathogenic or entactogenic effects, similar to MDMA.[4]

Comparative Pharmacodynamics at Monoamine Transporters

The interaction of this compound and other key synthetic cathinones with monoamine transporters has been quantified using in vitro uptake inhibition assays. The half-maximal inhibitory concentration (IC50) values from these studies provide a measure of the drugs' potencies at each transporter. Lower IC50 values indicate higher potency.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary MechanismDAT/SERT Selectivity Ratio*
This compound 9901790332Releaser0.34
Mthis compound 4824931620Releaser0.30
Mephedrone 13703451140Releaser1.20
MDPV 3.1 - 4.126>3300Blocker>1000

*Data sourced from studies using human embryonic kidney (HEK) 293 cells or rat brain synaptosomes expressing human transporters. Values can vary based on specific assay conditions. *DAT/SERT Selectivity Ratio calculated as (IC50 for SERT) / (IC50 for DAT). A ratio < 1 indicates higher potency for SERT, while a ratio > 1 indicates higher potency for DAT.

From the data, it is evident that MDPV is an exceptionally potent and selective dopamine and norepinephrine reuptake inhibitor, with negligible action at the serotonin transporter.[1] In contrast, this compound, Mthis compound, and Mephedrone are less potent overall and exhibit a more balanced, or in this compound's case, a SERT-preferential profile.[4] this compound's lower DAT/SERT ratio highlights its significant serotonergic activity.

Signaling Pathway and Mechanism of Action

The differing mechanisms of "releasers" versus "blockers" at the presynaptic terminal are fundamental to their effects. Releasers like this compound reverse the transporter's function, while blockers like MDPV inhibit it.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicles da_intra Intracellular Dopamine vesicle->da_intra Storage dat Dopamine Transporter (DAT) dat->da_intra Reversal of Transport (Efflux) da_extra Extracellular Dopamine dat->da_extra This compound This compound (Releaser) This compound->dat Substrate Binding mdpv MDPV (Blocker) mdpv->dat Blocks Reuptake da_intra->dat Normal Reuptake receptor Dopamine Receptors da_extra->receptor Binding & Signal Transduction

Caption: Mechanism of Action at the Dopamine Transporter.

Experimental Protocols

The quantitative data presented above are typically generated through standardized in vitro assays. The following sections detail the common methodologies.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound (e.g., this compound) to inhibit the uptake of a radiolabeled neurotransmitter substrate into cells engineered to express a specific monoamine transporter.

1. Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[5]

  • Cell Culture Medium: Standard growth medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain transporter expression.

  • Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.[6]

  • Radiolabeled Substrates: [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT.[5] Alternatively, [³H]MPP+ can be used as a substrate for DAT and NET.[2]

  • Test Compounds: this compound, Mephedrone, Mthis compound, MDPV dissolved in a suitable solvent (e.g., DMSO).

  • Reference Inhibitors: Known potent inhibitors to define non-specific uptake (e.g., mazindol for DAT, desipramine (B1205290) for NET, paroxetine (B1678475) for SERT).[5]

  • Scintillation Fluid & Counter: For quantifying radioactivity.

2. Procedure:

  • Cell Plating: Cells are seeded into 96-well microplates and grown until they form a confluent monolayer.[6]

  • Pre-incubation: On the day of the experiment, the growth medium is removed, and cells are washed with assay buffer. The cells are then pre-incubated for 5-15 minutes at room temperature or 37°C with varying concentrations of the test compound or the reference inhibitor.[5][6]

  • Initiation of Uptake: The assay is initiated by adding the radiolabeled substrate to each well.[5]

  • Incubation: The plates are incubated for a short, defined period to measure the initial rate of uptake (e.g., 1-3 minutes).[5][6]

  • Termination of Uptake: The reaction is rapidly stopped by washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.[5][6]

  • Cell Lysis and Counting: Cells are lysed (e.g., with 1% SDS), and the lysate is transferred to scintillation vials with scintillation fluid.[6] The radioactivity, corresponding to the amount of substrate transported into the cells, is measured using a scintillation counter.

3. Data Analysis:

  • Specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a high concentration of a reference inhibitor) from the total uptake.

  • The percentage of inhibition for each concentration of the test compound is determined.

  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.[5]

G start Start plate_cells Plate HEK-293 cells expressing hDAT, hSERT, or hNET in 96-well plates start->plate_cells wash_cells Wash cells with assay buffer (KHB) plate_cells->wash_cells pre_incubate Pre-incubate with test compounds (e.g., this compound) or controls wash_cells->pre_incubate add_radioligand Initiate uptake by adding [³H]Dopamine, [³H]Serotonin, etc. pre_incubate->add_radioligand incubate Incubate for a short period (e.g., 1-3 minutes) add_radioligand->incubate terminate Terminate uptake with ice-cold buffer wash incubate->terminate lyse_cells Lyse cells and transfer to scintillation vials terminate->lyse_cells count Measure radioactivity using a scintillation counter lyse_cells->count analyze Calculate % inhibition and determine IC50 values count->analyze end End analyze->end

Caption: Workflow for an In Vitro Uptake Inhibition Assay.

Neurotransmitter Release Assay

To determine if a compound is a transporter substrate (releaser), a release assay is performed, often using isolated presynaptic nerve terminals (synaptosomes).

1. Materials and Reagents:

  • Synaptosome Preparation: Crude synaptosomes are prepared from specific brain regions (e.g., striatum for DAT) of rats or mice via homogenization and differential centrifugation.[2]

  • Assay Buffer: Krebs-Ringer-HEPES buffer.

  • Radiolabeled Substrates: [³H]MPP+ (for DAT/NET) or [³H]5-HT (for SERT).[2]

  • Test Compounds: this compound and other cathinones.

2. Procedure:

  • Preloading: Synaptosomes are incubated with the radiolabeled substrate until it is taken up and stored in the nerve terminals.

  • Initiation of Release: The preloaded synaptosomes are then exposed to various concentrations of the test compound.

  • Incubation: The mixture is incubated for a set period.

  • Termination: The reaction is stopped by rapid vacuum filtration, separating the synaptosomes from the buffer.

  • Measurement: The amount of radioactivity released from the synaptosomes into the buffer is quantified.

3. Data Analysis:

  • A compound is identified as a releaser if it causes a significant, concentration-dependent increase in radioactivity in the buffer compared to a control condition.[2] The potency (EC50) and efficacy (Emax) of release can then be calculated.

Conclusion

The primary difference between the effects of this compound and other "bath salt" ingredients stems from their distinct pharmacological profiles at monoamine transporters. This compound acts as a non-selective, substrate-based releaser with a notable preference for the serotonin transporter, aligning its effects more closely with entactogens like MDMA than with potent dopamine-selective reuptake inhibitors like MDPV. In contrast, MDPV's high potency and selectivity for DAT and NET make it a powerful psychostimulant with a higher abuse potential. Mephedrone and Mthis compound also act as releasers but with different potency and selectivity ratios compared to this compound. These distinctions, quantifiable through in vitro assays, are crucial for understanding the unique behavioral effects, abuse liability, and potential toxicity of each compound.

References

Ethylone's Interaction with Monoamine Transporters: A Comparative Potency Analysis at Dopamine and Serotonin Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Ethylone, a synthetic cathinone, exhibits a notable interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). In vitro studies have consistently demonstrated that this compound acts as an inhibitor of both of these transporters, though with differing potencies. This guide provides a comparative analysis of this compound's potency at DAT versus SERT, supported by experimental data from peer-reviewed studies.

Quantitative Comparison of Inhibitory Potency

The inhibitory effects of this compound on DAT and SERT are typically quantified by determining its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. Experimental data reveals that this compound is a non-selective monoamine uptake inhibitor, with a tendency towards higher potency at the serotonin transporter.[1][2] One study found that this compound and related compounds have a higher potency at the human serotonin transporter (hSERT) than the human dopamine transporter (hDAT), which may contribute to empathogenic psychoactivity.[3]

For a clear comparison, the following table summarizes the IC50 values for this compound at both DAT and SERT from a key study.

CompoundDAT IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity RatioReference
This compound2102101.0[4]

Note: The DAT/SERT selectivity ratio is calculated as (1/DAT IC50) / (1/SERT IC50). A ratio greater than 1 indicates selectivity for DAT, while a ratio less than 1 indicates selectivity for SERT. A ratio of 1.0, as seen with Mthis compound which is structurally similar to this compound, suggests non-selectivity.

Another study characterized this compound as a substrate at hSERT, inducing neurotransmitter release, while primarily acting as an uptake inhibitor at hDAT.[5] This dual action underscores the compound's complex pharmacological profile.

Experimental Protocols

The determination of this compound's potency at DAT and SERT is primarily achieved through in vitro neurotransmitter uptake inhibition assays. These experiments are crucial for understanding the compound's mechanism of action at a molecular level.

Neurotransmitter Uptake Inhibition Assay:

This assay measures the ability of a compound to block the reuptake of neurotransmitters into cells that are genetically engineered to express specific transporters.

  • Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells are cultured. These cells are then stably transfected to express the human dopamine transporter (hDAT) or the human serotonin transporter (hSERT).[1][2]

  • Assay Preparation: The transporter-expressing cells are seeded into multi-well plates and grown to confluence.

  • Pre-incubation: The cells are washed and then pre-incubated for a designated period with varying concentrations of this compound.

  • Uptake Initiation: A radiolabeled monoamine substrate, such as [3H]dopamine for DAT-expressing cells or [3H]serotonin for SERT-expressing cells, is added to the wells to initiate the uptake process.

  • Termination and Measurement: After a specific incubation time, the uptake process is terminated. The cells are then washed to remove any free radiolabeled substrate. The amount of radioactivity accumulated inside the cells, which is inversely proportional to the inhibitory potency of this compound, is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of this compound.

Visualizing the Experimental Workflow and Comparative Potency

To further clarify the experimental process and the resulting potency comparison, the following diagrams have been generated.

G cluster_0 Cell Preparation cluster_1 Uptake Inhibition Assay cluster_2 Data Analysis A HEK 293 Cells B Transfection with hDAT or hSERT plasmid A->B C Selection of stably expressing cells B->C D Seed cells in multi-well plates C->D E Pre-incubate with this compound D->E F Add [3H]Dopamine or [3H]Serotonin E->F G Terminate uptake F->G H Measure intracellular radioactivity G->H I Calculate % Inhibition H->I J Determine IC50 values I->J

Experimental workflow for determining transporter potency.

G cluster_0 This compound Potency cluster_1 Comparative Potency DAT Dopamine Transporter (DAT) IC50 ≈ 210 nM Comparison DAT ≈ SERT (Non-selective) DAT->Comparison SERT Serotonin Transporter (SERT) IC50 ≈ 210 nM SERT->Comparison

Comparative potency of this compound at DAT and SERT.

References

Ethylone's Efficacy as a Substitute for MDMA in Drug Discrimination Paradigms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmacology and drug development, understanding the nuanced differences between novel psychoactive substances and classic drugs of abuse is paramount. This guide provides a comparative analysis of ethylone and 3,4-methylenedioxymethamphetamine (MDMA), focusing on their interchangeability in drug discrimination paradigms. The data presented herein is derived from preclinical studies and aims to offer a clear, evidence-based perspective on their pharmacological similarities and differences.

This compound, a synthetic cathinone, has been identified as a common adulterant or replacement for MDMA in recreational drug markets.[1][2][3] This has prompted scientific inquiry into its pharmacological profile and its ability to mimic the subjective effects of MDMA. Drug discrimination studies, a cornerstone of behavioral pharmacology, provide a robust framework for assessing the stimulus effects of psychoactive compounds. In these paradigms, animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from a placebo. The extent to which a novel compound can "substitute" for the training drug is a strong indicator of its pharmacological similarity and potential for abuse.

Comparative Efficacy in MDMA-Trained Subjects: Quantitative Insights

Preclinical studies have consistently demonstrated that this compound can fully substitute for the discriminative stimulus effects of MDMA in rats.[1][2][4] This indicates that animals trained to recognize MDMA perceive the subjective effects of this compound as being highly similar. The potency of this compound in producing these effects, however, varies when compared directly to MDMA. The following table summarizes the effective dose 50 (ED50) values from a key drug discrimination study, which represents the dose required to produce 50% of the maximal response (in this case, MDMA-appropriate responding).

CompoundTraining DrugED50 (mg/kg) for SubstitutionReference
This compound MDMA4.57 ± 0.06[1]
MDMA MDMA1.5 (Training Dose)[1]

Note: The ED50 value for MDMA represents the training dose used to establish the discrimination, not a substitution test value.

Mechanistic Underpinnings: A Tale of Two Transporters

The subjective effects of both MDMA and this compound are primarily mediated by their interactions with monoamine transporters, specifically the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[5] Both compounds act as substrates for these transporters, leading to an increase in extracellular levels of serotonin, dopamine, and norepinephrine. However, subtle differences in their affinity and efficacy at these transporters likely account for variations in their potency and qualitative effects. While both are non-selective, MDMA is generally considered to have a more pronounced effect on serotonin release.[6] this compound also inhibits dopamine, norepinephrine, and serotonin transporters and elicits serotonin release.[7]

Below is a simplified diagram illustrating the primary mechanism of action for both compounds at the synaptic level.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 vesicle Synaptic Vesicle (5-HT, DA, NE) VMAT2->vesicle Packages Monoamines MAO MAO transporter SERT/DAT/NET Monoamines Increased Serotonin (5-HT) Dopamine (DA) Norepinephrine (NE) transporter->Monoamines MDMA_this compound MDMA / this compound MDMA_this compound->transporter Blocks Reuptake & Promotes Efflux Receptors Postsynaptic Receptors Monoamines->Receptors Binds to Receptors

Figure 1: Monoaminergic Signaling Pathway

Experimental Protocol: Drug Discrimination Paradigm

The following is a generalized protocol for a two-lever drug discrimination task used to assess the substitutability of this compound for MDMA in rats. This protocol is synthesized from methodologies reported in the scientific literature.[1][8][9][10]

1. Subjects:

  • Male Sprague-Dawley rats, weighing 250-300g at the start of the experiment.

  • Housed individually with ad libitum access to water and restricted access to food to maintain 85-90% of their free-feeding body weight.

2. Apparatus:

  • Standard operant conditioning chambers equipped with two response levers, a food pellet dispenser, and a house light.

3. Discrimination Training:

  • Initial Training: Rats are trained to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

  • Drug Administration: Prior to each training session, rats receive an intraperitoneal (IP) injection of either MDMA (e.g., 1.5 mg/kg) or saline.

  • Lever Association: Responding on one lever (the "drug lever") is reinforced only after MDMA administration, while responding on the other lever (the "saline lever") is reinforced only after saline administration. The positions of the drug and saline levers are counterbalanced across subjects.

  • Training Criterion: Training continues until rats consistently respond on the correct lever, typically defined as ≥80% of total responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.

4. Substitution Testing:

  • Once the discrimination is established, substitution tests with this compound are conducted.

  • Various doses of this compound are administered IP prior to the test session.

  • During test sessions, responses on either lever are recorded but not reinforced to avoid influencing subsequent behavior.

  • A test is concluded after a set number of responses or a specific time period has elapsed.

  • Full substitution is defined as ≥80% of responses being made on the drug-appropriate lever.[4][9]

5. Data Analysis:

  • The primary dependent variables are the percentage of responses on the drug-correct lever and the overall response rate.

  • ED50 values for drug substitution are calculated using appropriate statistical software.

Below is a workflow diagram illustrating the key phases of a drug discrimination experiment.

cluster_setup Phase 1: Setup & Habituation cluster_training Phase 2: Discrimination Training cluster_testing Phase 3: Substitution Testing Animal_Habituation Animal Habituation to Operant Chambers Food_Restriction Food Restriction to Motivate Responding Drug_Admin Administer MDMA (Training Drug) Drug_Lever Reinforce Responses on 'Drug' Lever Drug_Admin->Drug_Lever Saline_Admin Administer Saline (Vehicle) Saline_Lever Reinforce Responses on 'Saline' Lever Saline_Admin->Saline_Lever Criterion Train to Criterion (e.g., >80% accuracy) Drug_Lever->Criterion Saline_Lever->Criterion Test_Drug_Admin Administer this compound (Test Drug) Criterion->Test_Drug_Admin Record_Responses Record Lever Presses (No Reinforcement) Test_Drug_Admin->Record_Responses Data_Analysis Analyze % Drug-Lever Responding & Response Rate Record_Responses->Data_Analysis

Figure 2: Experimental Workflow

Conclusion

The available evidence from drug discrimination studies strongly indicates that this compound produces subjective effects that are highly similar to those of MDMA, leading to full substitution in MDMA-trained animals.[1][2][4] While their primary mechanism of action via monoamine transporters is comparable, differences in potency exist. These findings have significant implications for public health, as individuals consuming substances marketed as "Ecstasy" or "Molly" may be unknowingly exposed to this compound, which possesses a distinct pharmacological profile and potential for abuse.[3] For researchers, the interchangeability of these compounds in preclinical models underscores the utility of drug discrimination paradigms in evaluating the subjective effects and abuse liability of novel psychoactive substances.

References

The Evolving Landscape of Synthetic Cathinones: A Comparative Analysis of the Clinical Challenges of Ethylone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of novel psychoactive substances (NPS) presents a continuous challenge to clinicians, toxicologists, and researchers. Among these, synthetic cathinones, often deceptively marketed as "bath salts," have garnered significant attention due to their complex and often severe clinical presentations. This guide provides a comparative analysis of the clinical challenges associated with ethylone and other prominent synthetic cathinones, including mephedrone (B570743), methylenedioxypyrovalerone (MDPV), and mthis compound. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this evolving class of substances.

Section 1: Pharmacological Profile - A Tale of Two Mechanisms

The clinical effects of synthetic cathinones are intrinsically linked to their interactions with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[1][2] These drugs primarily act as either monoamine reuptake inhibitors, similar to cocaine, or as transporter substrates that induce the release of neurotransmitters, akin to amphetamines.[1][2] This fundamental difference in mechanism significantly influences their psychoactive effects and clinical toxicity.

This compound, like mthis compound, is categorized as a hybrid compound, exhibiting effects similar to both cocaine and MDMA.[3] It acts as a substrate for monoamine transporters, leading to the release of dopamine, norepinephrine, and serotonin.[3] In contrast, MDPV is a potent reuptake inhibitor with a high affinity for DAT and NET, while mephedrone is primarily a monoamine releaser.[4][5]

The following table summarizes the in vitro potency of this compound, mephedrone, MDPV, and mthis compound at inhibiting human monoamine transporters, expressed as IC50 values (the concentration of a drug that inhibits 50% of transporter activity). Lower IC50 values indicate greater potency.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Mechanism
This compound10302540310Releaser/Reuptake Inhibitor
Mephedrone14905202370Releaser
MDPV2.41.63380Reuptake Inhibitor
Mthis compound6501290330Releaser/Reuptake Inhibitor

Data compiled from multiple sources. Actual values may vary depending on the specific experimental conditions.

Section 2: Comparative Clinical Manifestations

The clinical presentation of synthetic cathinone (B1664624) intoxication is often characterized by a sympathomimetic toxidrome, including agitation, tachycardia, hypertension, and psychosis.[6] However, the specific symptom profile can vary depending on the predominant pharmacological action of the ingested cathinone.

Users of this compound and mthis compound, with their mixed stimulant and empathogenic effects, may present with a clinical picture that overlaps with both cocaine and MDMA toxicity. In contrast, the potent dopaminergic and noradrenergic activity of MDPV often leads to severe agitation, paranoia, and prolonged psychosis.[7] Mephedrone intoxication is frequently associated with a strong desire to re-dose and can lead to significant cardiovascular and psychiatric complications.[8]

The following table provides a qualitative comparison of the common clinical symptoms associated with this compound, mephedrone, and MDPV intoxication based on case reports and clinical studies. A quantitative comparison is challenging due to the frequent co-ingestion of multiple substances and the lack of large-scale comparative clinical trials.

SymptomThis compoundMephedroneMDPV
Psychiatric
Agitation/AggressionCommonVery CommonSevere/Prolonged
Psychosis/ParanoiaCommonCommonSevere/Prolonged
HallucinationsReportedCommonCommon
Anxiety/PanicCommonCommonCommon
Cardiovascular
TachycardiaCommonVery CommonCommon
HypertensionCommonCommonCommon
Chest PainReportedReportedReported
Neurological
SeizuresReportedReportedReported
HyperthermiaCommonCommonSevere
Other
Bruxism (teeth grinding)ReportedCommonReported
Diaphoresis (sweating)CommonCommonCommon
RhabdomyolysisPossiblePossiblePossible

A meta-analysis of 32 studies on synthetic cathinone use found that approximately 38% of individuals developed psychotic symptoms, highlighting the significant psychiatric risk associated with this class of drugs.[9] Another study comparing synthetic cathinone users to methamphetamine users found that while psychiatric symptoms were similar, the synthetic cathinone group had a significantly higher rate of physical complications.[10]

Section 3: Experimental Protocols

A thorough understanding of the clinical challenges posed by synthetic cathinones relies on robust preclinical and analytical methodologies. This section provides detailed protocols for key experiments used to characterize the pharmacology and toxicology of these substances.

In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a method for determining the potency of synthetic cathinones to inhibit dopamine, norepinephrine, and serotonin transporters using a radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Test compounds (synthetic cathinones) dissolved in an appropriate solvent.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the transporter-expressing HEK293 cells in appropriate medium until they reach confluence.

  • Assay Preparation: On the day of the experiment, wash the cell monolayers with assay buffer.

  • Incubation: Add increasing concentrations of the test compound to the wells, followed by the addition of the specific radiolabeled ligand. Incubate the plates at a controlled temperature for a specified time to allow for binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapidly washing the cells with ice-cold assay buffer to remove unbound radioligand. Harvest the cell-bound radioactivity by filtration through glass fiber filters.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding curves.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method for assessing the cytotoxic effects of synthetic cathinones on a neuronal cell line (e.g., SH-SY5Y) using the MTT assay.[11]

Materials:

  • SH-SY5Y human neuroblastoma cells.[11]

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).[11]

  • Test compounds (synthetic cathinones) dissolved in an appropriate solvent.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[11]

  • Dimethyl sulfoxide (B87167) (DMSO).[11]

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the SH-SY5Y cells in 96-well plates at a suitable density and allow them to attach overnight.[11]

  • Treatment: Expose the cells to various concentrations of the synthetic cathinones for a specified duration (e.g., 24 hours).[11] Include a vehicle control group.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for a few hours.[11] Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble formazan (B1609692).

  • Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the concentration of the test compound that reduces cell viability by 50% (IC50 value).

Section 4: Visualizing the Mechanisms

To better understand the complex interactions of synthetic cathinones at the cellular level, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Synthetic Cathinones Vesicle Synaptic Vesicle (Dopamine) Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) MAO Monoamine Oxidase (MAO) DAT->MAO Metabolism Synaptic_Cleft->DAT Reuptake Receptor Dopamine Receptor Synaptic_Cleft->Receptor Binding This compound This compound (Releaser/Inhibitor) This compound->DAT Inhibits Reuptake & Induces Release MDPV MDPV (Inhibitor) MDPV->DAT Blocks Reuptake

Caption: Interaction of this compound and MDPV with the Dopamine Transporter.

Cytotoxicity_Assay_Workflow start Start cell_culture Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plate start->cell_culture treatment Treat cells with various concentrations of Synthetic Cathinones cell_culture->treatment incubation Incubate for 24 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add DMSO to solubilize formazan formazan_formation->solubilization read_plate Measure Absorbance at 570 nm solubilization->read_plate data_analysis Calculate Cell Viability (%) and Determine IC50 Value read_plate->data_analysis end End data_analysis->end

References

A comparative analysis of the presence of Ethylone as an adulterant in illicit drugs

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive analysis of illicit drug markets reveals the significant presence of ethylone, a synthetic cathinone, as a common adulterant, particularly in substances sold as MDMA (3,4-methylenedioxymethamphetamine), commonly known as ecstasy or molly. This guide provides a comparative overview of this compound's prevalence, analytical detection methodologies, and its pharmacological comparison to MDMA, aimed at researchers, scientists, and drug development professionals.

Prevalence of this compound as an Adulterant

This compound is frequently substituted for or mixed with MDMA due to its similar psychoactive effects.[1][2] Quantitative analysis of seized drug samples indicates a variable prevalence of this compound depending on the geographical region, time, and form of the drug.

Region/StudyDrug FormPrevalence of this compound AdulterationOther Common Adulterants
English Music Festivals (2021) MDMA-suspected samples (tablets and crystals)Eutylone (this compound) was detected in 3.4% of total MDMA-suspected samples, representing 17.8% of all cathinones detected. It was more likely to be found in crystalline samples than tablets.[3]4-Chloromethcathinone (4-CMC), 3-methylmethcathinone (3-MMC), Caffeine.[3]
New York City EDM Scene (2016) Hair samples of ecstasy users11% of participants tested positive for this compound, with all denying use of the substance.[1]Butylone (14%), Pentylone (10%), Mthis compound (3%), α-PVP (2%).[1]
United States (General) Seized "Molly" (powder/crystal form of ecstasy)Often adulterated with synthetic cathinones like this compound.[4]Mthis compound, MDPV, Mephedrone.[4]
Canada (2018-2019) MDMA-containing samplesData from Health Canada's Drug Analysis Service showed that 2% of 167,630 seized drug samples contained MDMA, with various adulterants present in the broader illicit drug market.[5]Fentanyl, Benzodiazepines, other synthetic cannabinoids.[5]
Australia (2019-2020) MDMA seized at music festivalsAdulterants were identified in 14.1% of MDMA substances, with only 1.6% containing a psychoactive adulterant. Specific data on this compound prevalence was not detailed in this study.[6]N/A

Experimental Protocols for Detection and Quantification

The identification and quantification of this compound in seized materials are crucial for forensic analysis and public health monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. The following is a general protocol for the analysis of synthetic cathinones, including this compound, in seized materials.[7][8]

1. Sample Preparation:

  • Accurately weigh approximately 1-2 mg of the homogenized seized material.

  • Dissolve the sample in 1 mL of methanol (B129727). For samples in hydrochloride form, a basic extraction may improve peak shape. This involves dissolving the sample in water, basifying to approximately pH 11 with a suitable base (e.g., 1N NaOH), and extracting with an equal volume of an organic solvent.[8]

  • Vortex the sample to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble materials and transfer the supernatant to a clean vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: 5% Phenyl / 95% Methyl Silicone column (e.g., HP-5MS), 30 m length x 0.25 mm i.d., 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-500 amu.

3. Data Analysis:

  • The retention time and mass spectrum of the analyte in the sample are compared to those of a certified this compound reference standard.

  • The presence of characteristic fragment ions for this compound is used for confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices. The following is a representative protocol.[9][10][11]

1. Sample Preparation:

  • Accurately weigh 10 mg of the seized material and dissolve it in 5.00 mL of methanol.

  • Vortex for 30 seconds and sonicate for 5 minutes.

  • Dilute 5.0 µL of the extract to a final volume of 5.00 mL with methanol containing an appropriate internal standard (e.g., this compound-d5).

  • Filter the solution through a 0.22 µm PTFE filter.

  • Further dilute the sample 1:10 (v/v) with a mixture of water/methanol (98/2, v/v) with 0.02% acetic acid before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph:

    • Column: A reversed-phase column such as a PFP (Pentafluorophenyl) or C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification and confirmation.

3. Data Analysis:

  • A calibration curve is generated using certified reference standards of this compound at various concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizing Methodologies and Pathways

To better illustrate the analytical workflow and the comparative pharmacology of this compound and MDMA, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_processing Data Processing & Reporting seized_sample Seized Illicit Drug Sample (Tablet or Powder) homogenization Homogenization seized_sample->homogenization weighing Weighing homogenization->weighing dissolution Dissolution in Solvent (e.g., Methanol) weighing->dissolution filtration Filtration/Centrifugation dissolution->filtration dilution Dilution & Internal Standard Addition filtration->dilution gcms GC-MS Analysis dilution->gcms GC-MS Path lcmsms LC-MS/MS Analysis dilution->lcmsms LC-MS/MS Path data_acquisition Data Acquisition (Chromatograms & Spectra) gcms->data_acquisition lcmsms->data_acquisition identification Identification (vs. Reference Standards) data_acquisition->identification quantification Quantification (Calibration Curve) identification->quantification report Final Analytical Report quantification->report

Figure 1: General experimental workflow for the analysis of this compound in illicit drug samples.

signaling_pathway This compound This compound dat_e Dopamine Transporter (DAT) This compound->dat_e Inhibits Reuptake sert_e Serotonin Transporter (SERT) This compound->sert_e Substrate for Release da_e Increased Extracellular Dopamine dat_e->da_e ht_e Increased Extracellular Serotonin sert_e->ht_e mdma MDMA dat_m Dopamine Transporter (DAT) mdma->dat_m Substrate for Release sert_m Serotonin Transporter (SERT) mdma->sert_m Substrate for Release da_m Increased Extracellular Dopamine dat_m->da_m ht_m Increased Extracellular Serotonin sert_m->ht_m

References

Safety Operating Guide

Navigating the Disposal of Ethylone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like ethylone is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates risks to personnel and the environment but also ensures that facilities operate within legal frameworks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Core Principles of this compound Disposal

The disposal of this compound is governed by regulations for both hazardous chemical waste and controlled substances. As such, a multi-faceted approach is required, integrating procedures from both domains. The primary goal is to render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that could be misused.[1][2] Standard laboratory disposal methods such as sink or trash disposal are strictly prohibited.[3][4]

Procedural Overview: Step-by-Step Disposal of this compound

The following protocol outlines the necessary steps for the proper disposal of this compound waste in a laboratory setting. This procedure should be conducted in accordance with all applicable federal, state, and local regulations.

Waste Identification and Segregation
  • Initial Assessment: As soon as this compound is designated as waste, it must be clearly identified.[5]

  • Segregation: this compound waste must be segregated from other chemical waste streams to prevent unintended reactions.[3][6] It should be categorized as a non-halogenated organic waste. Solids and liquids must be kept separate.[3][7]

Container Management and Labeling
  • Container Selection: Use a leak-proof container with a secure, screw-on cap that is compatible with this compound.[5][7][8] Containers should not be filled to more than 80% capacity to allow for expansion.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5][6] The label should also include the date of waste generation, the laboratory of origin (building and room number), and the name of the principal investigator.[6]

Storage and Accumulation
  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste storage area.[7]

  • Secondary Containment: The primary container should be placed within a secondary container that is chemically compatible and can hold 110% of the volume of the primary container to prevent spills.[7]

Disposal Arrangement and Documentation
  • Contact Environmental Health & Safety (EHS): Your institution's EHS office should be contacted to arrange for the pickup and disposal of the hazardous waste.[6][9]

  • DEA Regulations for Controlled Substances: Due to its status as a controlled substance, the final disposal of this compound must be handled by a DEA-registered reverse distributor or a licensed hazardous waste disposal company equipped to handle controlled substances.[1][10]

  • Record Keeping: Meticulous records of the disposal process must be maintained. For controlled substances, this includes a disposal log with the signatures of two authorized employees who witnessed the entire destruction process.[1] These records must be kept for a minimum of two years and be available for inspection by the DEA.[1]

Quantitative Data Summary

While specific quantitative thresholds for this compound disposal are not available, the following table summarizes general guidelines for hazardous waste management.

ParameterGuidelineCitation
Container Fill Level Do not exceed 80% of the container's total volume to allow for thermal expansion.[3]
Secondary Containment Must be capable of holding 110% of the volume of the primary container.[7]
Empty Container Residue A container is considered "empty" if it retains less than 3% of its original volume. Triple-rinsed containers may be disposed of as regular trash after defacing the label.[5][8]
Record Retention Disposal logs for controlled substances must be retained for a minimum of two years.[1]

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and procedural flow for this compound disposal.

EthyloneDisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Disposal and Documentation start This compound Designated as Waste identify Identify and Segregate (Non-Halogenated Organic) start->identify containerize Select Compatible Container (Leak-proof, Screw Cap) identify->containerize label_waste Label as 'Hazardous Waste' with Chemical Name and Details containerize->label_waste storage Store in Designated Area with Secondary Containment label_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup EHS Arranges Pickup contact_ehs->pickup transport Transport to Licensed Facility pickup->transport dea_disposal Disposal via DEA-Approved Method (e.g., Incineration) transport->dea_disposal document Complete and File Disposal Logs (Witnessed) dea_disposal->document end Disposal Complete document->end

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

DecisionTree action action result result error error is_waste Is the this compound Waste? is_segregated Is it Segregated? is_waste->is_segregated Yes is_containerized Is it in a Labeled, Sealed Container? is_segregated->is_containerized Yes segregate Segregate from other waste is_segregated->segregate No is_stored Is it in a Designated Storage Area? is_containerized->is_stored Yes containerize Place in a labeled, sealed container is_containerized->containerize No store Move to designated storage area is_stored->store No arrange_disposal Arrange for EHS pickup and DEA-compliant disposal is_stored->arrange_disposal Yes is_documented Is Disposal Documented and Witnessed? compliant Compliant Disposal is_documented->compliant Yes non_compliant Non-Compliant: Correct Immediately is_documented->non_compliant No segregate->is_segregated containerize->is_containerized store->is_stored arrange_disposal->is_documented

References

Personal protective equipment for handling Ethylone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Ethylone. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a synthetic cathinone, presents potential health risks. One safety data sheet indicates that this compound hydrochloride is harmful if swallowed or inhaled[1]. Therefore, appropriate personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye Protection Safety glasses with side shields or gogglesShould be worn at all times in the laboratory. A face shield may be necessary for splash hazards[2][3].
Hand Protection Chemical-resistant glovesThe specific glove material should be chosen based on compatibility with this compound and the solvents being used. Due to a lack of specific testing data for this compound, selecting a glove material resistant to a broad range of chemicals is recommended. Double gloving may be appropriate for certain procedures[4]. Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged[4][5].
Body Protection Laboratory coat or chemical-resistant apronA lab coat should be worn to protect street clothes from contamination. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised[2].
Respiratory Protection Use in a well-ventilated area. A respirator may be required.Work with this compound should be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a respirator appropriate for organic vapors and particulates should be used. Users must be fit-tested and trained in the proper use of the respirator[5].

Operational and Handling Plan

A systematic approach to handling this compound is essential for laboratory safety. The following procedural steps provide a framework for safe operations from preparation to disposal.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors[1].

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

  • Before beginning work, review the Safety Data Sheet (SDS) for this compound[1].

  • Assemble all necessary equipment and materials to avoid leaving the designated work area unnecessarily.

2. Safe Handling and Experimental Protocols:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory[1].

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle solid this compound to avoid direct contact.

  • Keep containers of this compound closed when not in use.

  • Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating or drinking[1].

3. Spill and Emergency Procedures:

  • In case of a small spill, carefully clean the area using appropriate absorbent materials while wearing full PPE.

  • For larger spills, evacuate the area and follow your institution's emergency response procedures.

  • In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • In case of eye contact, flush the eyes with water for at least 15 minutes at an eyewash station.

  • If this compound is inhaled, move the individual to fresh air.

  • Seek immediate medical attention after any exposure.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and absorbent materials, should be considered hazardous waste.

  • Containerization: Collect all this compound waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Method: Dispose of this compound waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash. One method for disposal of unwanted pharmaceuticals is to mix the substance with an unappealing material like dirt or cat litter, place it in a sealed container, and then dispose of it in the household trash, though this is not recommended for a laboratory setting[6]. For laboratory waste, incineration or other approved chemical destruction methods are typically required.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_workflow Operational Steps cluster_disposal Disposal Protocol A Preparation & Review B Don Appropriate PPE A->B C Conduct Experiment in Fume Hood B->C D Decontaminate Work Area C->D E Segregate & Label Waste C->E D->E F Remove PPE D->F H Properly Store or Dispose of Waste E->H G Wash Hands Thoroughly F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.